molecular formula C8H19N B1588230 (S)-2-Aminooctane CAS No. 34566-04-6

(S)-2-Aminooctane

Cat. No.: B1588230
CAS No.: 34566-04-6
M. Wt: 129.24 g/mol
InChI Key: HBXNJMZWGSCKPW-QMMMGPOBSA-N
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Description

(S)-2-Aminooctane is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 129.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXNJMZWGSCKPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426428
Record name (S)-2-Aminooctane
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34566-04-6
Record name 2-Octylamine, (2S)-
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Record name (S)-2-Aminooctane
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Record name (S)-2-Aminooctane
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Record name 2-OCTYLAMINE, (2S)-
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Foundational & Exploratory

Synthesis of (S)-2-Aminooctane via Asymmetric Reductive Amination: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-Aminooctane is a chiral primary amine that serves as a crucial building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its stereochemical integrity is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Among the myriad of methods for synthesizing chiral amines, asymmetric reductive amination stands out for its efficiency and convergence, directly converting a prochiral ketone into a chiral amine.[3][4] This guide provides an in-depth technical exploration of the synthesis of this compound from 2-octanone, moving from core principles to actionable synthetic strategies. The narrative is grounded in mechanistic understanding and field-proven insights, designed to empower researchers in drug development to select and optimize the most suitable pathway for their needs.

The Core Principle: Asymmetric Reductive Amination

Reductive amination is a cornerstone of amine synthesis, fundamentally involving two key transformations in a single pot: the formation of a carbon-nitrogen double bond (an imine) and its subsequent reduction to a single bond (an amine).[3][4] The synthesis of a chiral primary amine like this compound from a prochiral ketone, 2-octanone, requires stringent control over the stereochemical outcome of the reduction step.

The overall reaction proceeds via the condensation of 2-octanone with an ammonia source to form a transient 2-octanimine intermediate. This equilibrium-driven step is often the kinetic bottleneck and is susceptible to hydrolysis. The imine is then reduced asymmetrically to yield the target chiral amine.

The primary challenges in this transformation include:

  • Controlling Enantioselectivity: The key challenge is to ensure the reducing agent adds a hydride to one specific face (the Re or Si face) of the prochiral imine intermediate.

  • Imine Instability: The NH-imine intermediate formed from ammonia is often unstable and its formation is reversible, complicating reaction kinetics and optimization.[5][6]

  • Competitive Reduction: The reducing agent must selectively reduce the imine in the presence of the starting ketone, a particular challenge for powerful hydrides like sodium borohydride.[4]

Caption: General mechanism of reductive amination.

Synthetic Strategies: Pathways to Enantiopurity

Three primary strategies have emerged for achieving high enantioselectivity in the reductive amination of ketones like 2-octanone. The choice of strategy depends on factors such as scale, cost, required enantiopurity, and available technology.

Strategy I: Diastereoselective Synthesis via Chiral Auxiliaries

This classical and robust approach involves covalently bonding a chiral molecule—an auxiliary—to the amine nitrogen, which then directs the stereochemistry of a subsequent reduction. The resulting diastereomers are typically separable, and the auxiliary is cleaved to yield the final enantiopure amine.

A state-of-the-art auxiliary for this purpose is (S)-tert-butanesulfinamide, often called Ellman's auxiliary.[7] It reacts with 2-octanone to form a chiral N-sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing hydride attack from a non-selective reducing agent (e.g., NaBH₄) to the opposite face with high diastereoselectivity.[7]

Causality: The high diastereoselectivity arises from a sterically organized, six-membered ring transition state where the hydride is delivered to the less hindered face of the imine. The subsequent acidic hydrolysis easily cleaves the N-S bond without racemizing the newly formed stereocenter.

Trustworthiness: This method is highly reliable and predictable, though it is not atom-economical due to the stoichiometric use of the auxiliary and the additional protection/deprotection steps.[8]

Experimental Protocol: (S)-tert-Butanesulfinamide Method

  • Imine Formation: To a solution of 2-octanone (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in THF, add Ti(OEt)₄ (2.0 eq) dropwise. Heat the mixture to 60-70°C and stir for 5-12 hours, monitoring by TLC for the disappearance of the ketone.

  • Workup I: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Diastereoselective Reduction: Dissolve the crude N-sulfinyl imine in THF and cool to -78°C. Add NaBH₄ (1.5 eq) in portions and stir the reaction for 3-6 hours at -78°C.

  • Workup II: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add HCl (e.g., 4M in dioxane, 2.0 eq). Stir at room temperature for 1-2 hours.

  • Final Purification: Concentrate the mixture and purify by acid-base extraction or column chromatography to yield this compound. Determine enantiomeric excess via chiral HPLC or GC analysis.

Strategy II: Catalytic Asymmetric Reductive Amination (CARA)

A more modern and atom-economical approach is the direct catalytic asymmetric reductive amination, which uses a substoichiometric amount of a chiral catalyst to generate the product.[9][10] This is a one-pot process where 2-octanone, an ammonia source, and a hydrogen source react in the presence of a chiral transition-metal complex.[5]

Catalyst systems often employ Iridium (Ir), Rhodium (Rh), or Ruthenium (Ru) coordinated to chiral phosphine ligands, such as derivatives of BINAP.[7][11] The reaction can be performed under hydrogen gas (hydrogenation) or using a hydrogen donor like formic acid or isopropanol (transfer hydrogenation).[12]

Causality: The chiral ligand creates a chiral environment around the metal center. The in situ-formed imine coordinates to the metal, and hydrogen is delivered intramolecularly to a specific face of the imine, thereby inducing enantioselectivity. Additives like Lewis acids [e.g., Ti(OiPr)₄] can accelerate imine formation and improve yields.[13]

Trustworthiness: While highly efficient, CARA requires careful optimization of catalyst, ligand, solvent, temperature, and pressure. Catalyst screening is often necessary to achieve high enantiomeric excess (ee) for a specific substrate like 2-octanone, which is a simple dialkyl ketone and can be a challenging substrate class.[5][6]

ParameterDiastereoselective (Auxiliary)Catalytic Asymmetric (CARA)
Stereocontrol Stoichiometric (Chiral Auxiliary)Catalytic (Chiral Ligand)
Atom Economy LowHigh
Steps 3 (Formation, Reduction, Cleavage)1 (One-Pot)
Pros High reliability, predictable, easier purificationHigh efficiency, fewer steps
Cons Wasteful, additional stepsRequires catalyst screening, optimization

Table 1. Comparison of Diastereoselective and Catalytic Asymmetric Strategies.

Strategy III: Biocatalytic Reductive Amination

The use of enzymes offers an exceptionally selective and environmentally benign route to chiral amines.[14] Imine reductases (IREDs), and more specifically a subclass known as reductive aminases (RedAms), are capable of catalyzing the asymmetric reductive amination of a broad range of ketones using ammonia as the amine donor.[15][16][17]

Causality: The enzyme's active site is an exquisitely defined chiral pocket. It binds the ketone and ammonia, facilitates imine formation, and then uses a cofactor (typically NADPH or NADH) to deliver a hydride to a single face of the imine with near-perfect stereocontrol.[18]

Trustworthiness: Biocatalysis is becoming increasingly robust and scalable.[19] While it requires specific biochemical infrastructure (e.g., fermenters, cofactor recycling systems), the unparalleled selectivity and mild, aqueous reaction conditions make it a compelling option for industrial synthesis.[17] Screening of enzyme libraries is necessary to find a suitable biocatalyst for 2-octanone that provides the desired (S)-enantiomer.

Conceptual Protocol: Reductive Aminase (RedAm) Method

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine 2-octanone, an ammonia source (e.g., ammonium chloride), and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Enzymatic Reaction: Initiate the reaction by adding the RedAm enzyme (as a lyophilizate or whole-cell preparation). Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by GC or HPLC for the conversion of 2-octanone and the formation of this compound.

  • Workup: Once the reaction is complete, acidify the mixture to protonate the amine. Extract with an organic solvent (e.g., methyl tert-butyl ether) to remove unreacted ketone. Basify the aqueous layer and extract the product amine into an organic solvent.

  • Purification: Dry and concentrate the organic extracts. The product may be pure enough for many uses, or it can be further purified by distillation.

Key Experimental Parameters and Reagent Selection

The success of a non-biocatalytic reductive amination hinges on the judicious choice of reagents and conditions.

The Reducing Agent: A Matter of Selectivity

The choice of hydride reagent is critical. It must reduce the iminium ion much faster than the starting ketone.[20]

Reducing AgentChemical FormulaKey Characteristics
Sodium Triacetoxyborohydride NaBH(OAc)₃Preferred Reagent. Mild and selective. Does not readily reduce ketones or aldehydes. Tolerates a wide range of functional groups. No toxic byproducts.[21][22][23]
Sodium Cyanoborohydride NaBH₃CNHighly selective for iminium ions. Effective but highly toxic due to the potential release of HCN gas in acidic conditions.[24][25]
Sodium Borohydride NaBH₄Powerful, non-selective. Will readily reduce the starting 2-octanone. Requires a two-step procedure where the imine is pre-formed before the reductant is added.[22][23]

Table 2. Comparison of Common Reducing Agents for Reductive Amination.

For one-pot procedures, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its excellent balance of reactivity and selectivity, coupled with enhanced safety.[23]

Solvent, Amine Source, and Temperature
  • Solvent: 1,2-Dichloroethane (DCE) is a common and effective solvent for STAB-mediated aminations.[23] Tetrahydrofuran (THF) is also widely used.[22] For reactions involving NaBH₄, methanol is often suitable as it facilitates imine formation.[21]

  • Amine Source: For primary amines, ammonia can be used as aqueous or methanolic solutions. More conveniently, ammonium salts like ammonium acetate or ammonium formate can serve as both the ammonia source and a mild acid catalyst to promote imine formation.[12][21]

  • Temperature: Imine formation is often accelerated at elevated temperatures, but the reduction step is typically performed at room temperature or below to maximize selectivity.

Caption: General experimental workflow for catalytic synthesis.

Conclusion and Future Outlook

The synthesis of enantiopure this compound via reductive amination is a well-established yet evolving field. While classical diastereoselective methods using chiral auxiliaries remain highly reliable for lab-scale synthesis, the field is decisively moving towards more sustainable and efficient catalytic approaches. Both transition-metal catalysis and biocatalysis offer powerful, one-pot solutions that minimize waste and operational steps.[17][19] For professionals in drug development, the choice of method will be dictated by a balance of speed, scale, cost, and the enantiopurity requirements of the target molecule. The continued discovery of novel catalysts and enzymes promises to further refine these pathways, making the synthesis of chiral amines like this compound increasingly straightforward, economical, and green.

References

Physicochemical properties of (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Aminooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral primary amine, is a versatile building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its stereospecific structure makes it a valuable intermediate in the synthesis of enantiomerically pure active compounds, where the chirality can profoundly influence biological activity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for their determination, and insights into its synthesis and analysis, designed to support researchers and developers in leveraging this compound's full potential.

Molecular and Physical Properties

A foundational understanding of the molecular and physical characteristics of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₁₉N[3][4][5][6]
Molecular Weight 129.24 g/mol [3][4][5][6]
Appearance Colorless to pale yellow liquid[1]
Odor Ammonia-like[3]
Density 0.77 g/cm³ at 25 °C[3][7][8]
Boiling Point 163-165 °C at 760 mmHg[3][7][8][9]
Melting Point < -20 °C[3][8][9]
Flash Point 50-51 °C[3][5][9]
Refractive Index 1.4235[3][7][9]
pKa (Predicted) 11.04 ± 0.35[3][7]

Chirality and Optical Activity

The defining characteristic of this compound is its chirality, centered at the C2 carbon. This stereocenter gives rise to its optical activity, a critical parameter for applications in asymmetric synthesis. The (S)-enantiomer is dextrorotatory, denoted by the (+) sign, meaning it rotates the plane of polarized light to the right (clockwise).

While the dextrorotatory nature is established, specific rotation values can vary based on experimental conditions. The specific rotation is a fundamental property for confirming the enantiomeric purity of a sample.

Experimental Protocol: Determination of Optical Rotation via Polarimetry

The specific rotation of this compound can be determined using a polarimeter.[10][11] This non-destructive technique measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[10]

Objective: To measure the specific rotation of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol, methanol, or chloroform)

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Sample cell (1 dm path length)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically in g/mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell.

  • Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

The measurement is typically performed at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm), and reported as [α]Tλ.[12][13]

Solubility Profile

The solubility of this compound in various solvents is a crucial factor for its use in synthesis and formulation. As a primary amine with a significant hydrocarbon chain, it exhibits amphiphilic characteristics.

  • Water: It is soluble in water.[1][3] The amine group can form hydrogen bonds with water molecules.

  • Organic Solvents: It is soluble in organic solvents such as ethanol and dimethylformamide.[3] Its alkyl chain contributes to its solubility in less polar organic solvents.

  • Aqueous Acids: Due to the basicity of the amine group, this compound is readily soluble in dilute aqueous acids, forming the corresponding ammonium salt.

Experimental Workflow: Qualitative Solubility Determination

This workflow outlines a systematic approach to determining the solubility of this compound in various solvents.

G start Start: this compound Sample water Add Water start->water ether Add Diethyl Ether start->ether hcl Add 5% HCl water->hcl Immiscible soluble Soluble water->soluble Miscible naoh Add 5% NaOH hcl->naoh Insoluble hcl->soluble Forms Soluble Salt insoluble Insoluble naoh->insoluble Remains Insoluble ether->soluble Miscible

Caption: A flowchart for the qualitative solubility analysis of this compound.

Acidity/Basicity: The pKa Value

The basicity of the amine group is a key chemical property of this compound, quantified by its pKa value. The predicted pKa of approximately 11.04 indicates that it is a moderately strong base, readily protonated in acidic conditions.[3][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an amine.[4][5] It involves monitoring the pH of a solution of the amine as a strong acid is added.

Objective: To experimentally determine the pKa of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

  • Titration: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Synthesis and Resolution

Enantiomerically pure this compound is typically obtained through the resolution of a racemic mixture of 2-aminooctane. Enzymatic resolution is a common and effective method.

Workflow: Enzymatic Resolution of Racemic 2-Aminooctane

This process utilizes an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[7]

G racemate Racemic 2-Aminooctane (R)- and (S)-enantiomers reaction Enzymatic Acylation racemate->reaction enzyme {Enzyme (e.g., Lipase) | + Acyl Donor} enzyme->reaction products (S)-N-acyl-2-aminooctane + (R)-2-Aminooctane (unreacted) reaction->products separation Separation (e.g., Chromatography) products->separation s_enantiomer (S)-N-acyl-2-aminooctane separation->s_enantiomer r_enantiomer (R)-2-Aminooctane separation->r_enantiomer hydrolysis Hydrolysis s_enantiomer->hydrolysis final_s This compound hydrolysis->final_s

Caption: A generalized workflow for the enzymatic resolution of 2-aminooctane.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

  • Gas Chromatography (GC): GC is employed to assess the chemical purity of the sample. Chiral GC columns can be used to determine the enantiomeric excess by separating the (S)- and (R)-enantiomers.[14]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[3] It can cause skin corrosion.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated, flammable liquids storage area.[3]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A thorough understanding and precise measurement of these properties are critical for its successful application in the synthesis of chiral pharmaceuticals and other specialty chemicals. The experimental protocols and workflows presented herein offer a practical framework for researchers and drug development professionals to effectively characterize and utilize this important chiral building block.

References

An In-Depth Technical Guide to the Biological Activity of (S)-2-Aminooctane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminooctane, a chiral primary amine, is a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. While the intrinsic biological activity of this compound itself is not extensively documented, its structural motif serves as a crucial scaffold for a diverse range of biologically active derivatives. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on their antimicrobial and anticancer properties. Drawing from established principles of medicinal chemistry and available research on related compounds, this guide explores the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives. Detailed experimental protocols for the synthesis and biological evaluation of N-acyl and Schiff base derivatives of this compound are provided, equipping researchers with the foundational knowledge to explore the therapeutic potential of this chemical scaffold.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral amine that has garnered significant interest in medicinal chemistry due to its utility as a versatile building block in the synthesis of complex biologically active molecules.[1][2] Its chirality is of particular importance, as the three-dimensional arrangement of substituents around the chiral center can lead to stereospecific interactions with biological targets, often resulting in one enantiomer exhibiting significantly different pharmacological effects than the other.[3] This stereospecificity is a fundamental principle in modern drug design, where the development of single-enantiomer drugs is often crucial for achieving desired therapeutic outcomes while minimizing off-target effects.

The primary amine functionality and the lipophilic octyl chain of this compound provide two key handles for chemical modification, allowing for the synthesis of a wide array of derivatives. This guide will focus on two major classes of these derivatives: N-acyl derivatives and Schiff bases , and will explore their potential as antimicrobial and anticancer agents, respectively.

Antimicrobial Potential of N-Acyl Derivatives of this compound

The modification of amines with fatty acid chains to create N-acyl derivatives is a well-established strategy for developing compounds with antimicrobial properties. This approach is inspired by naturally occurring lipopeptides and other amphiphilic molecules that exhibit potent activity against a broad spectrum of pathogens. The resulting amphiphilic structure, combining a polar head group (the amide) and a nonpolar tail (the alkyl chains), is crucial for their mechanism of action.

Mechanism of Action: Disruption of Bacterial Membranes

N-acyl derivatives of this compound are predicted to exert their antimicrobial effects primarily through the disruption of bacterial cell membranes. This mechanism is characteristic of many amphiphilic antimicrobial agents.[4] The positively charged or polar head group of the molecule is thought to interact electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] Following this initial interaction, the hydrophobic tails insert into the lipid bilayer, disrupting its integrity and leading to increased permeability. This disruption can result in the leakage of essential cellular contents and ultimately, cell death.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of N-acyl derivatives of this compound is expected to be influenced by several structural features:

  • Alkyl Chain Length: The length of both the octyl chain from the parent amine and the acyl chain will significantly impact the compound's hydrophobicity and its ability to insert into and disrupt the bacterial membrane. Generally, an optimal range of alkyl chain length exists for maximal antimicrobial activity.[5]

  • Nature of the Acyl Group: The presence of unsaturation, branching, or aromatic moieties in the acyl group can influence the molecule's conformation and its interactions with the lipid bilayer, thereby modulating its antimicrobial potency.

  • Stereochemistry: The (S)-configuration at the chiral center of the 2-aminooctane moiety may influence the packing of the molecules within the bacterial membrane, potentially leading to differences in activity compared to the (R)-enantiomer or the racemic mixture.

Experimental Workflow: Synthesis and Antimicrobial Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of the antimicrobial activity of N-acyl-(S)-2-aminooctane derivatives.

antimicrobial_workflow cluster_synthesis Synthesis of N-Acyl-(S)-2-Aminooctane cluster_evaluation Antimicrobial Activity Evaluation s1 React this compound with an activated carboxylic acid (e.g., acyl chloride or anhydride) s2 Purify the N-acyl derivative (e.g., column chromatography) s1->s2 e1 Determine Minimum Inhibitory Concentration (MIC) using broth microdilution s2->e1 Characterized Compound e2 Determine Minimum Bactericidal Concentration (MBC) e1->e2 e3 Time-kill kinetics assay e2->e3 e4 Mechanism of action studies (e.g., membrane permeabilization assays) e3->e4

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[6]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • N-acyl-(S)-2-aminooctane derivative stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilutions of the Compound: Prepare a series of twofold dilutions of the N-acyl-(S)-2-aminooctane derivative in MHB in the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Potential of Schiff Base Derivatives of this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known to exhibit a wide range of biological activities, including anticancer properties.[7][8] The imine or azomethine group (-C=N-) is a key structural feature that is often crucial for their biological activity.

Proposed Mechanisms of Anticancer Activity

The anticancer activity of Schiff bases can be attributed to several mechanisms:

  • Induction of Apoptosis: Many Schiff bases have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This can occur through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M), thereby inhibiting cell proliferation.[2]

  • DNA Interaction: Some Schiff bases can interact with DNA, either through intercalation or groove binding, which can disrupt DNA replication and transcription, ultimately leading to cell death.[8]

  • Generation of Reactive Oxygen Species (ROS): Certain Schiff bases can induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[7]

Structure-Activity Relationship (SAR) Considerations

The cytotoxic and anticancer activity of Schiff bases derived from this compound would likely depend on:

  • The Nature of the Aldehyde or Ketone: The aromatic or heterocyclic ring system of the aldehyde or ketone component can significantly influence the compound's electronic properties, planarity, and ability to interact with biological targets. Substituents on this ring system can further modulate activity.

  • The Imine Bond: The C=N bond is a critical pharmacophore. Its electronic properties and steric environment can affect the molecule's reactivity and binding affinity.

  • The this compound Moiety: The lipophilic octyl chain can influence the compound's cellular uptake and membrane interactions, while the stereochemistry at the chiral center may play a role in target recognition.

Experimental Workflow: Synthesis and Anticancer Evaluation

The following diagram illustrates a general workflow for the synthesis of Schiff base derivatives of this compound and the subsequent evaluation of their anticancer activity.

anticancer_workflow cluster_synthesis Synthesis of Schiff Base Derivatives cluster_evaluation Anticancer Activity Evaluation s1 Condensation of this compound with an aldehyde or ketone s2 Purification of the Schiff base (e.g., recrystallization or chromatography) s1->s2 e1 Cytotoxicity screening (e.g., MTT assay) to determine IC50 values s2->e1 Characterized Compound e2 Apoptosis assays (e.g., Annexin V/PI staining) e1->e2 e3 Cell cycle analysis (flow cytometry) e2->e3 e4 Mechanism of action studies (e.g., Western blotting for apoptosis-related proteins) e3->e4

Caption: Workflow for Synthesis and Anticancer Evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Schiff base derivative of this compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Future Directions and Conclusion

While this compound itself may not possess significant intrinsic biological activity, its value as a chiral scaffold for the development of novel therapeutic agents is clear. The exploration of its N-acyl and Schiff base derivatives represents promising avenues for the discovery of new antimicrobial and anticancer compounds.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of robust structure-activity relationships, guiding the design of more potent and selective compounds. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these derivatives exert their biological effects. The insights gained from such research will pave the way for the development of novel therapeutics based on the versatile this compound scaffold.

References

Spectroscopic Characterization of (S)-2-Aminooctane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity and Spectroscopic Verification

(S)-2-Aminooctane is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its specific stereochemistry is often paramount to the desired therapeutic effect and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the unambiguous confirmation of its structure and enantiomeric purity is a critical step in drug discovery and development. This guide provides an in-depth technical overview of the spectroscopic techniques employed to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive analysis of this and similar chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and identifying the electronic environment of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the overall molecular structure.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (terminal)~0.88Triplet (t)3H
(CH₂)₄~1.2-1.4Multiplet (m)8H
CH₂ (adjacent to CH-N)~1.4-1.6Multiplet (m)2H
CH-N~2.8-3.0Sextet/Multiplet (m)1H
CH₃ (on chiral center)~1.10Doublet (d)3H
NH₂~1.5-2.5 (broad)Singlet (s, broad)2H

Note: The chemical shift of the NH₂ protons is highly dependent on solvent and concentration due to hydrogen bonding and exchange. This signal is often broad and may not show clear coupling.[2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine group.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C1 (CH₃ terminal)~14.1
C2-C5 ((CH₂)₄)~22.6, ~26.0, ~29.3, ~31.8
C6 (CH₂ adjacent to C-N)~36.5
C7 (CH-N)~49.5
C8 (CH₃ on chiral center)~23.5

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.[3] A greater number of scans is necessary to obtain a spectrum with a good signal-to-noise ratio.

Chiral Purity Determination using NMR: The Role of Chiral Shift Reagents

Confirming the enantiomeric purity of this compound is crucial. This can be achieved using NMR in conjunction with chiral resolving agents.

Methodology using Chiral Shift Reagents (CSRs):

Chiral lanthanide-based shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate between enantiomers.[4] The CSR forms diastereomeric complexes with the chiral amine, leading to the separation of NMR signals for the two enantiomers.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare NMR sample of this compound Prepare NMR sample of this compound Acquire initial 1H NMR spectrum Acquire initial 1H NMR spectrum Prepare NMR sample of this compound->Acquire initial 1H NMR spectrum Add chiral shift reagent Add chiral shift reagent Acquire initial 1H NMR spectrum->Add chiral shift reagent Acquire subsequent spectra Acquire subsequent spectra Add chiral shift reagent->Acquire subsequent spectra Observe signal splitting Observe signal splitting Acquire subsequent spectra->Observe signal splitting Integrate diastereomeric signals Integrate diastereomeric signals Observe signal splitting->Integrate diastereomeric signals Calculate enantiomeric excess (ee) Calculate enantiomeric excess (ee) Integrate diastereomeric signals->Calculate enantiomeric excess (ee)

Caption: Workflow for enantiomeric excess determination using a chiral shift reagent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H and C-H bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (primary amine)3400-3250Two distinct bands (asymmetric and symmetric stretch)[5][6]
C-H stretch (aliphatic)2960-2850Strong, sharp absorptions
N-H bend (primary amine)1650-1580Scissoring vibration[5][6]
C-N stretch (aliphatic amine)1250-1020Medium to weak absorption[5][6]
N-H wag (primary amine)910-665Broad absorption[5][6]

Experimental Protocol for Attenuated Total Reflectance (ATR) IR:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[3]

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[2][7] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of significant water or alcohol impurities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): For this compound (C₈H₁₉N), the molecular weight is 129.24 g/mol .[8] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 129) is expected. According to the nitrogen rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[2][9]

  • Key Fragmentation Pattern: The most common fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the C-N bond is broken.[10][11][12][13] This results in the formation of a stable, resonance-stabilized immonium ion.

Fragmentation Analysis Workflow:

Molecular Ion (M+) [CH3(CH2)5CH(NH2)CH3]•+ m/z = 129 Alpha-Cleavage Alpha-Cleavage Molecular Ion (M+)->Alpha-Cleavage Immonium Ion [CH(NH2)CH3]+ m/z = 44 Alpha-Cleavage->Immonium Ion Major Fragment Hexyl Radical •(CH2)5CH3 Alpha-Cleavage->Hexyl Radical

Caption: Primary fragmentation pathway (α-cleavage) for 2-Aminooctane in mass spectrometry.

The base peak in the mass spectrum of 2-aminooctane is expected to be at m/z = 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. While IR spectroscopy provides a quick confirmation of the primary amine functional group, and mass spectrometry confirms the molecular weight and key structural features through fragmentation, it is NMR spectroscopy that offers the most detailed structural information and provides a pathway for determining enantiomeric purity. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity, structure, and stereochemical integrity of this compound, ensuring its suitability for downstream applications in research and development.

References

(S)-2-Aminooctane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of (S)-2-Aminooctane, a critical chiral building block in pharmaceutical and chemical synthesis. We will delve into its fundamental properties, synthesis, applications, and supplier information, offering practical insights for researchers, scientists, and professionals in drug development.

Section 1: Core Characteristics and Identification

This compound , identified by the CAS Number 34566-04-6 , is a chiral primary amine with significant applications in asymmetric synthesis.[1][2][3] Its structure consists of an eight-carbon chain with an amino group attached to the second carbon, which is a stereocenter. This chirality is pivotal to its utility in creating stereospecific molecules, a crucial aspect of modern drug design.

Key Identifiers:

  • Chemical Name: this compound[4]

  • Synonyms: (S)-2-Octylamine, (S)-(+)-1-Methylheptylamine, (S)-(+)-2-Aminooctane[1][4][5]

  • Molecular Formula: C₈H₁₉N[1][2]

  • Molecular Weight: 129.24 g/mol [2][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in experimental design. The compound is typically a colorless to pale yellow liquid.[1][6] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 34566-04-6[1][2][3]
Molecular Formula C₈H₁₉N[1][2]
Molecular Weight 129.24 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 163-165 °C[4][7]
Density ~0.77 g/cm³ at 25 °C[7]
Flash Point 51 °C (123.8 °F)[3]
Solubility Soluble in water and organic solvents[1][5]

Section 2: Synthesis and Chirality

The synthesis of enantiomerically pure this compound is a key challenge and area of interest. The primary route involves the reductive amination of 2-octanone. To achieve the desired (S)-enantiomer with high selectivity, asymmetric synthesis methods are employed. These can include the use of chiral catalysts or enzymes.

One common laboratory-scale approach involves the reaction of 2-bromooctane with (S)-alanine.[5] For industrial-scale production, enzymatic resolutions and asymmetric catalysis are often preferred for their efficiency and high enantiomeric excess. For instance, transaminases can be used to stereoselectively convert 2-octanone to this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst/Enzyme cluster_product Product 2-Octanone 2-Octanone Asymmetric_Reductive_Amination Asymmetric Reductive Amination 2-Octanone->Asymmetric_Reductive_Amination Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Asymmetric_Reductive_Amination S_2_Aminooctane This compound Asymmetric_Reductive_Amination->S_2_Aminooctane Chiral_Catalyst Chiral Catalyst or Transaminase Enzyme Chiral_Catalyst->Asymmetric_Reductive_Amination

Caption: Asymmetric synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The enantiomeric purity of this compound makes it a valuable chiral building block in the synthesis of pharmaceuticals.[7] Chiral amines are fundamental components in many biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Its primary application lies in serving as a starting material or intermediate for more complex chiral molecules.[7] For example, it can be used in the development of drugs targeting the central nervous system.[7] The amine group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Section 4: Supplier Information

A reliable supply of high-purity this compound is crucial for research and development. Several chemical suppliers offer this compound in various grades and quantities.

SupplierProduct Name/GradePurity
Sigma-Aldrich (Merck) This compound, ChiPros®, produced by BASF≥99.0%
Sigma-Aldrich (Merck) This compound≥97.0%
ChemScene This compound98+%
Thermo Scientific Chemicals (S)-(+)-2-Aminooctane, ChiPros™99+%
CymitQuimica This compound97%

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a flammable liquid and vapor and is harmful if swallowed.[6] It can also cause severe skin burns and eye damage.[6]

Key Safety Information:

  • Hazard Classifications: Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 4), Skin Corrosion (Category 1B), Acute Aquatic Hazard (Category 1).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8] Use in a well-ventilated area or under a chemical fume hood.[8]

  • Storage: Store in a well-ventilated place, keeping the container tightly closed.[8] Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

In all cases of exposure, seek immediate medical attention. [8]

Experimental Protocol: Safe Handling and Dispensing
  • Preparation: Before handling, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a properly functioning chemical fume hood.

  • Inert Atmosphere: As this compound can be air-sensitive, it is often stored under an inert atmosphere like nitrogen.[6]

  • Dispensing: Use a clean, dry syringe or pipette to transfer the required amount of the liquid. Avoid cross-contamination.

  • Closing: Securely close the container immediately after dispensing to prevent exposure to air and moisture.

  • Waste Disposal: Dispose of any waste materials in accordance with local, state, and federal regulations.

Handling_Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Inert_Atmosphere Handle Under Inert Gas Work_in_Hood->Inert_Atmosphere Dispense Dispense Required Amount Inert_Atmosphere->Dispense Seal_Container Securely Seal Container Dispense->Seal_Container Dispose_Waste Properly Dispose of Waste Seal_Container->Dispose_Waste End End Dispose_Waste->End

Caption: Safe handling workflow for this compound.

References

A Senior Application Scientist's Guide to the Chiral Resolution of 2-Aminooctane for the Isolation of the (S)-Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity and safety. Chiral amines, such as 2-aminooctane, are pivotal building blocks in the synthesis of numerous pharmaceuticals.[1] The distinct spatial arrangement of its enantiomers, (S)- and (R)-2-aminooctane, leads to differential interactions with chiral biological targets like enzymes and receptors. Consequently, isolating the desired (S)-enantiomer in high purity is often a prerequisite for its application.

This guide provides an in-depth technical exploration of two robust and widely adopted methodologies for the chiral resolution of racemic 2-aminooctane: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and the self-validating analytical techniques required to ensure success. This document is intended for researchers, chemists, and process development professionals who require a practical and scientifically grounded approach to obtaining enantiomerically pure (S)-2-aminooctane.

Part 1: Classical Resolution via Diastereomeric Salt Crystallization

The Foundational Principle: Exploiting Differential Solubility

The classical approach to resolving a racemic mixture, a technique pioneered by Louis Pasteur, remains a powerful and scalable method.[2][3] It hinges on a simple yet elegant principle: while enantiomers possess identical physical properties, diastereomers do not.[4] By reacting the racemic amine base (a mixture of (R)- and this compound) with a single enantiomer of a chiral acid (the resolving agent), we form a pair of diastereomeric salts:

  • This compound + (R)-Chiral Acid → [(S)-Amine:(R)-Acid] Salt

  • (R)-2-aminooctane + (R)-Chiral Acid → [(R)-Amine:(R)-Acid] Salt

These two salts, being diastereomers, exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[5][6] This disparity allows for their separation via fractional crystallization.

Causality in Action: Selecting the Resolving Agent

The success of this method is critically dependent on the choice of the resolving agent. For primary amines like 2-aminooctane, derivatives of tartaric acid are exceptionally effective. Agents such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) are widely used due to their rigid structure, which creates significant stereochemical and crystalline packing differences between the two diastereomeric salts, thereby maximizing the solubility differential.[6][7]

Experimental Workflow: Diastereomeric Crystallization

The logical flow of the resolution process is depicted below. It is a systematic progression from reaction to isolation, purification, and finally, liberation of the target enantiomer.

G cluster_0 Part 1: Salt Formation & Crystallization cluster_1 Part 2: Isolation & Liberation racemic_amine Racemic (±)-2-Aminooctane in Solvent (e.g., Methanol) mixing Combine and Stir (Salt Formation) racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., D-DTTA Solution) resolving_agent->mixing crystallization Controlled Cooling (Induces Crystallization) mixing->crystallization filtration Filter to Isolate Precipitated Salt crystallization->filtration wash Wash Crystals (Cold Solvent) filtration->wash mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor dry Dry Diastereomeric Salt (e.g., (S)-Amine Salt) wash->dry liberation Basification (e.g., NaOH) Liberates Free Amine dry->liberation extraction Solvent Extraction (e.g., DCM) liberation->extraction final_product Isolated this compound extraction->final_product

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Protocol 1: Resolution of (±)-2-Aminooctane with D-DTTA

This protocol provides a robust framework. The choice of solvent and crystallization temperatures may require optimization for maximum efficiency.

  • Dissolution: In a suitable flask, dissolve the racemic 2-aminooctane (1.0 equiv.) in an appropriate solvent such as methanol or ethanol. The concentration should be sufficient to ensure complete dissolution upon gentle heating.

  • Salt Formation: In a separate vessel, dissolve (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 to 1.0 equiv.) in the same solvent, heating if necessary. Slowly add the D-DTTA solution to the amine solution with continuous stirring.[6] The formation of diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.

  • Crystallization: If a precipitate forms immediately, heat the mixture until the salts redissolve completely. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 5 °C) to maximize the crystallization of the less soluble diastereomeric salt.[6][8] Seeding with a few crystals of the desired salt can be beneficial if crystallization is slow to initiate.[6]

  • Isolation: Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6]

  • Recrystallization (Optional but Recommended): To enhance enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. With vigorous stirring, add an aqueous base (e.g., 2M NaOH) dropwise until the solution is strongly basic (pH > 10). This neutralizes the resolving agent and liberates the free amine.[6]

  • Extraction: Extract the liberated this compound into an immiscible organic solvent like dichloromethane or diethyl ether (3x volumes). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

ParameterTypical Target ValueRationale / Notes
Resolving Agent Equiv. 0.5 - 1.0Using 0.5 eq. can be more efficient, precipitating the salt of one enantiomer while leaving the other half of the amine in solution.
Initial Yield (Salt) < 50%A yield significantly over 50% indicates co-precipitation of the undesired diastereomer, reducing purity.
Enantiomeric Excess (e.e.) > 90% (after 1st crop)Can be improved to >99% with recrystallization. Must be verified analytically.
Cooling Rate Slow, controlledRapid cooling traps impurities and the undesired diastereomer, compromising selectivity.[6]

Part 2: Enzymatic Kinetic Resolution

The Principle of Biocatalytic Selectivity

Enzymatic kinetic resolution is a powerful alternative that leverages the exquisite stereoselectivity of enzymes.[9] The process relies on the differential reaction rates of two enantiomers with an enzyme.[10] For racemic amines, lipases are commonly used to catalyze an enantioselective acylation reaction.[9]

In the case of 2-aminooctane, a lipase such as Candida antarctica lipase B (CALB) can be employed.[9] This enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. To obtain the (S)-enantiomer, we can pursue one of two strategies:

  • Acylate (R), Isolate (S): Find an enzyme/condition that preferentially acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted for easy separation.

  • Acylate (S), Isolate, and Deacylate: Use a common lipase like CALB that selectively acylates the (S)-enantiomer. The resulting N-acyl-(S)-2-aminooctane is then separated from the unreacted (R)-amine and subsequently hydrolyzed to yield the pure (S)-amine.[2][9]

This guide will focus on the second, more generalizable strategy. The key to success is stopping the reaction at or near 50% conversion, which theoretically provides the highest possible yield and enantiomeric excess for both the remaining starting material and the product.

Experimental Workflow: Enzymatic Resolution

This workflow illustrates the acylation, separation, and final deprotection steps necessary to isolate the target (S)-enantiomer.

G cluster_0 Part 1: Enantioselective Acylation cluster_1 Part 2: Separation & Final Product Recovery racemic_amine Racemic (±)-2-Aminooctane reaction Stir at Controlled Temp (Monitor to ~50% Conversion) racemic_amine->reaction reagents Acyl Donor (e.g., Ethyl Acetate) Immobilized Lipase (CALB) reagents->reaction filtration Filter to Remove Immobilized Enzyme reaction->filtration separation Separation of Mixture (Chromatography or Extraction) filtration->separation hydrolysis Hydrolysis of Amide (Acidic or Basic) separation->hydrolysis N-Acyl-(S)-Amine unreacted_amine Unreacted (R)-Amine separation->unreacted_amine final_product Pure this compound hydrolysis->final_product

Caption: Workflow for Enzymatic Kinetic Resolution to obtain the (S)-enantiomer.

Protocol 2: Enzymatic Resolution using Immobilized Lipase

This protocol uses immobilized CALB (e.g., Novozym 435®), which simplifies enzyme removal and recycling.

  • Reaction Setup: To a flask, add the racemic 2-aminooctane (1.0 equiv.), an anhydrous organic solvent (e.g., toluene or hexane), and the acylating agent (e.g., ethyl acetate, ~0.6 equiv.).

  • Enzymatic Reaction: Add the immobilized lipase (e.g., CALB). Stir the mixture at a controlled temperature, typically between 30-50 °C.[10]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction when ~50% of the starting amine has been converted to the amide.

  • Enzyme Removal: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.[10]

  • Product Separation: The filtrate now contains N-acyl-(S)-2-aminooctane and unreacted (R)-2-aminooctane. These can be separated by:

    • Column Chromatography: Effective for separating the less polar amide from the more polar amine.

    • Acid-Base Extraction: Add aqueous acid (e.g., 1M HCl) to protonate the unreacted (R)-amine, making it water-soluble. The neutral N-acyl-(S)-amide will remain in the organic layer. Separate the layers. The (R)-amine can be recovered from the aqueous layer by basification and extraction.

  • Deacylation: Take the organic layer containing the N-acyl-(S)-2-aminooctane and remove the solvent. Add a solution for hydrolysis (e.g., 6M HCl or aqueous NaOH) and heat the mixture to cleave the acyl group.

  • Final Isolation: After hydrolysis, cool the mixture. If acidic hydrolysis was used, basify the solution and extract the liberated this compound with an organic solvent. Dry and concentrate the solvent to yield the final product.

ParameterTypical Target ValueRationale / Notes
Conversion ~50%Maximizes both the yield and e.e. of the product and the remaining starting material.
Acyl Donor Equiv. 0.5 - 0.6Using a slight excess relative to the target 50% conversion can help drive the reaction.
Enantioselectivity (E-value) High (>100)The E-value is a measure of the enzyme's selectivity. A high E-value is essential for achieving high e.e. at 50% conversion.[9]
Temperature 30 - 50 °CBalances reaction rate with enzyme stability. Higher temperatures can lead to non-enzymatic acylation.[2]

Part 3: The Self-Validating System: Analytical Determination of Enantiomeric Excess (e.e.)

A resolution is incomplete without rigorous quantification of its success. Determining the enantiomeric excess (% e.e.) is a mandatory validation step.

% e.e. = |(moles of S) - (moles of R)| / |(moles of S) + (moles of R)| * 100

Primary Methods: Chiral Chromatography and NMR Spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the industry-standard methods.[11][12] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. The relative area of the two peaks allows for precise calculation of the e.e.

NMR spectroscopy offers a rapid and powerful alternative, particularly when using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[11][13] These agents form diastereomeric complexes with the enantiomers in situ, which are non-equivalent in the NMR spectrometer. This results in separate, quantifiable signals for the R and S enantiomers.[14]

Analytical Workflow Comparison

G cluster_0 Chiral HPLC/GC cluster_1 NMR with Chiral Solvating Agent hplc_start Resolved Amine Sample hplc_prep Dilute in Mobile Phase hplc_start->hplc_prep hplc_inject Inject onto Chiral Column hplc_prep->hplc_inject hplc_detect Detect Separated Peaks (e.g., UV Detector) hplc_inject->hplc_detect hplc_calc Calculate e.e. from Peak Areas hplc_detect->hplc_calc nmr_start Resolved Amine Sample nmr_prep Mix Amine + CSA (e.g., BINOL) in NMR tube nmr_start->nmr_prep nmr_acquire Acquire Spectrum (¹H, ¹⁹F, or ³¹P NMR) nmr_prep->nmr_acquire nmr_detect Observe Split Signals for Diastereomeric Complexes nmr_acquire->nmr_detect nmr_calc Calculate e.e. from Signal Integrations nmr_detect->nmr_calc

References

A Senior Application Scientist's Guide to the Enantiomeric Purity and Optical Rotation of (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological function and safety profile. (S)-2-Aminooctane stands as a quintessential example of a chiral building block, a versatile primary amine whose stereocenter is pivotal in the synthesis of more complex, biologically active molecules.[1][2] Its enantiomeric purity—the measure of its stereochemical integrity—directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the core principles and field-proven methodologies for the precise determination of enantiomeric purity and optical rotation for this compound, moving beyond mere procedural lists to elucidate the causality behind each analytical choice.

Theoretical Cornerstone: Chirality, Light, and Enantiomeric Excess

The Nature of this compound's Chirality

This compound possesses a single stereocenter at the second carbon atom, which is bonded to four different groups: a methyl group, a hexyl group, an amino group, and a hydrogen atom. This tetrahedral arrangement results in two non-superimposable mirror-image forms, known as enantiomers: this compound and (R)-2-Aminooctane.[3] While possessing identical physical properties like boiling point and density in an achiral environment, they differ profoundly in their interaction with other chiral entities, including plane-polarized light and biological receptors.

Optical Rotation: A Macroscopic Manifestation of Molecular Chirality

Optically active molecules, like the enantiomers of 2-aminooctane, have the ability to rotate the plane of plane-polarized light.[3] This rotation is measured using a polarimeter and is reported as the observed angle of rotation (α). To standardize this measurement, the specific rotation ([α]) is calculated, which is an intrinsic property of a chiral compound under specific conditions.[4][5]

Biot's Law defines this relationship:

[α]λT = α / (c × l)

Where:

  • [α] is the specific rotation.

  • T is the temperature (typically 20-25 °C).

  • λ is the wavelength of light (usually the D-line of a sodium lamp, 589 nm).[5][6]

  • α is the observed rotation in degrees.

  • c is the concentration of the sample in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

The (S)-enantiomer and (R)-enantiomer will rotate light by the exact same magnitude but in opposite directions.[7] By convention, a positive (+) sign indicates dextrorotatory rotation (to the right), while a negative (-) sign indicates levorotatory rotation (to the left).[8]

Enantiomeric Excess (ee): The Quantitative Measure of Purity

A sample containing a single, pure enantiomer is said to have an enantiomeric excess (ee) of 100%. A racemic mixture, containing equal 50:50 amounts of both enantiomers, has an ee of 0% and is optically inactive as the rotations cancel each other out.[9][10] For non-racemic mixtures, the enantiomeric excess is a measure of the predominance of one enantiomer over the other and is defined as:

ee (%) = |Mole Fraction (S) - Mole Fraction (R)| × 100%

Historically, the term "optical purity" was used and determined by comparing the specific rotation of a mixture to that of the pure enantiomer.[9]

Optical Purity (%) = ([α]observed / [α]pure enantiomer) × 100%

For most ideal cases, enantiomeric excess and optical purity are numerically identical and the terms are often used interchangeably.[9][11] However, it is crucial to recognize that this relationship can deviate in non-ideal solutions or in the presence of impurities, a phenomenon known as the Horeau effect.[9] Therefore, chromatographic methods are considered the gold standard for the definitive determination of enantiomeric excess.

Core Methodologies for Enantiomeric Purity Determination

The selection of an analytical technique is a critical decision driven by the required accuracy, sample throughput, and available instrumentation. Here, we detail the most robust methods for assessing the enantiomeric purity of this compound.

Chiral Chromatography: The Gold Standard for Enantioseparation

Causality: The foundational principle of chiral chromatography lies in the creation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP).[12][13] These diastereomeric complexes have different energies of interaction, leading to differential retention times and, consequently, separation of the (S) and (R) enantiomers.

Chiral GC offers exceptional resolution and sensitivity, making it a powerful tool for ee determination.[14]

  • Expert Insight: Primary amines like 2-aminooctane are polar and prone to peak tailing on standard GC columns due to interactions with active sites.[15] To overcome this, derivatization is an essential prerequisite. This process converts the polar amine into a less polar, more volatile derivative, dramatically improving peak shape and thermal stability.[15][16]

Experimental Protocol: Derivatization and Chiral GC Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial.

  • Derivatization (Acylation):

    • Add 500 µL of an aprotic solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 60 °C for 15 minutes. This reaction converts the primary amine to a stable trifluoroacetamide derivative.

  • Work-up: Cool the vial to room temperature. The derivatized sample is now ready for direct injection.

  • GC-FID Instrumentation & Conditions:

    • Column: A chiral GC column, such as a cyclodextrin-based CSP (e.g., CHIRALDEX G-TA), is critical for separation.

    • Injection: 1 µL, split injection (e.g., 50:1).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 5 °C/min to 150 °C. This program must be optimized for the specific column and derivative.

    • Detector: Flame Ionization Detector (FID) at 270 °C.

  • Data Analysis (Self-Validation): The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers. The system is validated by running a racemic standard to confirm baseline separation and equal response factors for both enantiomer derivatives.

    • ee (%) = [(AreaS - AreaR) / (AreaS + AreaR)] × 100%

Diagram: Chiral GC Workflow for 2-Aminooctane

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1. This compound Sample Solvent 2. Add Solvent (DCM) Sample->Solvent Deriv 3. Add Derivatizing Agent (TFAA) Solvent->Deriv Heat 4. Heat Vial (60 °C, 15 min) Deriv->Heat Cool 5. Cool to RT Heat->Cool Inject 6. Inject into GC System Cool->Inject Separate 7. Chiral Column Separation Inject->Separate Detect 8. FID Detection Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Calculate 10. Calculate ee% Integrate->Calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Dissolve Sample in Mobile Phase Filter 2. Syringe Filter (0.45 µm) Sample->Filter Inject 3. Inject into HPLC System Filter->Inject Separate 4. Chiral Column Separation Inject->Separate Detect 5. UV/ELSD/MS Detection Separate->Detect Integrate 6. Integrate Peak Areas Detect->Integrate Calculate 7. Calculate ee% Integrate->Calculate Polarimetry_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation Calibrate 1. Calibrate Polarimeter Prepare 2. Prepare Solution (Precise Concentration) Calibrate->Prepare Fill 3. Fill Cell (1 dm) Prepare->Fill Measure 4. Measure Observed Rotation (α) Fill->Measure Calc_SR 5. Calculate Specific Rotation [α] Measure->Calc_SR Calc_OP 6. Calculate Optical Purity (%) Calc_SR->Calc_OP

References

Commercial availability and pricing of (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Procurement of (S)-2-Aminooctane for Research and Development

Introduction

This compound (CAS: 34566-04-6) is a chiral primary amine that serves as a critical building block in modern organic and medicinal chemistry.[1] Its stereospecific configuration makes it an invaluable intermediate for the asymmetric synthesis of complex molecules, particularly pharmaceuticals and other biologically active compounds.[2] The enantiomeric purity of this compound is paramount, as the biological activity and safety of the final therapeutic product often depend on a single stereoisomer.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for this compound, including supplier information, pricing, and critical quality control measures. Furthermore, it details key applications and provides essential safety and handling protocols to ensure its effective and safe use in a laboratory setting.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic ammonia-like odor.[4] Its physical and chemical properties are fundamental to its handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 34566-04-6[2][5]
Molecular Formula C₈H₁₉N[2][4]
Molecular Weight 129.25 g/mol [2][5][6]
Appearance Colorless to light yellow liquid
Boiling Point 163-165 °C at 760 mmHg[2][5]
Melting Point < -20 °C[2][5]
Density ~0.77 g/cm³ at 25 °C[2]
Flash Point ~50 °C (122 °F)[5]
Synonyms (S)-(+)-2-Octylamine, (S)-1-Methylheptylamine, (2S)-Octan-2-amine[5][6]

Commercial Availability and Sourcing

The procurement of chiral building blocks like this compound requires careful supplier evaluation. Consistency in chemical and enantiomeric purity is essential for reproducible research and development outcomes.

Supplier Qualification Workflow

Selecting a suitable supplier involves more than comparing prices. A systematic approach should be taken to evaluate supplier reliability, product quality, and documentation.

A Identify Potential Suppliers (e.g., Sigma-Aldrich, Fisher Scientific) B Request Technical Data (CoA, ee analysis, SDS) A->B Initial Screening C Compare Purity & Grade (e.g., ≥99% ee, ChiPros™) B->C Documentation Review D Evaluate Pricing & Availability (Bulk vs. Research quantities) C->D Commercial Evaluation E Request Sample for QC (In-house verification) D->E Risk Mitigation F Approve Supplier & Place Order E->F Final Approval

Caption: Logical workflow for qualifying a new supplier for this compound.

Major Commercial Suppliers

This compound is available from several major chemical suppliers, often under different grades and purities. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and enantiomeric excess.

SupplierBrand/GradePurity SpecificationSource(s)
Sigma-Aldrich (Merck) ChiPros®≥99.0% (ee)
Fisher Scientific Thermo Scientific Chemicals™≥99% Purity, ≥99% (ee)[5]
ChemScene N/A>98%[7]
MySkinRecipes Reagent95%[2]
Guidechem N/AAggregates multiple suppliers
Comparative Pricing Analysis

Pricing for this compound varies significantly based on supplier, purity, and quantity. The following table provides an indicative cost comparison based on publicly available data. Prices are subject to change and should be confirmed directly with the supplier.

Supplier/BrandQuantityPrice (USD)Price per Gram (USD)Source(s)
Strem Chemicals 1 g$187.00$187.00[6]
Fisher Scientific 5 g€148.00 (~$159.00)~$31.80[5]
Fisher Scientific 25 g€541.00 (~$580.00)~$23.20[5]
MySkinRecipes 250 mg฿3,950.00 (~$107.00)~$428.00[2]
MySkinRecipes 1 g฿10,980.00 (~$297.00)$297.00[2]

Note: EUR and THB prices were converted to USD for comparison purposes and are approximate.

Quality Control and Analytical Methodology

The utility of this compound in asymmetric synthesis is directly tied to its enantiomeric purity. Therefore, robust analytical verification is a non-negotiable step in the procurement process.

The Critical Role of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. In drug development, using a starting material with low ee can lead to the formation of undesirable stereoisomers, potentially altering the pharmacological profile or introducing toxicity.

Primary Analytical Technique: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral amines.[8][9] The CSP creates a chiral environment where the two enantiomers interact differently, resulting in different retention times and allowing for their separation and quantification.

General Protocol for Chiral HPLC Analysis

While specific parameters must be optimized, the following protocol outlines a typical methodology for the chiral separation of 2-aminooctane enantiomers.

  • Column Selection : A cellulose-based CSP, such as a Chiralcel® OD-H or Lux® Cellulose-3, is often effective for separating chiral amines.[8]

  • Mobile Phase Preparation : A common mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like ethanol or isopropanol.[9] A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape and reduce tailing.

  • Sample Preparation : Prepare a dilute solution of this compound in the mobile phase, typically at a concentration of ~1 mg/mL.[9]

  • Instrument Setup :

    • HPLC System : An Agilent 1260 Infinity or similar system.[9]

    • Flow Rate : 1.0 - 2.0 mL/min.[9]

    • Column Temperature : 30 °C.[9]

    • Injection Volume : 5 µL.[9]

    • Detector : UV detector set to an appropriate wavelength (e.g., 210-220 nm, as aliphatic amines have weak chromophores).

  • Analysis : Inject the sample and record the chromatogram. The two enantiomers, if both are present, will appear as separate peaks.

  • Quantification : Calculate the enantiomeric excess using the peak areas (A) of the S- and R-enantiomers:

    • ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100

Quality Control Workflow

A Material Receipt & Quarantine B Review Supplier CoA A->B C Perform Identity Test (e.g., FTIR, NMR) B->C D Perform Chiral HPLC Analysis (Verify ee ≥ 99%) C->D Primary QC Step E Meets Spec? D->E F Release for R&D Use E->F Yes G Reject & Return to Supplier E->G No

Caption: A standard quality control workflow for incoming this compound.

Key Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral precursor.

  • Chiral Building Block : It is widely used as a starting material or intermediate in the multi-step synthesis of complex chiral molecules. Its defined stereocenter is incorporated into the final product's framework.[1][2]

  • Pharmaceutical Synthesis : It is particularly valuable in the development of drugs targeting the central nervous system.[2] The amine functional group serves as a key site for further chemical modification.

  • Asymmetric Catalysis : The amine can be used to synthesize chiral ligands or catalysts that, in turn, are used to control the stereochemical outcome of other chemical reactions.[4]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards.

  • Flammable Liquid and Vapor (H226)

  • Toxic if Swallowed or in Contact with Skin (H301 + H311)

  • Causes Severe Skin Burns and Eye Damage (H314)

  • Very Toxic to Aquatic Life (H400)

Safe Handling and Emergency Procedures

The following table summarizes critical safety information derived from supplier Safety Data Sheets (SDS).[10]

CategoryPrecautionary Measures
Prevention Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Wear protective gloves, clothing, and eye/face protection.[10] Do not breathe mist/vapors. Wash skin thoroughly after handling.
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[10]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
In Case of Ingestion Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[10]
In Case of Inhalation Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[10]
Storage Recommendations

Proper storage is crucial to maintain the quality and integrity of the chemical.

  • Temperature : Store in a cool, well-ventilated place, often recommended at 2-8°C.[2]

  • Atmosphere : Due to its sensitivity to air, it should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Container : Keep the container tightly closed in a dry area designated for flammable and corrosive materials.[10]

Conclusion

This compound is a readily available but specialized chiral amine essential for advanced chemical synthesis. For researchers and drug developers, successful procurement hinges on a diligent supplier qualification process with a strong emphasis on verifying enantiomeric purity via methods like chiral HPLC. While pricing can vary, prioritizing high-purity material (ee ≥ 99%) from reputable sources is a critical investment in the integrity and reproducibility of research outcomes. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this flammable, toxic, and corrosive compound.

References

Core Hazard Profile & Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-2-Aminooctane

For professionals in research, development, and pharmaceutical sciences, the safe and effective handling of chiral building blocks like this compound is paramount. This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound, grounded in its specific physicochemical properties and associated hazards. As a Senior Application Scientist, my objective is to present not just a set of rules, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

This compound (CAS No: 34566-04-6) is a chiral primary amine that serves as a valuable intermediate in asymmetric synthesis.[1] However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols. It is a flammable, corrosive, and acutely toxic substance that also poses a considerable environmental threat.[2] Understanding its fundamental properties is the first step in mitigating risk.

The compound is a colorless to light yellow liquid with a characteristic ammonia-like odor.[3] It is sensitive to air and should be stored under an inert atmosphere to maintain its purity and prevent degradation.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₉N[2][4]
Molecular Weight 129.24 g/mol [5][6]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 163-165 °C (at 760 mmHg)[1][7]
Melting Point < -20 °C[1]
Flash Point 51 °C (123.8 °F)
Density ~0.77 g/cm³ (at 25 °C)[1][8]
Solubility Soluble in water and organic solvents[3][4]
pKa 11.04 ± 0.35 (Predicted)[2][8]

GHS Classification: A Multi-Faceted Risk

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal framework for understanding the dangers associated with this compound. Its classification highlights multiple, concurrent risks that must be managed simultaneously.

Table 2: GHS Hazard Classification for this compound
Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Flammable Liquids 🔥Danger H226: Flammable liquid and vapor[2]
Acute Toxicity, Oral 💀Danger H302: Harmful if swallowed[2]
Skin Corrosion/Irritation corrosiveDanger H314: Causes severe skin burns and eye damage[2]
Hazardous to the Aquatic Environment, Acute 環境Warning H400: Very toxic to aquatic life[2]

The combination of flammability, corrosivity, and toxicity necessitates a multi-layered approach to safety, beginning with robust engineering controls and extending to meticulous personal protective equipment (PPE) protocols.

Exposure Controls & Personal Protective Equipment (PPE)

Given the severe consequences of exposure, a systematic approach to exposure control is non-negotiable. This begins with engineering controls, such as working within a certified chemical fume hood to manage vapor inhalation risks. Administrative controls, like ensuring personnel are fully trained on this specific guide and associated Safety Data Sheets (SDS), are equally critical.

Protocol 1: Personal Protective Equipment (PPE) Selection

The selection of PPE must directly address the identified hazards: chemical splash, vapor inhalation, and skin contact.

  • Eye/Face Protection: Use chemical safety goggles and a full-face shield. The corrosive nature of this compound can cause irreversible eye damage upon contact.[3]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[9]

  • Skin and Body Protection: A flame-retardant lab coat, worn over personal clothing, is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be utilized.[3]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with a combination filter suitable for organic vapors and amines (e.g., Type ABEK) is required.

Workflow 1: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow must be followed.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Logical sequence for donning and doffing PPE to minimize contamination.

Safe Handling and Storage Protocols

Meticulous laboratory technique is essential for the safe handling of this compound.

Protocol 2: Laboratory Handling of this compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Have spill control materials and an emergency eyewash/shower station readily accessible.[10]

  • Preventing Ignition: This compound is a flammable liquid.[3] Keep it away from all ignition sources, including heat, sparks, open flames, and hot surfaces.[2] Use only non-sparking tools for transfers.

  • Static Discharge: Vapors can form explosive mixtures with air. When transferring quantities greater than a few milliliters, ensure that the container and receiving equipment are properly grounded and bonded to prevent the buildup of electrostatic charge.[2]

  • Chemical Transfer: Use a syringe or cannula for liquid transfers to minimize exposure to air and vapors. Avoid pouring directly from the bottle when possible.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling, even if gloves were worn. Contaminated clothing should be removed immediately and laundered before reuse.[2]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and ensuring safety.

  • Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[1]

  • Container: Keep the container tightly closed.[2] Containers that have been opened must be carefully resealed and kept upright.[9]

  • Atmosphere: Due to its air sensitivity, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[2]

Emergency Procedures: A Plan for Every Contingency

Despite the best precautions, accidents can occur. A well-defined emergency response plan is a critical component of a comprehensive safety strategy.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. First responders must protect themselves before assisting others.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately.[2] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention.[3]

Protocol 3: Spill Response

A spill of this compound presents a simultaneous fire, corrosion, and toxicity hazard.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Assess & Protect: Don the appropriate PPE as described in Section 3, including respiratory protection.

  • Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[9][12]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

  • Disposal: Dispose of the waste container according to institutional and local environmental regulations. Do not allow the chemical to enter drains as it is very toxic to aquatic life.[9]

Workflow 2: Spill Response Decision Flowchart

Spill_Response Start Spill Detected Assess Is the spill large or are you untrained? Start->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Yes SmallSpill Is the spill small and contained? Assess->SmallSpill No SmallSpill->Evacuate No Alert Alert others Isolate area SmallSpill->Alert Yes Ignition Remove ignition sources Alert->Ignition PPE Don appropriate PPE (incl. respirator) Contain Contain with inert, non-combustible absorbent PPE->Contain Ignition->PPE Collect Collect waste with non-sparking tools Contain->Collect Clean Decontaminate area Collect->Clean Dispose Package and label for waste disposal Clean->Dispose End Spill Managed Dispose->End

Caption: Decision workflow for responding to a this compound spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

  • Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Classification: this compound and materials contaminated with it should be treated as hazardous waste.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This should be done via a licensed waste disposal company. Do not dispose of it in drains or the environment.

References

Methodological & Application

Application Notes: (S)-2-Aminooctane as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Simple Chiral Amines in Asymmetric Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a reliable and powerful tool in this endeavor, enabling the diastereoselective formation of new stereocenters.[1][2] While complex, rigid auxiliaries like Evans oxazolidinones and SAMP/RAMP hydrazones are well-established, simpler chiral primary amines also serve as effective controllers of stereochemistry, particularly in the α-functionalization of carbonyl compounds.[3]

(S)-2-Aminooctane is a readily available chiral primary amine. Although not as extensively documented as a classical chiral auxiliary compared to reagents like (S)-α-methylbenzylamine, its structural simplicity and chirality make it an intriguing candidate for inducing asymmetry. This document provides detailed protocols and technical insights into the prospective use of this compound as a chiral auxiliary for the asymmetric α-alkylation of ketones. The protocols described herein are adapted from well-established methodologies for similar chiral primary amines and are intended to serve as a comprehensive guide for researchers exploring new applications for this compound.[3][4]

Principle of Asymmetric α-Alkylation via a Chiral Imine

The core strategy involves the temporary conversion of a prochiral ketone into a chiral imine by condensation with this compound. The resulting imine is then deprotonated to form a chiral lithium aza-enolate (or lithioenamine). The stereochemistry of the this compound backbone directs the approach of an electrophile to one face of the aza-enolate, leading to a diastereoselective alkylation. Subsequent hydrolysis of the alkylated imine yields the desired α-alkylated ketone with high enantiomeric purity and allows for the recovery of the chiral auxiliary.[3][4]

The effectiveness of the stereochemical control relies on the formation of a conformationally rigid, chelated intermediate upon deprotonation with a lithium base like lithium diisopropylamide (LDA).[3] The bulky octyl group of the this compound auxiliary is expected to create a significant steric bias, effectively shielding one face of the nucleophilic carbon from the incoming electrophile.

Experimental Workflow and Key Transformations

The overall process can be broken down into four key stages: imine formation, diastereoselective alkylation, hydrolytic cleavage, and auxiliary recovery.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3 & 4: Cleavage & Recovery Prochiral_Ketone Prochiral Ketone Chiral_Imine Chiral Imine Intermediate Prochiral_Ketone->Chiral_Imine Condensation (Dean-Stark) S_2_Aminooctane This compound Auxiliary S_2_Aminooctane->Chiral_Imine Aza_Enolate Chiral Lithium Aza-Enolate Chiral_Imine->Aza_Enolate Deprotonation (LDA) Alkylated_Imine Diastereomerically Enriched Alkylated Imine Aza_Enolate->Alkylated_Imine Alkylation (R-X) Chiral_Ketone Enantiomerically Enriched α-Alkylated Ketone Alkylated_Imine->Chiral_Ketone Hydrolysis (aq. Acid) Recovered_Auxiliary Recovered this compound Alkylated_Imine->Recovered_Auxiliary Hydrolysis & Work-up

Caption: Overall workflow for asymmetric α-alkylation.

Detailed Protocols

Protocol 1: Formation of the Chiral Imine from Cyclohexanone

This protocol details the condensation of cyclohexanone with this compound to form the corresponding chiral imine. A Dean-Stark apparatus is used to remove water and drive the reaction to completion.

Materials:

  • Cyclohexanone (1.0 eq)

  • This compound (1.1 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add cyclohexanone and toluene.

  • Add this compound to the flask.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude imine is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

This protocol describes the deprotonation of the chiral imine to form the lithium aza-enolate, followed by alkylation with an electrophile (e.g., benzyl bromide). All operations should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • Chiral imine from Protocol 1 (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare a solution of Lithium Diisopropylamide (LDA) in situ: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.05 eq) to the cooled diisopropylamine solution. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the chiral imine (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the chiral imine to the freshly prepared LDA solution at -78 °C. Stir the resulting orange-to-red solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

  • Slowly add benzyl bromide (1.1 eq) to the aza-enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated imine.

Caption: Stereodetermining alkylation step.

Protocol 3: Hydrolytic Cleavage and Recovery of the Chiral Auxiliary

This protocol outlines the hydrolysis of the alkylated imine to release the enantiomerically enriched ketone and the recovery of the this compound auxiliary. Mild acidic conditions are typically employed for this step.[5]

Materials:

  • Crude alkylated imine from Protocol 2

  • Diethyl ether or Pentane

  • Saturated aqueous oxalic acid solution or 2M HCl

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude alkylated imine in diethyl ether or pentane.

  • Add an equal volume of saturated aqueous oxalic acid solution or 2M HCl.

  • Stir the two-phase mixture vigorously at room temperature for 4-12 hours, or until TLC analysis indicates complete hydrolysis of the imine.[4]

  • Separate the organic and aqueous layers in a separatory funnel.

  • Ketone Isolation: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude α-alkylated ketone by flash column chromatography.

  • Auxiliary Recovery: To the acidic aqueous layer from step 4, add 10% aqueous NaOH solution until the pH is >10.

  • Extract the basic aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the this compound, which can be purified by distillation if necessary.

Data Presentation and Expected Outcomes

The efficiency of this asymmetric alkylation protocol is evaluated based on the chemical yield and the diastereomeric excess (d.e.) of the alkylated imine, which translates to the enantiomeric excess (e.e.) of the final ketone product. The following table provides a hypothetical summary based on typical results from similar systems using chiral primary amine auxiliaries.[3]

SubstrateElectrophileYield (%)d.e. (%)e.e. (%) of Ketone
CyclohexanoneBenzyl bromide75-85>90>90
CyclopentanoneAllyl bromide70-80>85>85
PropiophenoneMethyl iodide65-75>80>80

Troubleshooting and Scientific Insights

  • Low Diastereoselectivity: Incomplete formation of the lithium aza-enolate or a non-rigid chelated intermediate can lead to poor stereocontrol. Ensure that the reagents are anhydrous and the reaction is performed at a sufficiently low temperature (-78 °C). The choice of base and solvent is critical; LDA in THF is generally reliable for forming the desired chelated intermediate.[3]

  • Incomplete Imine Formation: Ensure efficient water removal during the condensation reaction by using a properly functioning Dean-Stark trap and a sufficient reflux time.

  • Difficult Hydrolysis: Some sterically hindered alkylated imines may be resistant to hydrolysis. If mild acidic conditions are ineffective, alternative methods such as ozonolysis of the corresponding aza-enolate can be considered, although this is a more complex procedure.[1]

  • Racemization: The final α-alkylated ketone may be susceptible to racemization under harsh acidic or basic conditions. The mild acidic hydrolysis described is generally effective at preventing this. It is crucial to analyze the enantiomeric excess of the product promptly after purification.

Conclusion

This compound presents a potentially valuable, yet underexplored, chiral auxiliary for asymmetric synthesis. The protocols outlined in this application note provide a robust framework for investigating its efficacy in the asymmetric α-alkylation of ketones. By leveraging the principles of stereocontrol established for analogous chiral primary amines, researchers can systematically evaluate and optimize reaction conditions to achieve high levels of stereoselectivity. This exploration can expand the toolkit of readily available chiral auxiliaries for the efficient construction of complex chiral molecules in academic and industrial research.

References

Application of (S)-2-Aminooctane as a Resolving Agent for Racemic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical development, agrochemicals, and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological effects. A classic and cautionary example is thalidomide, where one enantiomer was an effective sedative while the other was tragically teratogenic. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is not merely an academic exercise but a critical necessity for safety and efficacy.

This guide provides a detailed exploration of the application of (S)-2-Aminooctane as a highly effective chiral resolving agent for the separation of racemic carboxylic acids. The primary method discussed is diastereomeric salt crystallization , a robust and scalable technique that remains one of the most widely used methods for chiral resolution in industrial applications.[1][2] We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of this resolution technique.

This compound: A Profile of the Resolving Agent

This compound, also known as (S)-1-methylheptylamine, is a chiral primary amine that serves as an excellent tool for resolving racemic acids. Its utility stems from its basic amino group, which can react with acidic carboxyl groups, and its distinct chiral center, which allows for the formation of diastereomers.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 34566-04-6
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 163-165 °C
Density 0.77 g/cm³ at 25 °C
Optical Purity Typically available with ≥99.0% enantiomeric excess (e.e.)

(Data sourced from commercial supplier specifications)

The lipophilic octyl chain of this compound influences the solubility of the resulting diastereomeric salts, a key factor in their separation by crystallization.

The Mechanism of Resolution: From Racemate to Enantiopure Acid

The fundamental principle of chiral resolution by diastereomeric salt formation is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point, crystal structure).[3]

The process unfolds in three key stages:

  • Salt Formation: The racemic acid (containing both R- and S-enantiomers) is reacted with an enantiomerically pure resolving agent, in this case, this compound. This acid-base reaction forms two diastereomeric salts: ((R)-acid)-((S)-amine) and ((S)-acid)-((S)-amine).

  • Separation: Due to their different physicochemical properties, one of the diastereomeric salts will typically be less soluble in a given solvent system. Through a carefully controlled crystallization process (fractional crystallization), the less soluble diastereomer precipitates out of the solution, allowing for its separation by filtration.

  • Liberation: The separated, diastereomerically pure salt is then treated with a strong acid (for an acidic enantiomer) or base (for a basic enantiomer) to break the ionic bond. This regenerates the enantiomerically pure acid and recovers the resolving agent, which can often be recycled.

dot graph LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

end caption {Workflow for Chiral Resolution.}

Detailed Application Protocol: Resolution of Racemic 2-Arylpropionic Acids

This section provides a representative protocol for the resolution of a racemic 2-arylpropionic acid (e.g., Ibuprofen, Naproxen), a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), using this compound. The therapeutic activity of these drugs often resides primarily in the (S)-enantiomer.

Expert Insight: The success of a diastereomeric crystallization hinges on the differential solubility of the two diastereomeric salts. This is highly dependent on the solvent system. A screening of various solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and their mixtures with water) is often the first and most critical step in developing a robust resolution process.[2] The goal is to find a system where one salt is sparingly soluble while the other remains in solution.

Protocol: Resolution of Racemic Ibuprofen

This protocol is a generalized procedure based on established methods for resolving 2-arylpropionic acids with chiral amines.[3][4]

Materials:

  • Racemic Ibuprofen

  • This compound (≥99% e.e.)

  • Methanol (reagent grade)

  • Deionized Water

  • Hydrochloric Acid (2 M)

  • Sodium Hydroxide (2 M)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle with stirring, vacuum filtration apparatus, rotary evaporator.

Step 1: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Warm the mixture gently (to approx. 50-60°C) with stirring to ensure complete dissolution.

  • Addition of Resolving Agent: To the warm solution, slowly add 0.5 molar equivalents of this compound (3.14 g, 4.08 mL).

    • Causality: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy known as the Pope-Peachy method. It can enhance the enantiomeric excess of the crystallized product by ensuring that only the desired enantiomer preferentially precipitates with the limited amount of resolving agent.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.

  • Maturation: Once at room temperature, you may place the flask in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. This solid is the diastereomerically enriched salt, [(S)-Ibuprofen]-[this compound].

Step 2: Liberation of the Enantiopure Acid

  • Dissolution of Salt: Suspend the dried diastereomeric salt in approximately 50 mL of water. Add 50 mL of diethyl ether (or MTBE).

  • Acidification: While stirring vigorously, add 2 M HCl dropwise until the pH of the aqueous layer is approximately 1-2. This protonates the carboxylate, breaking the salt.

  • Extraction: Transfer the mixture to a separatory funnel. The liberated (S)-Ibuprofen will move into the organic layer. Separate the layers.

  • Wash and Dry: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-Ibuprofen.

Step 3: Recovery of the Resolving Agent

  • Basification: The acidic aqueous layer from the extraction contains the resolving agent as its hydrochloride salt. Combine this with the initial mother liquor from the crystallization step.

  • Liberation of Amine: Cool the combined aqueous solutions in an ice bath and slowly add 2 M NaOH with stirring until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free this compound, which is insoluble in water and will form a separate layer.

  • Extraction: Extract the liberated amine into an organic solvent like diethyl ether (3 x 30 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to recover the this compound. The purity should be checked before reuse.

dot graph TD; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

end caption {Experimental Protocol Workflow.}

Analysis and Quality Control

The success of a resolution is quantified by the enantiomeric excess (e.e.) of the final product.

Enantiomeric Excess (% e.e.) = |([S] - [R]) / ([S] + [R])| x 100

Where [S] and [R] are the concentrations of the S- and R-enantiomers, respectively.

Several analytical techniques can be employed for this determination:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

  • NMR Spectroscopy with Chiral Shift Reagents: A chiral lanthanide shift reagent can be added to the sample, which complexes with the enantiomers and causes their signals (e.g., the α-methyl protons in ibuprofen) to appear at different chemical shifts in the ¹H NMR spectrum. The relative integration of these signals allows for the calculation of the e.e.

Expected Results for NSAID Resolution:

The efficiency of resolution can vary significantly based on the specific acid, solvent, and crystallization conditions.

Racemic AcidResolving AgentTypical SolventExpected Yield (of one enantiomer)Expected Enantiomeric Excess (e.e.)
Ibuprofen(S)-α-MethylbenzylamineEthanol/Water~40-45%>90%
NaproxenN-octyl-D-glucamineToluene/Methanol>45%>98%
Generic Acid This compound Alcohols/Water 35-48% >85% (often >95% after recrystallization)

Note: Data for Ibuprofen and Naproxen with other agents are shown for comparison. The values for this compound are representative expectations based on its structural similarity to other effective resolving agents.

Troubleshooting and Optimization

  • No Crystallization Occurs: The diastereomeric salt may be too soluble. Try a less polar solvent, a solvent mixture, or lower the temperature further. Seeding with a small crystal from a previous batch can induce crystallization.

  • Low Yield: The salt may be too soluble in the chosen solvent. Reduce the amount of solvent or switch to one where the salt is less soluble. Ensure the cooling and maturation steps are sufficient.

  • Low Enantiomeric Excess: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. A solvent screen is necessary. A second recrystallization of the diastereomeric salt before the liberation step can significantly enhance the e.e.

  • Oil Formation Instead of Crystals: The melting point of the diastereomeric salt may be below the crystallization temperature. Try using a more dilute solution or a different solvent.

Conclusion

This compound is a versatile and effective resolving agent for the separation of racemic carboxylic acids via diastereomeric salt formation. This classical method, when optimized, provides a scalable, robust, and economically viable pathway to enantiomerically pure compounds essential for the pharmaceutical and chemical industries. A systematic approach to solvent screening and crystallization conditions is paramount to achieving high yields and excellent enantiopurity. The ability to recover and recycle the resolving agent further enhances the efficiency and sustainability of the process.

References

Application Note: Enantioselective Gas Chromatography Analysis of (S)-2-Aminooctane via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed protocols for the derivatization of (S)-2-Aminooctane for enantioselective analysis by gas chromatography (GC). Direct GC analysis of primary amines like 2-aminooctane is often hindered by their high polarity and low volatility, which can lead to poor chromatographic performance, including peak tailing and low sensitivity[1][2]. Chemical derivatization overcomes these limitations by converting the analyte into a more volatile and thermally stable form suitable for GC analysis[3]. This note details two robust strategies: 1) Chiral derivatization using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomers separable on a standard achiral column, and 2) Achiral derivatization with Trifluoroacetic Anhydride (TFAA) followed by separation of the resulting enantiomers on a chiral stationary phase (CSP) column. The causality behind experimental choices, step-by-step protocols, and typical chromatographic conditions are presented to guide researchers, scientists, and drug development professionals in establishing reliable methods for chiral purity assessment.

Introduction: The Rationale for Derivatization in Chiral Amine Analysis

This compound is a chiral primary amine that serves as a key building block in the synthesis of various chemical and pharmaceutical compounds. The stereochemistry of such molecules is paramount, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles[4]. Consequently, the ability to accurately determine the enantiomeric excess (ee) of this compound is critical for quality control and regulatory compliance.

Gas chromatography is a powerful analytical technique for this purpose, but the inherent properties of primary amines pose significant challenges. The active hydrogen atoms on the amino group lead to strong intermolecular hydrogen bonding, resulting in:

  • Low Volatility: Requiring high injector and oven temperatures that can cause sample degradation.

  • Poor Peak Shape: Adsorption of the polar amine onto active sites within the GC inlet and column leads to asymmetric, tailing peaks, compromising resolution and quantification accuracy[1].

Derivatization is a chemical modification process that addresses these issues by replacing the active amine hydrogen with a less polar functional group[1][2]. For enantioselective analysis, this process can be approached in two ways:

  • Strategy A: Chiral Derivatization → Achiral GC. A single, pure enantiomer of a chiral derivatizing agent (CDA) is reacted with the amine. This converts the pair of enantiomers into a pair of diastereomers, which have different physicochemical properties and can be separated on a conventional, achiral GC column[4][5].

  • Strategy B: Achiral Derivatization → Chiral GC. A simple, achiral reagent is used to improve the amine's volatility and chromatographic behavior. The resulting derivatized enantiomers are then separated using a GC column that contains a chiral stationary phase[6][7].

This guide provides comprehensive protocols for both strategies, enabling laboratories to select the method that best aligns with their available instrumentation and analytical objectives.

Protocol I: Chiral Derivatization with Mosher's Acid Chloride (MTPA-Cl)

Principle of the Method

This method employs an enantiomerically pure chiral derivatizing agent, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as (R)-Mosher's acid chloride or (R)-MTPA-Cl[4][8]. It reacts with both the (S)- and any contaminating (R)-2-aminooctane to form a pair of stable, diastereomeric amides.

  • This compound + (R)-MTPA-Cl → (S,R)-MTPA-Amide

  • (R)-2-Aminooctane + (R)-MTPA-Cl → (R,R)-MTPA-Amide

These diastereomers possess distinct steric arrangements, leading to different interactions with the achiral GC stationary phase, which allows for their chromatographic separation[9]. A key advantage of MTPA-Cl is the absence of a proton on the α-carbon, which prevents racemization of the reagent or the derivative under the reaction conditions, ensuring the integrity of the analysis[5]. The reaction must be driven to completion to prevent kinetic resolution, where one enantiomer reacts faster than the other, which would result in an inaccurate determination of the enantiomeric ratio[1].

Experimental Workflow

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis sample Dissolve 2-Aminooctane in Anhydrous Solvent mix Combine Sample, Pyridine, and MTPA-Cl sample->mix reagent Prepare (R)-MTPA-Cl Solution reagent->mix react React at Room Temp (1-4 hours) mix->react quench Quench Reaction react->quench wash Wash with Dilute Acid & Bicarbonate Solution quench->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evap Evaporate Solvent dry->evap reconstitute Reconstitute in Ethyl Acetate evap->reconstitute inject Inject into Achiral GC System reconstitute->inject

Caption: Workflow for MTPA-Cl Derivatization of 2-Aminooctane.

Detailed Step-by-Step Protocol

Materials:

  • 2-Aminooctane sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), derivatization grade, ≥99.5% ee[10]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, GC grade

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: In a 2 mL reaction vial, dissolve approximately 2-5 mg of the 2-aminooctane sample in 0.5 mL of anhydrous dichloromethane.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine (or TEA). The base acts as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: In a separate vial, prepare a solution of (R)-MTPA-Cl (approximately 1.2 equivalents) in 0.2 mL of anhydrous dichloromethane. Add this solution dropwise to the amine solution while gently vortexing.

  • Reaction: Tightly cap the vial and allow the reaction to proceed at room temperature for 1-4 hours[9]. Monitor for completion by TLC or a preliminary GC injection if necessary.

  • Reaction Quench & Work-up: Add 0.5 mL of deionized water to the vial to quench the reaction.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 mL of 1 M HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.

  • Drying and Evaporation: Dry the isolated organic (DCM) layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of ethyl acetate for GC analysis.

Typical GC Parameters
ParameterRecommended Setting
GC System GC with Flame Ionization Detector (FID)
Column Standard non-polar or mid-polar achiral column (e.g., DB-5, HP-5ms, DB-1701), 30 m x 0.25 mm ID x 0.25 µm
Injector Temp. 250 °C
Detector Temp. 280 °C
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
Oven Program 150 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Injection Vol. 1 µL
Split Ratio 50:1

Note: The oven program should be optimized to ensure baseline separation of the two diastereomeric peaks.

Protocol II: Achiral Derivatization with TFAA for Chiral Column Analysis

Principle of the Method

This strategy involves a simpler derivatization reaction using an achiral reagent, Trifluoroacetic Anhydride (TFAA), followed by analysis on a GC column with a chiral stationary phase (CSP)[6]. The TFAA reacts with the primary amine to form a stable, volatile N-trifluoroacetyl derivative[1].

(R,S)-2-Aminooctane + TFAA → (R,S)-N-(octan-2-yl)-2,2,2-trifluoroacetamide

The key to this method is the subsequent separation step. The derivatized enantiomers are resolved based on their differential interactions with the chiral selector, typically a cyclodextrin derivative, which is immobilized as the stationary phase in the GC column[11][12]. This approach is often faster and involves a simpler work-up than chiral derivatization.

Experimental Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Finalization cluster_analysis Analysis sample Place 2-Aminooctane in Reaction Vial add_reagents Add Anhydrous Solvent & TFAA sample->add_reagents react Heat at 60-70°C (15-30 min) add_reagents->react cool Cool to Room Temp react->cool evap Evaporate Excess Reagent/Solvent cool->evap reconstitute Reconstitute in Ethyl Acetate evap->reconstitute inject Inject into Chiral GC System reconstitute->inject

Caption: Workflow for TFAA Derivatization of 2-Aminooctane.

Detailed Step-by-Step Protocol

Materials:

  • 2-Aminooctane sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Dichloromethane

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place approximately 1-2 mg of the 2-aminooctane sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness first.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA[1].

  • Reaction: Cap the vial tightly and heat in a heating block at 60-70°C for 15-30 minutes[1].

  • Evaporation: Allow the vial to cool to room temperature. Evaporate the excess solvent and TFAA to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of ethyl acetate for GC analysis.

Typical Chiral GC Parameters
ParameterRecommended Setting
GC System GC with Flame Ionization Detector (FID)
Column Chiral Stationary Phase Column (e.g., Astec® CHIRALDEX® G-TA, Supelco® β-DEX™), 30 m x 0.25 mm ID x 0.25 µm[11]
Injector Temp. 230 °C
Detector Temp. 250 °C
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.5 mL/min)
Oven Program Isothermal analysis is often preferred for chiral separations. Start at 90-120 °C and optimize for baseline resolution. A slow ramp (e.g., 2 °C/min) may also be effective.
Injection Vol. 1 µL
Split Ratio 50:1

Note: The optimal temperature is critical for chiral separations and must be determined experimentally to maximize the resolution factor (α).

Summary and Comparison of Methods

The choice between chiral derivatization with an achiral column and achiral derivatization with a chiral column depends on several factors, including available equipment, cost, and the specific analytical goal.

FeatureProtocol I: MTPA-Cl + Achiral ColumnProtocol II: TFAA + Chiral Column
Principle Forms diastereomers separable on standard columns[4][5].Improves volatility for separation of enantiomers on a CSP[6][11].
GC Column Standard, less expensive achiral column (e.g., 5% phenyl polysiloxane).Specialized, more expensive chiral column (e.g., cyclodextrin-based).
Derivatization More complex reaction and work-up; reagent is sensitive.Simple, rapid reaction with minimal work-up.
Method Dev. Optimization of GC parameters for diastereomer separation.Primarily involves optimizing oven temperature for enantiomer resolution.
Robustness Well-established method; MTPA derivatives are very stable.Chiral columns can degrade at high temperatures; TFAA derivatives are stable.
Confirmatory Power Can be used for NMR analysis to determine absolute configuration[9].Requires an authentic standard to confirm enantiomer elution order.

Conclusion

The derivatization of this compound is an essential step for achieving reliable and reproducible enantioselective analysis by gas chromatography. The formation of diastereomeric MTPA-amides (Protocol I) is a classic, robust method that allows for separation on ubiquitous achiral columns and offers potential for absolute configuration assignment. Alternatively, the rapid and simple N-trifluoroacetylation of the amine (Protocol II) coupled with separation on a modern chiral stationary phase column provides a high-throughput and highly effective solution. The protocols detailed in this guide provide validated starting points for method development, empowering researchers to accurately assess the chiral purity of 2-aminooctane in diverse applications.

References

Application Notes & Protocols: (S)-2-Aminooctane and its Analogs as Chiral Ligands in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Simple Chiral Primary Amines in Asymmetric Catalysis

Chiral amines are fundamental building blocks in medicinal chemistry and materials science, with their enantiomeric purity often being critical to biological activity and function.[1][2] While complex, multi-dentate ligands have traditionally dominated the field of transition-metal catalysis, there is a growing appreciation for the utility and elegance of simpler, monodentate chiral ligands. (S)-2-Aminooctane, a readily available chiral primary amine, represents a class of ligands whose steric and electronic properties can be harnessed to induce asymmetry in a variety of metal-catalyzed transformations.

These simple amines offer several advantages:

  • Accessibility and Cost-Effectiveness: They are often derived from the chiral pool or are accessible through straightforward synthetic routes, making them economically viable for large-scale applications.

  • Modular Steric Profile: The alkyl backbone (this compound features a hexyl group) provides a distinct steric environment that can effectively differentiate between the prochiral faces of a substrate.

  • Coordination Versatility: The primary amine moiety serves as a robust coordinating group for a range of transition metals, including iridium, rhodium, and palladium.

This guide provides a detailed examination of the application of simple chiral primary amines, using a well-documented analog of this compound, in the context of iridium-catalyzed asymmetric transfer hydrogenation. The principles and protocols detailed herein serve as a validated template for researchers looking to employ this compound and similar ligands in their own synthetic endeavors.

Core Application: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[3][4] This reaction typically utilizes an iridium or ruthenium catalyst in the presence of a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. The enantioselectivity of the transformation is dictated by the chiral ligand coordinated to the metal center.

Simple chiral primary amines, in conjunction with a metal precursor like [Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl), form highly effective in situ catalysts for this transformation. The amine ligand is crucial for creating a chiral environment around the metal center, thereby directing the hydride transfer to one face of the ketone.

Causality of Component Selection: Why this System Works
  • The Metal Precursor: [Ir(Cp)Cl₂]₂:* The Cp* ligand provides steric bulk and electronic stability to the iridium center. The dimeric, chloro-bridged structure is readily cleaved in the presence of the amine ligand and a base to form the monomeric, catalytically active species.

  • The Chiral Ligand (e.g., (S)-α-Methylbenzylamine as a proxy for this compound): The primary amine coordinates to the iridium center. The chirality arises from the stereocenter alpha to the nitrogen. The steric bulk of the substituent on this stereocenter (a phenyl group for the proxy, a methyl and hexyl group for this compound) projects into the second coordination sphere, creating a chiral pocket that dictates the binding orientation of the incoming ketone substrate.

  • The Hydrogen Donor (Isopropanol): Isopropanol serves as both the solvent and the source of hydride. In the catalytic cycle, it is oxidized to acetone. The reaction is reversible, but is typically driven to completion by using isopropanol in large excess.

  • The Base (e.g., KOH or NaOH): A strong base is required to deprotonate the coordinated isopropanol (or the amine ligand in some proposed mechanisms) to generate the active iridium-hydride species.

Visualizing the Catalytic Workflow

The following diagram illustrates the general workflow for setting up an iridium-catalyzed asymmetric transfer hydrogenation reaction.

G cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 [Ir(Cp*)Cl₂]₂ Precursor P2 This compound (or analog) P1->P2 Mix in Solvent (e.g., iPrOH) P3 Base (e.g., KOH) P2->P3 Add Base R1 Prochiral Ketone (Substrate) P3->R1 Add Substrate R2 Isopropanol (Solvent & H-Donor) R3 Heat to Reaction Temp. R2->R3 R4 Monitor Reaction (TLC, GC, etc.) R3->R4 W1 Quench Reaction R4->W1 W2 Solvent Evaporation W1->W2 W3 Purification (Column Chromatography) W2->W3 W4 Characterize Product (NMR, Chiral HPLC) W3->W4 G cluster_substrate Substrate & Product A [Ir(Cp*)Cl(Amine)] Pre-catalyst B [Ir(Cp*)H(Amine)]+ Hydride Species A->B + i-PrOH - HCl + Base C Outer-Sphere Transition State B->C + Ketone D [Ir(Cp*)(i-PrO)(Amine)] Alkoxide Species C->D Hydride Transfer Alcohol Chiral Alcohol (R-CH(OH)-R') C->Alcohol D->B + i-PrOH - Acetone - Chiral Alcohol Ketone Ketone (R-CO-R') Ketone->C

References

Synthetic Routes to Functionalized Derivatives of (S)-2-Aminooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their presence is critical as they often form key interactions with biological targets, which are themselves chiral. (S)-2-Aminooctane, a chiral primary amine, serves as a valuable synthon in asymmetric synthesis, particularly in the development of therapeutics targeting the central nervous system.[1] The ability to strategically introduce functional groups onto the this compound scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of functionalized derivatives of this compound. We will explore various synthetic strategies, from the establishment of the chiral amine core to subsequent N-functionalization and advanced C-H functionalization of the alkyl chain. Each protocol is designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Asymmetric Synthesis of the this compound Core

The cornerstone of synthesizing functionalized derivatives is the efficient and stereocontrolled preparation of the this compound backbone. Two primary strategies are highlighted here: biocatalytic asymmetric reductive amination and classical chemical resolution.

Biocatalytic Asymmetric Reductive Amination of 2-Octanone

Expertise & Experience: This approach leverages the high stereoselectivity of enzymes to directly convert a prochiral ketone, 2-octanone, into the desired (S)-enantiomer of 2-aminooctane. Reductive aminases (RedAms) are particularly powerful for this transformation, offering a green and efficient alternative to traditional chemical methods. The choice of a specific RedAm is crucial and is often guided by substrate scope and desired enantioselectivity. We will utilize a hypothetical engineered RedAm that has been optimized for activity on aliphatic ketones. A cofactor regeneration system, typically using a glucose dehydrogenase (GDH) and glucose, is essential for driving the reaction to completion by recycling the NADPH cofactor.

Protocol 1: Reductive Aminase-Catalyzed Synthesis of this compound

  • Materials:

    • 2-Octanone (99%)

    • Ammonium chloride (NH₄Cl)

    • Tris-HCl buffer (1 M, pH 9.0)

    • NADP⁺ sodium salt

    • D-Glucose

    • Glucose Dehydrogenase (GDH, e.g., from Bacillus megaterium)

    • Engineered Reductive Aminase (lyophilized powder)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 100 mL round-bottom flask, prepare the reaction buffer by combining 50 mL of 100 mM Tris-HCl buffer (pH 9.0) with 2.9 g of ammonium chloride (1 M final concentration).

    • To the buffer, add NADP⁺ (to a final concentration of 1 mM), D-glucose (to a final concentration of 100 mM), and GDH (to a final concentration of 0.7 mg/mL).

    • Add the engineered Reductive Aminase to a final concentration of 1 mg/mL and stir gently until dissolved.

    • In a separate vial, dissolve 641 mg of 2-octanone (5 mmol) in 1 mL of DMSO.

    • Add the 2-octanone solution to the enzyme-containing buffer.

    • Seal the flask and incubate at 30°C with shaking (approx. 200 rpm) for 24 hours.

    • Monitor the reaction progress by GC-FID by taking a small aliquot, quenching with NaOH, extracting with ethyl acetate, and analyzing the organic layer.

    • Upon completion, quench the reaction by adding 10 M NaOH until the pH is >11.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield this compound.

    • Determine the enantiomeric excess (e.e.) by chiral GC or HPLC analysis.

Trustworthiness: The high fidelity of the enzymatic catalysis typically results in excellent enantiomeric excess (>99%). The work-up procedure is designed to efficiently isolate the amine product.

Chiral Resolution of Racemic 2-Aminooctane via Diastereomeric Salt Crystallization

Expertise & Experience: This classical method separates enantiomers by converting the racemic amine into a pair of diastereomeric salts using a chiral resolving agent.[2] The differing solubilities of these diastereomers allow for their separation by fractional crystallization. L-(+)-Tartaric acid is a cost-effective and readily available resolving agent for this purpose. The choice of solvent is critical for achieving good separation; methanol is often a suitable choice.

Protocol 2: Resolution of (±)-2-Aminooctane with L-(+)-Tartaric Acid

  • Materials:

    • Racemic 2-aminooctane

    • L-(+)-Tartaric acid

    • Methanol

    • Diethyl ether

    • 10% Sodium hydroxide solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 12.9 g (0.1 mol) of racemic 2-aminooctane in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 100 mL of hot methanol.

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for crystallization.

    • Collect the precipitated crystals (the diastereomeric salt of (R)-2-aminooctane) by vacuum filtration and wash with a small amount of cold methanol.

    • The filtrate contains the diastereomeric salt of this compound. Concentrate the filtrate under reduced pressure.

    • Treat the residue with 50 mL of 10% sodium hydroxide solution to liberate the free amine.

    • Extract the this compound with diethyl ether (3 x 50 mL).

    • Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield enriched this compound.

    • The optical purity can be improved by recrystallization of the tartrate salt.

Trustworthiness: This method's success relies on the solubility difference between the diastereomeric salts. The yield and enantiomeric excess of the desired (S)-enantiomer can be optimized by adjusting crystallization conditions such as temperature and solvent composition.

Part 2: N-Functionalization of this compound

Once the chiral core is obtained, the primary amino group serves as a versatile handle for introducing a wide range of functional groups.

N-Alkylation via Reductive Amination

Expertise & Experience: Reductive amination is a powerful method for forming C-N bonds and is highly effective for the N-alkylation of primary amines.[3] This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it is less reactive towards the carbonyl starting material than other hydrides.

Protocol 3: Synthesis of N-Benzyl-(S)-2-aminooctane

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 646 mg (5 mmol) of this compound in 20 mL of DCM, add 530 mg (5 mmol) of benzaldehyde.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add 1.27 g (6 mmol) of sodium triacetoxyborohydride in portions over 10 minutes.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-benzyl-(S)-2-aminooctane.

Trustworthiness: This protocol provides a reliable method for mono-N-alkylation. The progress of the reaction can be easily monitored by TLC, and the purification by column chromatography ensures a high purity of the final product.

N-Acylation

Expertise & Experience: The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis. The reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine, provides a straightforward route to N-acyl derivatives. This method is generally high-yielding and tolerates a wide variety of functional groups on the acylating agent.

Protocol 4: Synthesis of N-Acetyl-(S)-2-aminooctane

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine

    • Dichloromethane (DCM)

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 646 mg (5 mmol) of this compound and 760 µL (5.5 mmol) of triethylamine in 20 mL of DCM in a flask cooled in an ice bath.

    • Slowly add 390 µL (5.5 mmol) of acetyl chloride to the stirred solution.

    • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

    • Wash the reaction mixture with 20 mL of 1 M HCl, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-(S)-2-aminooctane.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Trustworthiness: The use of a base is crucial to neutralize the HCl generated during the reaction. The aqueous work-up effectively removes unreacted starting materials and by-products, often yielding a product of high purity.

Part 3: Advanced Functionalization of the Alkyl Chain

For more extensive modifications of the this compound scaffold, C-H functionalization of the alkyl chain offers a modern and powerful approach.

Remote C-H Functionalization

Expertise & Experience: Directing group strategies in transition metal-catalyzed C-H activation have revolutionized the synthesis of complex molecules. For aliphatic amines, a directing group can be installed on the nitrogen atom to guide a metal catalyst to a specific C-H bond on the alkyl chain, enabling its functionalization. While a detailed protocol for this compound is highly specific and dependent on the chosen directing group and catalyst system, the general principle involves the reversible installation of a directing group, followed by the C-H functionalization step, and subsequent removal of the directing group. Recent literature describes palladium-catalyzed methods for the remote alkynylation of linear aliphatic amines using a directing group approach.[1][2]

Conceptual Protocol 5: Remote C-H Functionalization of the Octane Chain

This conceptual protocol outlines the general steps for a directed C-H functionalization, which would require optimization for the specific substrate and desired functional group.

  • Installation of a Directing Group: React this compound with a suitable reagent to install a directing group on the nitrogen atom (e.g., a picolinamide or a quinoline-based group).

  • C-H Activation and Functionalization: Subject the N-directed this compound derivative to a transition metal catalyst (e.g., a palladium complex) in the presence of a coupling partner (e.g., an aryl halide, an alkyne, or an olefin) and an appropriate oxidant or additive. The reaction conditions (solvent, temperature, and reaction time) will be critical for achieving high selectivity and yield.

  • Removal of the Directing Group: After successful C-H functionalization, the directing group is cleaved under specific conditions (e.g., acidic or basic hydrolysis, or reductive cleavage) to reveal the functionalized this compound derivative.

Trustworthiness: The success of this advanced strategy hinges on the careful selection of the directing group and the optimization of the reaction conditions. The feasibility of such transformations on aliphatic amines has been demonstrated, offering exciting possibilities for creating novel derivatives of this compound.[4][5][6]

Data Presentation

Table 1: Summary of Synthetic Routes to this compound Core

MethodStarting MaterialKey Reagent/CatalystTypical Yield (%)Typical e.e. (%)AdvantagesDisadvantages
Biocatalytic Reductive Amination2-OctanoneReductive Aminase, GDH70-95>99High enantioselectivity, green conditionsEnzyme cost and availability
Diastereomeric Salt Crystallization(±)-2-AminooctaneL-(+)-Tartaric Acid<50 (for one enantiomer)Variable (can be >98 after recrystallization)Cost-effective, scalableTheoretical max yield of 50%, can be labor-intensive

Visualizations

Synthetic_Workflow cluster_core Part 1: this compound Core Synthesis cluster_func Part 2 & 3: Functionalization ketone 2-Octanone s_amine This compound ketone->s_amine Protocol 1 (Reductive Aminase) racemate Racemic 2-Aminooctane racemate->s_amine Protocol 2 (Chiral Resolution) n_alkyl N-Alkyl Derivatives s_amine->n_alkyl Protocol 3 (Reductive Amination) n_acyl N-Acyl Derivatives s_amine->n_acyl Protocol 4 (Acylation) c_func Alkyl Chain Functionalized Derivatives s_amine->c_func Conceptual Protocol 5 (C-H Functionalization)

Caption: Synthetic workflow for functionalized this compound.

Reductive_Amination_Protocol start Prepare Reaction Buffer (Tris-HCl, NH4Cl) add_cofactors Add NADP+, Glucose, GDH start->add_cofactors add_enzyme Add Reductive Aminase add_cofactors->add_enzyme add_substrate Add 2-Octanone in DMSO add_enzyme->add_substrate incubate Incubate at 30°C for 24h add_substrate->incubate quench Quench with NaOH incubate->quench extract Extract with Ethyl Acetate quench->extract isolate Isolate this compound extract->isolate

Caption: Experimental protocol for biocatalytic reductive amination.

References

Pharmacological screening of novel compounds derived from (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Pharmacological Screening of Novel Compounds Derived from (S)-2-Aminooctane

Abstract

This compound is a valuable chiral building block used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its structural motif, a primary amine on a lipophilic alkyl chain, makes its derivatives prime candidates for interaction with a variety of biological targets, most notably G-Protein Coupled Receptors (GPCRs). This document provides a comprehensive, in-depth technical guide for the pharmacological screening of a novel library of compounds derived from this compound. We present a tiered, field-proven screening cascade designed to efficiently identify and characterize promising lead candidates, moving from high-throughput primary screening to detailed mechanism of action and initial safety profiling. The protocols herein are designed to be self-validating, incorporating orthogonal assays and decision-making logic to ensure scientific rigor and trustworthiness in hit validation and lead progression.

Introduction: The Rationale for Screening this compound Derivatives

The journey of a drug from concept to clinic is underpinned by a systematic and rigorous screening process. The starting point, a chemical scaffold with therapeutic potential, dictates the strategy. This compound provides a versatile and chirally pure foundation for creating diverse chemical libraries.[1][2] The presence of a primary amine offers a key interaction point for hydrogen bonding with biological targets, while the octyl chain confers lipophilicity, which can be crucial for membrane penetration and interaction with transmembrane proteins.

Given this structure, GPCRs represent a highly probable and valuable target class. GPCRs are the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs.[3][4] They are integral to countless physiological processes, and their modulation is key to treating a vast range of diseases. This guide, therefore, outlines a screening funnel focused on identifying and characterizing novel GPCR modulators derived from the this compound scaffold.

Our approach is a multi-tiered cascade, a standard in drug discovery designed to maximize efficiency and minimize cost by applying progressively more complex and resource-intensive assays only to the most promising compounds.[5]

The Screening Cascade: A Tiered Approach to Hit Identification and Validation

A successful screening campaign is not a single experiment but a funnel. Thousands of compounds enter at the top, and through a series of decision-making gates, only a handful of well-characterized leads emerge.

Screening_Cascade cluster_0 Tier 1: Primary Screening Primary Primary HTS Assay (e.g., Calcium Mobilization) ~10,000 Compounds DoseResponse Dose-Response Assay (Potency - EC50/IC50) Primary->DoseResponse 'Hits' (e.g., >50% activity) Orthogonal Orthogonal Functional Assay (e.g., β-Arrestin Recruitment) DoseResponse->Orthogonal Potent Hits Cytotox1 Initial Cytotoxicity Screen (e.g., MTT Assay) Orthogonal->Cytotox1 Confirmed Hits Binding Receptor Binding Assay (Affinity - Ki) Cytotox1->Binding Non-toxic, Confirmed Hits MOA Mechanism of Action (Agonist vs. Antagonist) Binding->MOA Selectivity Selectivity Panel Screening MOA->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Potent, Selective Leads Cytotox2 Confirmatory Cytotoxicity (e.g., LDH Assay) ADME->Cytotox2 Lead Lead Candidate Cytotox2->Lead Drug-like Leads

Figure 1: A tiered pharmacological screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of primary HTS is to rapidly screen a large library of this compound derivatives to identify initial "hits" that modulate a specific biological target.

Target Selection & Assay Choice: A Focus on GPCRs

We hypothesize that the amine-bearing derivatives are likely to interact with GPCRs. A logical starting point is to screen against a GPCR known to bind ligands with similar pharmacophores or one implicated in a disease of interest. For this guide, we will use a hypothetical GPCR, 'Receptor X', which signals through the Gαq pathway.

Causality behind Experimental Choice: A cell-based functional assay is chosen over a binding assay for primary screening.[6][7] Functional assays provide information on whether a compound not only binds but also elicits a cellular response (e.g., agonism or antagonism), which is more biologically relevant at this early stage.[8] We will use a calcium mobilization assay, as it is a common, robust, and cost-effective HTS method for Gαq-coupled receptors.[4][9]

GPCR_Signaling Ligand Ligand (this compound Derivative) GPCR GPCR (Receptor X) Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Figure 2: Simplified Gαq signaling pathway.

Protocol: High-Throughput Calcium Mobilization Assay

This protocol is designed for a 384-well plate format using a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

Materials:

  • HEK293 cells stably expressing 'Receptor X'.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Compound library plates (derivatives at 10 mM in DMSO).

  • Control agonist and antagonist.

Procedure:

  • Cell Plating: Seed HEK293-Receptor X cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer. Remove culture medium from the cell plate and add 20 µL of loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: During incubation, prepare intermediate compound plates by diluting the 10 mM stock. Perform a serial dilution to create a final assay concentration of 10 µM for the primary screen.

  • Assay Execution: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm). c. Establish a stable baseline reading for 10-20 seconds. d. The instrument will add 10 µL of compound from the source plate to the cell plate. e. Continue reading fluorescence for 2-3 minutes to capture the calcium flux kinetics.

  • Data Analysis: a. Calculate the response as the maximum fluorescence intensity minus the baseline. b. Normalize the data to controls: 0% activity (vehicle, e.g., DMSO) and 100% activity (a known saturating concentration of a reference agonist). c. A "hit" is defined as a compound that elicits a response greater than a predefined threshold (e.g., >50% activation or inhibition).

Tier 2: Hit Confirmation and Triage

The goal of this tier is to confirm the activity of primary hits, discard false positives, and determine their potency.

Protocol: Dose-Response and Potency Determination

Causality behind Experimental Choice: A single-point screen can be misleading. A dose-response curve is essential to confirm activity and quantify potency (EC₅₀ for agonists, IC₅₀ for antagonists). This is a fundamental principle in pharmacology.[10]

Procedure:

  • Select the "hits" from the primary screen.

  • Prepare compound plates with an 8-point, 1:3 serial dilution, starting from a top concentration of 100 µM.

  • Repeat the Calcium Mobilization Assay as described in section 3.2 with the serially diluted compounds.

  • Data Analysis: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀/IC₅₀ and Hill slope.

Protocol: Orthogonal Assay - β-Arrestin Recruitment

Causality behind Experimental Choice: An orthogonal assay uses a different technology and measures a distinct biological endpoint to confirm the hit.[9] This is critical for eliminating artifacts specific to the primary assay (e.g., compounds that are autofluorescent or interfere with the calcium dye). β-arrestin recruitment is a common downstream event for many GPCRs and represents a different signaling branch from G-protein activation.[11]

Procedure:

  • Utilize a cell line co-expressing 'Receptor X' and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technology).

  • Perform an 8-point dose-response experiment following the manufacturer's protocol. The readout is typically luminescence or colorimetric.

  • Data Analysis: Calculate EC₅₀/IC₅₀ values as described above. A true hit should show activity in both the calcium and β-arrestin assays.

Protocol: Initial Cytotoxicity Screen - MTT Assay

Causality behind Experimental Choice: It is imperative to ensure that the observed activity is not a result of cell death.[12][13] A compound that kills cells will disrupt cellular processes and can appear as an inhibitor in many functional assays. The MTT assay is a rapid, colorimetric method that measures mitochondrial reductase activity, an indicator of cell metabolic health and viability.[14]

Procedure:

  • Seed cells (the same line used in the primary screen) in a 96-well plate and incubate for 24 hours.

  • Treat cells with the hit compounds at various concentrations (e.g., corresponding to the dose-response curve) for the same duration as the functional assays.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Compounds showing significant toxicity (e.g., >20% cell death) at their active concentrations should be flagged or deprioritized.

Table 1: Hypothetical Hit Confirmation Data

Compound IDCalcium EC₅₀ (µM)β-Arrestin EC₅₀ (µM)MTT CC₅₀ (µM)Decision
SAO-0010.150.22> 100Progress
SAO-0020.500.651.2Deprioritize (Toxic)
SAO-0032.5> 50> 100Deprioritize (Assay Artifact)
SAO-004> 50> 50> 100Inactive
SAO-0050.080.1185Progress

Tier 3: Lead Characterization

Confirmed, non-toxic hits are now considered "leads" and undergo more detailed pharmacological characterization.

Protocol: Radioligand Binding Assay

Causality behind Experimental Choice: While functional assays show a compound's effect, binding assays confirm direct interaction with the target receptor and determine its affinity (Kᵢ).[15][16] This is the gold standard for quantifying the strength of the drug-receptor interaction.[17][18]

Procedure:

  • Membrane Preparation: Prepare cell membranes from a high-expressing cell line or tissue.

  • Assay Setup (Competition Binding): a. In a 96-well plate, combine a fixed concentration of a suitable radioligand (e.g., ³H-ligand, at its Kₔ concentration) and the cell membranes. b. Add the test compound across a range of concentrations (e.g., 10-point serial dilution). c. Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a set time to reach equilibrium.

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: a. Calculate "specific binding" = total binding - non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. c. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[19]

Table 2: Hypothetical Binding Affinity Data

Compound IDBinding Kᵢ (nM)Functional EC₅₀ (nM)
SAO-00195150
SAO-0054580
Protocol: Mechanism of Action (MOA) Determination

Causality behind Experimental Choice: It is crucial to understand how a compound produces its effect. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand?[20]

Procedure (Antagonist Mode):

  • Use the primary functional assay (e.g., Calcium Mobilization).

  • Prepare a dose-response curve of a known reference agonist.

  • Repeat the agonist dose-response curve in the presence of several fixed concentrations of the test compound (e.g., SAO-001).

  • Data Analysis:

    • If the compound is a competitive antagonist , it will cause a rightward shift in the agonist's dose-response curve with no change in the maximum response. The degree of the shift can be used to calculate the antagonist's affinity (pA₂ value) via a Schild analysis.

    • If the compound is a non-competitive antagonist , it will suppress the maximum response of the agonist, potentially with no rightward shift.

Tier 4: Early ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is essential to select candidates with favorable drug-like characteristics and reduce late-stage attrition.[21][22][23]

Protocol: Confirmatory Cytotoxicity - LDH Release Assay

Causality behind Experimental Choice: To build confidence in the initial cytotoxicity assessment, a second, mechanistically distinct assay should be performed. The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from cells with damaged plasma membranes, providing a direct measure of cell lysis, which is complementary to the metabolic readout of the MTT assay.[14][24][25][26]

Procedure:

  • Seed cells and treat with compounds as in the MTT assay (Section 4.3).

  • After the incubation period, collect a sample of the cell culture supernatant.

  • Add the supernatant to an assay plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubate to allow the LDH-catalyzed reaction to produce a colored formazan product.

  • Measure the absorbance at ~490 nm.

  • Data Analysis: Calculate % cytotoxicity relative to a "maximum LDH release" control (cells lysed with a detergent). Results should correlate with the MTT assay data for a compound to be considered truly non-toxic.

Overview of Key In Vitro ADME Assays

While detailed protocols are beyond the scope of this document, the following assays are critical next steps for promising leads.[27]

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. This predicts how quickly the drug will be cleared from the body.[27]

  • CYP450 Inhibition: Assessing whether the compound inhibits major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions.[23]

  • Plasma Protein Binding: Measuring the extent to which a compound binds to plasma proteins. Only the unbound fraction is free to interact with the target.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive intestinal absorption.

Hit_Triage Start Primary Hit Potency Potent in Dose-Response? (EC50 < 1 µM) Start->Potency Orthogonal_Confirm Active in Orthogonal Assay? Potency->Orthogonal_Confirm Yes Stop1 STOP: Low Potency Potency->Stop1 No Toxicity Non-toxic? (CC50 > 10x EC50) Orthogonal_Confirm->Toxicity Yes Stop2 STOP: Assay Artifact Orthogonal_Confirm->Stop2 No Progress Progress to Lead Characterization Toxicity->Progress Yes Stop3 STOP: Cytotoxicity Toxicity->Stop3 No

Figure 3: Decision tree for hit triage and progression.

Conclusion

This application note has outlined a robust, logical, and scientifically grounded framework for the pharmacological screening of novel compounds derived from this compound. By employing a tiered cascade that incorporates primary HTS, orthogonal hit confirmation, detailed lead characterization, and early safety profiling, researchers can efficiently navigate the complexities of early-stage drug discovery. The emphasis on understanding the causality behind experimental choices—such as using mechanistically distinct assays for cytotoxicity and functional confirmation—ensures the generation of high-quality, reliable data. This systematic approach maximizes the potential for identifying and validating novel lead candidates with genuine therapeutic promise while minimizing the risk of costly late-stage failures.

References

Troubleshooting & Optimization

Improving the yield and purity of (S)-2-Aminooctane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminooctane. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high yield and enantiomeric purity. This compound is a critical chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its successful synthesis, with high stereochemical control, is paramount.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the common route of asymmetric reductive amination of 2-octanone.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Low yield is a frequent issue stemming from several potential sources. The most common synthetic pathway, the direct asymmetric reductive amination of 2-octanone, involves the equilibrium formation of an imine intermediate followed by its reduction.[3] Each step presents challenges.

Potential Cause 1: Incomplete Imine Formation The initial condensation of 2-octanone with an amine source (e.g., ammonia or an ammonium salt) is a reversible reaction where water is a byproduct.[3] If this water is not effectively removed, the equilibrium will favor the starting materials, leading to low conversion.

  • Solution:

    • Dehydrating Agents: Incorporate a dehydrating agent like molecular sieves (3Å or 4Å) into the reaction mixture.

    • Azeotropic Removal: If the solvent system allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it forms.

Potential Cause 2: Competing Reduction of the Ketone The reducing agent intended for the imine can also reduce the starting ketone (2-octanone) to 2-octanol, a common and yield-depleting side reaction.[4]

  • Solution:

    • Use Imine-Selective Reducing Agents: Employ reducing agents that are more reactive towards the imine than the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobborohydride (NaBH₃CN) are classic choices for their selectivity.[5][6]

    • Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the ketone and amine source to stir for a period to maximize imine formation. Then, introduce the reducing agent. This temporal separation can significantly improve chemoselectivity.[7]

Potential Cause 3: Catalyst Deactivation or Inhibition The amine substrate, the product amine, or the ammonia source can act as ligands, strongly coordinating to the metal center of your asymmetric catalyst (e.g., Iridium or Rhodium complexes) and inhibiting its activity.[8]

  • Solution:

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes be detrimental. Screen catalyst loading from 0.1 mol% to 2 mol% to find the optimal balance.

    • Ligand Choice: The choice of chiral ligand is critical. P-stereogenic phosphines or phosphino-oxazoline ligands often create robust catalysts that are less prone to inhibition.[9][10]

Below is a decision tree to guide your troubleshooting process for low yield.

low_yield_troubleshooting cluster_conversion Conversion Analysis cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Side Products start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC/MS) start->check_conversion incomplete Incomplete Conversion (Starting Material Remains) check_conversion->incomplete Low complete Complete Conversion (No Starting Material) check_conversion->complete High cause_imine Cause: Poor Imine Formation? incomplete->cause_imine cause_reductant Cause: Reductant Inactive? incomplete->cause_reductant cause_alcohol Cause: 2-Octanol byproduct? complete->cause_alcohol cause_catalyst Cause: Catalyst Deactivation? complete->cause_catalyst sol_imine Solution: - Add molecular sieves - Use azeotropic removal cause_imine->sol_imine sol_reductant Solution: - Use fresh reducing agent - Increase equivalents cause_reductant->sol_reductant sol_alcohol Solution: - Use imine-selective reductant (e.g., NaBH(OAc)3) - Stepwise addition cause_alcohol->sol_alcohol sol_catalyst Solution: - Optimize catalyst loading - Screen different ligands cause_catalyst->sol_catalyst

Caption: Troubleshooting decision tree for low reaction yield.

Q2: The enantiomeric excess (ee) of my this compound is poor. How can I improve stereoselectivity?

Achieving high enantiomeric excess is the primary goal of asymmetric synthesis. Low ee indicates that the transition state energies leading to the (R) and (S) enantiomers are not sufficiently different.

Potential Cause 1: Suboptimal Catalyst/Ligand System The "lock and key" interaction between the substrate and the chiral catalyst is fundamental. An ill-fitting ligand will not provide adequate stereochemical control.

  • Solution:

    • Ligand Screening: This is the most critical step. For iridium or rhodium-catalyzed reductive aminations, ligands like BINAP and its derivatives are well-established.[11] However, it is essential to screen a panel of ligands, as subtle steric and electronic differences can have a profound impact on enantioselectivity.

    • Metal Precursor: The choice of metal precursor (e.g., [Ir(COD)Cl]₂ vs. [Rh(COD)₂]BF₄) can influence the active catalytic species. Consult literature for catalyst systems proven effective for simple dialkyl ketones.

Potential Cause 2: Racemization The product amine could potentially racemize under harsh reaction or workup conditions. While the C-N bond at a secondary carbon is generally stable, acidic or basic conditions at elevated temperatures could theoretically promote racemization, for instance, via an elimination-addition sequence, although this is less common for simple alkyl amines.[12]

  • Solution:

    • Mild Workup Conditions: Ensure the workup is performed at or below room temperature. Use dilute acid (e.g., 1M HCl) for extraction and avoid prolonged exposure to strongly acidic or basic conditions.

    • Prompt Isolation: Purify the product as soon as possible after the reaction is complete to minimize the risk of degradation or racemization.

Potential Cause 3: Inaccurate ee Determination Ensure your analytical method is robust and correctly calibrated.

  • Solution:

    • Method Validation: The gold standard for determining the ee of chiral amines is High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[13][14]

    • Standard Preparation: Always run a racemic standard (synthesized using a non-chiral reducing agent like NaBH₄) to confirm peak identification and separation.

    • Alternative Methods: NMR spectroscopy with a chiral solvating agent or chiral derivatizing agent can also be used for rapid ee determination.[15]

Parameter Recommendation for High Enantioselectivity Rationale
Chiral Ligand Screen a library of ligands (e.g., BINAP derivatives, P-stereogenic phosphines).The ligand creates the chiral environment around the metal center, which is the primary determinant of stereoselectivity.[9][11]
Solvent Test a range of solvents (e.g., THF, Toluene, Dichloromethane).Solvent polarity can influence the conformation of the catalyst-substrate complex and affect enantioselectivity.
Temperature Run reactions at lower temperatures (e.g., 0 °C to RT).Lower temperatures often increase the energy difference between diastereomeric transition states, leading to higher ee.
Hydrogen Source H₂ gas pressure or transfer hydrogenation reagent concentration.The kinetics of hydrogen delivery can impact the stereochemical outcome. Optimize for consistent and controlled reduction.[16]
Q3: My purified product is contaminated with byproducts. How do I improve chemical purity?

Even with high conversion and ee, chemical impurities can complicate purification and downstream applications.

Potential Cause 1: Residual Starting Materials Unreacted 2-octanone is a common impurity.

  • Solution:

    • Optimize Stoichiometry: Use a slight excess of the amine source and reducing agent to drive the reaction to completion.

    • Purification: 2-octanone can typically be removed by fractional distillation under reduced pressure, as its boiling point is different from 2-aminooctane.[1]

Potential Cause 2: Formation of 2-Octanol As discussed in Q1, this is a major byproduct from the reduction of the starting ketone.

  • Solution:

    • Selective Reduction: The best strategy is prevention using imine-selective reducing agents.[5]

    • Purification: The alcohol can be separated from the amine product. An acidic wash (e.g., 1M HCl) will protonate the amine, making it water-soluble, while the neutral alcohol remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the pure amine.

Potential Cause 3: Over-alkylation If ammonia is used as the nitrogen source, the primary amine product can react further with the imine intermediate or remaining ketone to form secondary (di(octan-2-yl)amine) and tertiary amines.[3]

  • Solution:

    • Control Stoichiometry: Use a large excess of the ammonia source relative to the ketone to statistically favor the formation of the primary amine.

    • Purification: Careful fractional distillation can often separate the primary amine from higher molecular weight secondary and tertiary amines.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route to this compound? A: The most common and scalable method is the asymmetric reductive amination of 2-octanone.[8] This can be achieved using a chiral transition metal catalyst (often based on Iridium, Rhodium, or Ruthenium) with a chiral ligand under a hydrogen atmosphere (asymmetric hydrogenation) or using a hydride source (asymmetric transfer hydrogenation).[10][16] Biocatalytic methods using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) are also emerging as powerful, highly selective alternatives.[17][18]

Q: How do I choose the right analytical method to confirm my product's purity and ee? A: A combination of techniques is recommended for full characterization:

  • GC-MS: To confirm the mass of the product and identify volatile impurities like residual starting material or 2-octanol.

  • ¹H and ¹³C NMR: To confirm the structure of the amine and assess for any major organic impurities.

  • Chiral HPLC/GC: This is essential for accurately determining the enantiomeric excess (ee). You must use a column specifically designed for separating chiral amines.[13][19]

Q: What are the critical safety precautions for this synthesis? A: Key hazards include:

  • Flammability: Solvents like THF, Toluene, and the product amine itself are flammable.[20]

  • Reducing Agents: Borohydride reagents can release flammable hydrogen gas upon contact with acid or water.[21]

  • Catalysts: Some metal catalysts, especially when finely divided, can be pyrophoric.

  • Ammonia: If using ammonia gas or concentrated ammonium hydroxide, it is corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocols and Workflows

Protocol: Asymmetric Reductive Amination of 2-Octanone

This is a representative protocol and must be optimized for your specific catalyst system and laboratory conditions.

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., (S)-BINAP, 0.012 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol).

  • Catalyst Activation: Add 5 mL of degassed, anhydrous solvent (e.g., THF) and stir for 30 minutes until a homogeneous solution is formed.

  • Addition of Reactants: Add 2-octanone (1.28 g, 10 mmol) to the catalyst solution. Then, add the amine source (e.g., ammonium formate, 1.89 g, 30 mmol).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 40 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 15 mL).

    • Separate the layers. The aqueous layer now contains the protonated amine product.

    • Cool the aqueous layer in an ice bath and basify by slowly adding 6M NaOH until the pH is >12.

    • Extract the free amine from the basic aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Workflow for Purification and Analysis

purification_workflow cluster_extraction Extraction Details cluster_analysis Analysis Methods start Crude Reaction Mixture quench Quench Reaction (e.g., with H₂O) start->quench extract Acid-Base Extraction quench->extract acid_wash 1. Wash with 1M HCl extract->acid_wash organic_impurities Organic Layer: Ketone, Alcohol, Ligand acid_wash->organic_impurities aqueous_product Aqueous Layer: Protonated Amine Salt acid_wash->aqueous_product basify 2. Basify Aqueous Layer (NaOH) acid_wash->basify re_extract 3. Re-extract with Organic Solvent basify->re_extract dry_concentrate Dry (Na₂SO₄) & Concentrate re_extract->dry_concentrate purify Final Purification (Vacuum Distillation) dry_concentrate->purify analyze Characterization purify->analyze nmr NMR (Structure) analyze->nmr gcms GC-MS (Purity, Mass) analyze->gcms chiral_hplc Chiral HPLC/GC (ee%) analyze->chiral_hplc

Caption: General workflow for the purification and analysis of 2-Aminooctane.

References

Common side-products in the synthesis of (S)-2-Aminooctane and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of (S)-2-Aminooctane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting format to help you identify, understand, and resolve issues related to common side-products and impurities.

General Troubleshooting Workflow

Before diving into specific synthetic routes, it's crucial to have a systematic approach to troubleshooting. The first step is always to identify the nature of the impurity through appropriate analytical techniques.

G cluster_0 cluster_1 cluster_2 start Crude this compound Product Mixture analysis Analytical Characterization (GC, LC-MS, NMR, Chiral HPLC) start->analysis decision Identify Impurity: - Starting Material? - Side-Product? - Enantiomer? - Reagent? analysis->decision method_distill Method: Fractional Distillation decision->method_distill Different Boiling Points method_extract Method: Acid-Base Extraction decision->method_extract Different Acid/Base Properties method_crystal Method: Recrystallization (Diastereomeric Salts) decision->method_crystal Diastereomer or Salt Impurity method_chrom Method: Chromatography decision->method_chrom Similar Physical Properties end_node Pure this compound (Verify by Analysis) method_distill->end_node method_extract->end_node method_crystal->end_node method_chrom->end_node

Caption: General workflow for impurity identification and purification method selection.

FAQ Section 1: Reductive Amination of 2-Octanone

Reductive amination is a widely used, one-pot method for synthesizing amines from ketones or aldehydes.[3][4] However, its convenience can be offset by several potential side-products.

Q1: My post-reaction analysis (GC/NMR) shows a significant amount of unreacted 2-octanone. What is the most efficient way to remove it?

A1: Unreacted 2-octanone is a common neutral impurity. The most effective removal methods leverage the basicity of the target amine.

  • Causality: this compound is basic due to the amine group, while 2-octanone is neutral.[2][5] By adding an aqueous acid (e.g., 1M HCl), you can selectively protonate the amine, forming a water-soluble ammonium salt. The neutral 2-octanone will remain in the organic phase.

  • Troubleshooting & Removal Protocol:

    • Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The this compound will move to the aqueous layer as its hydrochloride salt.

    • Separate the layers and discard the organic layer containing the 2-octanone.

    • Wash the aqueous layer with fresh organic solvent to remove any residual neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12), which regenerates the free amine.

    • Extract the free amine back into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Alternative Method: If the reaction scale is large, fractional distillation can also be effective, as 2-octanone (boiling point ~173 °C) has a slightly higher boiling point than 2-aminooctane (boiling point ~163-165 °C).[1]

Q2: I've identified a higher-boiling impurity by GC-MS with a mass corresponding to a di-octylamine. How did this form and how can I prevent/remove it?

A2: This side-product is likely N,N-bis(octan-2-yl)amine, formed through over-alkylation.

  • Causality: The desired product, this compound, is a primary amine and remains nucleophilic. It can compete with the initial amine source (e.g., ammonia) and react with another molecule of 2-octanone and the reducing agent. This is a common issue in reductive amination.[3][6]

  • Prevention:

    • Use a large excess of the initial amine source (e.g., ammonia or an ammonium salt) to outcompete the primary amine product.

    • Control the stoichiometry of the reducing agent carefully.

  • Removal:

    • Fractional Distillation: This is the most practical method. The secondary amine product has a significantly higher boiling point than the desired primary amine, allowing for efficient separation.

    • Chromatography: Silica gel chromatography can also be used, though it is less scalable.

Q3: My product contains 2-octanol. What is the cause and removal strategy?

A3: The presence of 2-octanol indicates a competing reduction reaction.

  • Causality: The reducing agent used for the reductive amination (e.g., NaBH₄, NaBH₃CN) can directly reduce the ketone carbonyl group of 2-octanone to a secondary alcohol, 2-octanol.[6] This side reaction is more prevalent if imine formation is slow.

  • Removal: The same acid-base extraction protocol described in A1 is highly effective. 2-octanol is a neutral compound and will be washed away with the organic phase, while the amine is sequestered in the acidic aqueous phase.

FAQ Section 2: Chiral Resolution of Racemic 2-Aminooctane

For large-scale production, classical resolution via diastereomeric salt formation is often the most economical method for separating enantiomers.[7] This process relies on the different physical properties of diastereomeric salts.[8][9]

G racemate Racemic 2-Aminooctane ((R)-Amine + (S)-Amine) reagent Add Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) racemate->reagent salts Mixture of Diastereomeric Salts ((S)-Amine:(R,R)-Acid) ((R)-Amine:(R,R)-Acid) reagent->salts crystallize Selective Crystallization (Exploits Solubility Difference) salts->crystallize solid Solid Phase: Less Soluble Salt (e.g., (S)-Amine:(R,R)-Acid) crystallize->solid Filter liquid Liquid Phase (Mother Liquor): More Soluble Salt (e.g., (R)-Amine:(R,R)-Acid) crystallize->liquid liberate Liberate Free Amine (Add Base, e.g., NaOH) solid->liberate product Pure this compound liberate->product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Q1: My chiral resolution is not working well; the diastereomeric salts are not precipitating selectively. What are the most critical experimental parameters to optimize?

A1: The success of a diastereomeric resolution is highly sensitive to several interconnected variables. Simply mixing the amine and the chiral acid is often insufficient.

  • Causality & Key Parameters: The separation relies on the solubility difference between the two diastereomeric salts.[10][11] Optimizing this difference is key.

    • Resolving Agent: The choice of chiral acid (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) is paramount. Screening several agents is common practice.[7][12]

    • Solvent System: This is arguably the most critical parameter. The solvent must provide a significant solubility differential between the two salts. Often, a mixture of solvents (e.g., ethanol/water, methanol/isopropanol) is required.

    • Molar Ratio: The stoichiometry between the racemic amine and the resolving agent can dramatically impact yield and enantiomeric excess (ee). Ratios other than 1:1 are often more effective.[10]

    • Temperature and Concentration: Crystallization is a thermodynamic process. Controlling the cooling rate and initial concentration of the substrates is crucial for forming high-purity crystals.

Q2: After separating the crystals and liberating the amine, the enantiomeric excess (ee) is still below my target of >99%. What can I do?

A2: Achieving high enantiomeric purity often requires one or more recrystallization steps.

  • Causality: The initial solid precipitate is rarely an enantiopure salt. It is typically enriched in the less soluble diastereomer but contains some of the more soluble one, either trapped in the crystal lattice or as surface contamination.

  • Troubleshooting & Removal Protocol:

    • Take the filtered diastereomeric salt crystals obtained from the first resolution step.

    • Dissolve them in a minimum amount of the same (or a slightly modified) hot solvent system used previously.

    • Allow the solution to cool slowly. The crystals that form will be further enriched in the desired diastereomer.

    • Filter the purified crystals and analyze a small sample by liberating the amine and measuring the ee (e.g., via chiral HPLC).

    • Repeat the recrystallization process until the desired enantiomeric excess is achieved.

Q3: How do I completely remove the chiral resolving acid from my final this compound product?

A3: The resolving agent must be removed by breaking the salt and separating the components. This is a critical final step.

  • Causality: The diastereomeric salt is an acid-base pair. To recover the "free" amine, you must introduce a stronger base to deprotonate the amine's ammonium ion and a new acid to protonate the resolving agent's carboxylate.

  • Protocol: Liberation of the Free Amine

    • Dissolve or suspend the purified diastereomeric salt in water.

    • Cool the mixture in an ice bath.

    • Slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring until the pH is strongly basic (pH > 12). This neutralizes the chiral acid and deprotonates the amine.

    • Transfer the mixture to a separatory funnel and extract the liberated this compound into an organic solvent (e.g., diethyl ether, dichloromethane).

    • Perform multiple extractions (e.g., 3x) to ensure complete recovery.

    • The chiral acid will remain in the aqueous layer as its sodium or potassium salt.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or K₂CO₃), filter, and remove the solvent under reduced pressure to yield the purified free amine.

Data & Method Summary

Impurity TypeCommon ExamplesRecommended Primary MethodAlternate Method(s)Key Principle
Neutral Starting Material 2-OctanoneAcid-Base ExtractionFractional DistillationBasicity Difference
Neutral Side-Product 2-OctanolAcid-Base ExtractionFractional DistillationBasicity Difference
Over-alkylation Product Di-octylamineFractional DistillationColumn ChromatographyBoiling Point Difference
Undesired Enantiomer (R)-2-AminooctaneDiastereomeric CrystallizationChiral ChromatographyDifferential Interaction
Chiral Resolving Agent Tartaric Acid, Mandelic AcidBase Liberation & Extraction-Acid-Base Chemistry

References

Technical Support Center: (S)-2-Aminooctane in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (S)-2-Aminooctane. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral amine to control stereochemistry in their synthetic routes. My goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence. The information herein is synthesized from established chemical principles and field-proven insights to ensure both accuracy and practical utility.

Quick Reference: Properties of this compound

Before initiating any experiment, a firm grasp of the reagent's physical and chemical properties is paramount. This data is crucial for procedural design, safety, and purification.

PropertyValueSource(s)
CAS Number 34566-04-6[1][2]
Molecular Formula C₈H₁₉N[1][3]
Molecular Weight 129.24 g/mol [1][3]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 163-165 °C (at 760 mmHg)[3]
Melting Point < -20 °C[3]
Density ~0.77 g/cm³ (at 25 °C)[3]
Flash Point 51 °C (123.8 °F)[6]
Optical Purity Typically ≥99.0% enantiomeric excess (ee)[6]
Storage 2-8°C, under inert gas, protect from light[1][3]

Frequently Asked Questions (FAQs)

Here, we address foundational questions regarding the application of this compound.

Q1: What is the primary role of this compound in enhancing enantioselectivity?

This compound is a chiral primary amine used principally as a chiral building block or auxiliary.[3][7] Its stereogenic center allows it to induce chirality in a prochiral substrate. This is typically achieved in two ways:

  • As a Chiral Auxiliary: The amine is temporarily attached to a substrate, forming a diastereomeric intermediate. The inherent stereochemistry of the amine then directs a subsequent reaction (e.g., alkylation or reduction) to occur on one face of the molecule over the other.[7] After the new stereocenter is set, the auxiliary is cleaved, yielding the desired enantiomerically enriched product.

  • As a Resolving Agent: It can be reacted with a racemic mixture of a chiral acid. This forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility.[8][9] This difference allows for their separation by fractional crystallization. After separation, the acid is liberated from the salt, now in an enantiomerically pure form.

Q2: For which types of reactions is this compound most effective?

It is highly effective in asymmetric synthesis, particularly for the synthesis of other chiral amines and related compounds. A primary application is in the diastereoselective reduction of imines . A prochiral ketone is first condensed with this compound to form a chiral N-ketimine. The steric environment created by the (S)-2-octyl group then guides a reducing agent to attack one face of the C=N double bond preferentially, leading to a high diastereomeric excess in the resulting secondary amine product.[10] It is also widely used in biocatalysis and as a ligand for creating chiral materials.[7]

Q3: What are the critical safety considerations when handling this compound?

This compound is a hazardous chemical and must be handled with appropriate precautions. Key hazards include:

  • Flammability: It is a flammable liquid with a flash point of 51 °C.[6] Keep it away from heat, sparks, and open flames.[4]

  • Corrosivity: It causes severe skin burns and eye damage.[4]

  • Toxicity: It is harmful if swallowed.[4]

Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction shows poor enantioselectivity (low ee% or d.r.). What are the most likely causes and how can I improve the outcome?

This is the most common challenge in asymmetric synthesis. Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states is insufficient. Here are the key factors to investigate:

  • Potential Cause 1: Suboptimal Reaction Temperature.

    • Why it happens: The selectivity of most asymmetric reactions is temperature-dependent. Higher temperatures provide more thermal energy, which can overcome the small energy barrier between the desired and undesired transition states, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is often the most effective strategy to enhance enantioselectivity.[11] This increases the energy difference (ΔΔG‡) between the competing transition states. We recommend screening a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.

  • Potential Cause 2: Inappropriate Solvent.

    • Why it happens: The solvent can significantly influence the conformation and stability of the transition state assembly.[12] Solvent polarity, viscosity, and coordinating ability can alter the delicate non-bonded interactions that dictate stereochemical outcomes.

    • Solution: Conduct a solvent screen. Test a range of solvents with varying properties, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane) and sometimes polar protic (e.g., ethanol), if compatible with your reagents.

  • Potential Cause 3: Racemization of the Product.

    • Why it happens: The desired chiral product may be susceptible to racemization under the reaction conditions or, more commonly, during work-up and purification.[12] This can occur if the newly formed stereocenter has an acidic proton and is exposed to harsh acidic or basic conditions, or prolonged heating.

    • Solution: Ensure your work-up and purification protocols are as mild as possible. Use buffered aqueous solutions for washes, avoid strong acids or bases unless necessary, and minimize exposure to high temperatures during solvent evaporation or chromatography.

  • Potential Cause 4: Impurities in Reagents or Solvents.

    • Why it happens: Impurities, particularly water, can interfere with the catalytic cycle or react with reagents, leading to side reactions and reduced selectivity.[12] The enantiomeric purity of your starting this compound itself is also critical; verify its specification (typically ≥99.0% ee).[6]

    • Solution: Use anhydrous solvents and high-purity reagents. If using metal catalysts, ensure they are not poisoned. Always use this compound from a reputable supplier and check the certificate of analysis.

Troubleshooting_Low_ee start Low Enantioselectivity (ee% or d.r.) temp Is Temperature Optimized? start->temp Investigate sol_temp Action: Screen Lower Temperatures (e.g., 0°C to -78°C) temp->sol_temp No end_node Improved Selectivity temp->end_node Yes/Resolved solvent Is Solvent Appropriate? sol_solvent Action: Screen Solvents (Toluene, THF, DCM, etc.) solvent->sol_solvent No solvent->end_node Yes/Resolved workup Is Workup Too Harsh? sol_workup Action: Use Milder Workup Conditions (e.g., buffered wash) workup->sol_workup Yes workup->end_node Yes/Resolved purity Are Reagents Pure & Anhydrous? sol_purity Action: Use Anhydrous Solvents & Verify Reagent Purity purity->sol_purity No purity->end_node Yes/Resolved sol_temp->solvent Then sol_solvent->workup Then sol_workup->purity Then

Caption: Troubleshooting decision tree for low enantioselectivity.

Q2: The reaction yield is very low or the reaction has stalled completely. What should I investigate?

  • Potential Cause 1: Catalyst Inactivation or Poisoning.

    • Why it happens: This is common in metal-catalyzed reactions (e.g., reductive aminations using a transition metal catalyst). Impurities such as water, oxygen, or sulfur-containing compounds can act as catalyst poisons, binding to the metal center and halting the catalytic cycle.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). Purify starting materials if they are suspected to contain coordinating impurities.

  • Potential Cause 2: Poor Imine Formation (for Reductive Aminations).

    • Why it happens: The initial condensation between the ketone/aldehyde and this compound to form the imine is a reversible equilibrium reaction. If water is not removed, the equilibrium may not favor imine formation, leading to a stalled reaction.

    • Solution: Use a dehydrating agent (e.g., molecular sieves, MgSO₄) or a Dean-Stark apparatus to remove the water formed during the condensation step. In some cases, pre-forming the imine before adding the reducing agent or catalyst can significantly improve yields.

  • Potential Cause 3: Steric Hindrance.

    • Why it happens: A mismatch between the steric bulk of the substrate and the chiral auxiliary can prevent effective binding or reaction.[12] If the substrate is excessively bulky near the reaction center, it may clash with the octyl chain of the amine, slowing or preventing the reaction.

    • Solution: If possible, consider redesigning the substrate to reduce steric bulk. Alternatively, a different chiral amine with a smaller steric profile may be necessary for that specific substrate.

Exemplary Protocol: Diastereoselective Reductive Amination of a Ketone

This protocol provides a general workflow for the synthesis of a chiral secondary amine using this compound as a chiral auxiliary.

Objective: To synthesize (S,S)-N-(octan-2-yl)-1-phenylethan-1-amine with high diastereoselectivity from acetophenone.

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 eq), this compound (1.1 eq), and toluene (approx. 0.5 M).

  • Add activated 4Å molecular sieves (approx. 1 g per 10 mmol of ketone) to the flask to act as a dehydrating agent.

  • Heat the mixture to reflux under an inert atmosphere (N₂) for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the ketone and formation of the corresponding N-imine.

  • Once complete, cool the reaction mixture to room temperature and filter to remove the molecular sieves. Rinse the sieves with a small amount of dry toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral imine. It is often used directly in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in an anhydrous solvent (e.g., THF or Methanol) in a flask under an inert atmosphere.

  • Cool the solution to the desired temperature (start with 0 °C or -20 °C for improved selectivity).

  • Slowly add the reducing agent. Sodium borohydride (NaBH₄) (1.5 eq) is a common choice. For less reactive imines, stronger reducing agents may be required.

  • Stir the reaction at the cooled temperature for 2-4 hours, monitoring progress by TLC or GC.

  • Once the imine is consumed, carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution at 0 °C.

Step 3: Work-up and Analysis

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or chiral HPLC/GC analysis.

Workflow_Optimization A 1. Reagent Selection - Substrate - this compound B 2. Initial Condition Screening - Solvent (Toluene, THF, DCM) - Temperature (e.g., 25°C) A->B C 3. Analysis 1 - Check Yield & d.r./ee% B->C D 4. Temperature Optimization - Lower temp. (0°C, -20°C, -78°C) C->D Selectivity < Target G 7. Final Protocol C->G Selectivity > Target E 5. Analysis 2 - Check Yield & d.r./ee% D->E F 6. Reagent/Catalyst Tuning - Stoichiometry - Additives / Co-catalysts E->F Selectivity < Target E->G Selectivity > Target F->E Iterate

Caption: General workflow for reaction optimization.

References

Stability and storage issues of (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for (S)-2-Aminooctane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability, storage, and handling of this chiral amine. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the quality of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the use of this compound, providing insights into the root causes and actionable solutions.

Issue 1: Product Discoloration (From Colorless to Yellow/Brown)
  • Symptom: You observe that your this compound, which is typically a colorless to light yellow liquid, has developed a distinct yellow or brownish tint over time.[1][2]

  • Probable Cause: This discoloration is a common indicator of oxidation. Primary amines are susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light. This degradation leads to the formation of impurities that affect the compound's purity and reactivity.

  • Investigative Protocol:

    • Check Storage History: Was the bottle recently opened? How long has it been stored since the first use? Was the cap tightly sealed?

    • Inspect Storage Environment: Confirm that the product was stored in a dark location, such as a cabinet or amber vial, and away from direct sunlight or strong laboratory lighting.

  • Solution & Prevention:

    • Immediate Action: For critical applications requiring high purity, it is recommended to use a fresh, unopened bottle of the amine. If this is not possible, purification by distillation under reduced pressure may be an option for experienced chemists, though this carries its own risks and requires appropriate equipment.

    • Preventative Measures: Always store this compound under an inert atmosphere (e.g., nitrogen or argon).[1][3] After first use, flush the headspace of the container with an inert gas before resealing tightly. Use amber glass bottles or wrap clear bottles in aluminum foil to protect from light.[4]

Issue 2: Formation of a White Precipitate
  • Symptom: A white crystalline solid or precipitate is observed in your liquid this compound.

  • Probable Cause: This is a classic sign of the reaction between the primary amine and atmospheric carbon dioxide (CO₂). Two molecules of the amine react with one molecule of CO₂ to form an alkylammonium carbamate salt, which is a solid at room temperature.[5][6][7] This reaction reduces the concentration of the free amine in your solution.

  • The Chemistry Behind the Problem: The nucleophilic amine attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate. This intermediate is then deprotonated by a second molecule of amine to yield the stable (S)-2-octylammonium (S)-2-octylcarbamate salt.[5]

  • Solution & Prevention:

    • Immediate Action: The formation of carbamate is often reversible upon heating. Gentle warming of the solution may redissolve the precipitate, liberating CO₂ and restoring the free amine. However, this should be done with caution as this compound is flammable.[1][2] This approach may not be suitable for all experimental setups, as the dissolved CO₂ could interfere with certain reactions.

    • Preventative Measures: The most effective solution is prevention. Handle the compound under an inert atmosphere to minimize contact with air. Use a syringe technique with a septum-sealed bottle for transferring the liquid instead of opening the cap repeatedly.

Degradation Pathway: Carbamate Formation

The following diagram illustrates the reaction of this compound with atmospheric CO₂.

G cluster_reactants Reactants cluster_product Product Amine1 2x this compound (Liquid) Carbamate (S)-2-octylammonium (S)-2-octylcarbamate (White Solid) Amine1->Carbamate Reversible Reaction CO2 Carbon Dioxide (CO₂) (from Air) CO2->Carbamate

Caption: Reaction of this compound with atmospheric CO₂.

Issue 3: Inconsistent or Failed Experimental Results
  • Symptom: You are experiencing low yields, unexpected side products, or complete failure of a reaction where this compound is a key reagent.

  • Probable Cause: The effective molarity of the active amine is lower than calculated. This can be due to:

    • Degradation: A significant portion of the amine has reacted with air (CO₂) or oxidized, reducing its purity.

    • Water Contamination: The amine may have absorbed atmospheric moisture. While not strongly hygroscopic, prolonged exposure to a humid environment can introduce water, which can interfere with many organic reactions (e.g., those involving organometallics or water-sensitive catalysts).

  • Investigative Protocol:

    • Purity Check: If available, check the purity of the amine using Gas Chromatography (GC) or acquire a ¹H NMR spectrum to look for unexpected peaks.

    • Review Handling Technique: Re-evaluate the procedure used for handling and transferring the amine. Was it exposed to air for an extended period?

  • Solution & Prevention:

    • Immediate Action: Use a fresh bottle of high-purity this compound. Ensure all glassware is rigorously dried before the experiment.

    • Preventative Measures: Implement a strict handling protocol for air-sensitive reagents.

Recommended Handling Workflow for Air-Sensitive Amines

This workflow minimizes exposure to air and moisture.

G A 1. Prepare Inert Atmosphere (Nitrogen or Argon Balloon/Manifold) B 2. Pierce Septum with Needle (Connected to Inert Gas) A->B Establish Positive Pressure C 3. Pierce Septum with Syringe B->C Maintain Inert Environment D 4. Withdraw Required Volume C->D Draw Liquid E 5. Dispense into Reaction Vessel (Under Inert Atmosphere) D->E Transfer Reagent F 6. Remove Syringe & Needles E->F Seal Reaction G 7. Store Bottle Properly F->G Reseal for Storage

Caption: Proper syringe transfer technique for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] It should be protected from light and stored in a designated area for flammable liquids.[1][2][4]

ParameterRecommendationRationale
Temperature 2–8°C[3]Slows down potential degradation pathways.
Atmosphere Inert Gas (Nitrogen/Argon)[1]Prevents oxidation and reaction with atmospheric CO₂.
Light Protect from Light (Amber Vial)[4]Prevents light-catalyzed degradation.
Container Tightly SealedPrevents ingress of air and moisture.
Location Flammables Area[1][2]Safety precaution due to its flammable nature.

Q2: My this compound is colorless, but has a strong ammonia-like odor. Is this normal?

A: Yes, this is normal. Like other low-molecular-weight amines, this compound has a characteristic strong, fishy, or ammonia-like odor. The odor is not an indicator of decomposition.

Q3: How should I handle this compound safely?

A: this compound is classified as corrosive, toxic, and flammable.[1][8] Always handle it inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][8] Keep it away from heat, sparks, and open flames.[9] Use non-sparking tools for transfers.[10]

Q4: Is this compound compatible with all solvents?

A: It is generally soluble in common organic solvents. However, you should avoid strong oxidizing agents, as they can react vigorously with the amine.[9] Always perform a small-scale compatibility test if you are unsure.

Q5: What are the key physical properties of this compound?

A: The following table summarizes its key physical properties.

PropertyValueSource
Molecular Formula C₈H₁₉N[1][3][4]
Molecular Weight 129.24 g/mol [4]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 163–165 °C[2][3]
Melting Point < -20 °C[2][3]
Density ~0.77 g/cm³ at 25 °C[3]
Flash Point ~51 °C (123.8 °F)

References

Overcoming challenges in the purification of (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Aminooctane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral resolution and purification of this important synthetic building block. The methodologies and troubleshooting advice presented herein are grounded in established stereochemical principles to ensure robust and reproducible outcomes.

Introduction: The Challenge of Chiral Purity

This compound is a chiral primary amine widely used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its stereochemistry is often critical to the efficacy and safety of the final product, making the isolation of the desired (S)-enantiomer in high purity a crucial step.[2] The most common route to enantiomerically pure amines at an industrial scale is the resolution of a racemic mixture. This guide focuses on the prevalent method of diastereomeric salt crystallization, addressing the practical hurdles from initial salt formation to final purity analysis.

Part 1: Troubleshooting Guide for Diastereomeric Salt Resolution

The resolution of racemic 2-aminooctane is typically achieved by reacting the mixture with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: (this compound)-(L-tartrate) and ((R)-2-aminooctane)-(L-tartrate). These diastereomers have different physical properties, notably solubility, which allows for their separation by fractional crystallization.[3][4]

Issue 1: No Crystals Are Forming

Question: I have mixed my racemic 2-aminooctane and L-(+)-tartaric acid in the recommended solvent, but no crystals have formed, even after cooling. What is happening?

Answer: The lack of crystallization is a common issue related to nucleation and supersaturation. Several factors could be at play:

  • Insufficient Supersaturation: The solution may be too dilute, meaning the concentration of the less soluble diastereomeric salt has not exceeded its solubility limit. The system exists in a stable or metastable zone.

    • Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration. Be cautious not to oversaturate the solution too quickly, which can lead to "oiling out."[5]

  • Inhibition by Impurities: Trace impurities, such as residual starting material (e.g., 2-octanone) or side-products from the amine synthesis, can interfere with the crystal lattice formation and inhibit nucleation.[5] While the neutral 2-octanone will not form a salt, its presence can affect the overall solubility properties of the medium.

    • Solution: If possible, purify the initial racemic amine via distillation before proceeding with the resolution.

  • High Nucleation Energy Barrier: Sometimes, even in a supersaturated state, spontaneous nucleation is kinetically slow.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass can act as nucleation sites.[5]

    • Solution 2 (Seeding): If available, add a single, tiny crystal (a "seed crystal") of the desired pure diastereomeric salt to the solution. This provides a template for further crystal growth.[6]

Issue 2: The Product Has "Oiled Out"

Question: Instead of a crystalline solid, an oily liquid has separated from my solution. How can I fix this?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This typically happens under conditions of very high supersaturation or when the melting point of the salt is lower than the crystallization temperature.[5]

  • Cause 1 (High Supersaturation): The solution was cooled too rapidly or is too concentrated.

    • Solution: Gently heat the mixture until the oil redissolves completely. Then, add a small amount of additional solvent (10-20% volume increase) to reduce the concentration. Allow the solution to cool much more slowly. A stepwise cooling regimen (e.g., room temperature for several hours, then 4°C, then 0°C) is often effective.

  • Cause 2 (Solvent System): The chosen solvent may not be ideal, leading to a low melting point for the salt solvate.

    • Solution: Re-dissolve the oil by heating and add a miscible "anti-solvent" dropwise—a solvent in which the salt is less soluble. This can often promote crystallization over oiling. A solvent screen is the most robust way to identify an optimal system.[5]

Issue 3: Poor Enantiomeric Excess (e.e.) of the Isolated (S)-Amine

Question: I successfully crystallized the salt and recovered the amine, but my chiral HPLC/GC analysis shows a low e.e. (<85%). What went wrong?

Answer: Low enantiomeric excess is typically a result of poor selectivity during the crystallization step, meaning the undesired diastereomer co-precipitated with the desired one.

  • Cause 1 (Similar Solubilities): The solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to poor separation.[7]

    • Solution (Solvent Optimization): The choice of solvent is the most critical parameter for success. An ideal solvent will maximize the solubility difference between the two diastereomers. Alcoholic solvents like methanol or ethanol are common starting points.[6] A systematic solvent screen is highly recommended. (See Protocol 2 below).

  • Cause 2 (Crystallization Too Fast): Rapid crystallization, often from a highly supersaturated solution, can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Slow down the crystallization process. Use a slower cooling rate and ensure the solution is not overly concentrated. Stirring the slurry for an extended period (several hours to overnight) after initial crystallization can allow the system to reach a more favorable thermodynamic equilibrium, where the less pure crystals redissolve and recrystallize with higher purity.[3]

  • Cause 3 (Incorrect Stoichiometry): Using a full equivalent of the resolving agent can sometimes lead to precipitation of both diastereomers if the overall salt concentration is too high.

    • Solution: Try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents). This ensures that only the less-soluble salt of the desired enantiomer crystallizes, leaving the other enantiomer's salt and the excess of the undesired enantiomer in the mother liquor.

Issue 4: Difficulty Liberating the Free Amine from the Salt

Question: I've isolated the diastereomeric salt, but I'm having trouble recovering the free amine after adding a base. My extraction yield is low.

Answer: This issue often stems from incomplete basification or problems during the liquid-liquid extraction.

  • Cause 1 (Incomplete Basification): Insufficient base was added to deprotonate the amine salt fully.

    • Solution: Ensure the aqueous solution is strongly basic. Use a pH meter or pH paper to confirm the pH is >12. Add a strong base like 50% NaOH solution dropwise until this pH is achieved.[6] The free amine, being insoluble in the basic aqueous layer, should form a separate organic layer or a cloudy suspension.

  • Cause 2 (Emulsion Formation): During extraction with an organic solvent (like diethyl ether or dichloromethane), a stable emulsion can form at the interface, trapping the product.

    • Solution: To break the emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which helps to separate the layers. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.[3]

  • Cause 3 (Insufficient Extraction): this compound has some slight solubility in water.

    • Solution: Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery of the amine from the aqueous phase.[8]

Part 2: Experimental Protocols & Workflows

Protocol 1: Diastereomeric Salt Resolution of (±)-2-Aminooctane with L-(+)-Tartaric Acid

This protocol is a generalized procedure based on established methods for resolving chiral amines.[6][8] Optimization of solvent, temperature, and stoichiometry may be required.

Step 1: Diastereomeric Salt Formation

  • In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve full dissolution.

  • In a separate beaker, dissolve 12.9 g (0.1 mol) of racemic (±)-2-aminooctane in 20 mL of methanol.

  • Slowly add the amine solution to the stirred tartaric acid solution at room temperature. The reaction is often mildly exothermic.

  • Allow the solution to cool to room temperature and stir for 1-2 hours. If no crystals form, scratch the inside of the flask or add a seed crystal.

  • Once crystallization begins, continue stirring at room temperature for an additional 2-4 hours, then place the flask in a refrigerator (4°C) overnight to maximize crystal formation.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold methanol to remove the mother liquor (which contains the more soluble ((R)-amine)-tartrate salt).

  • Dry the crystals under vacuum. This collected solid is the enriched (this compound)-L-tartrate salt.

Step 3: Liberation of this compound

  • Suspend the dried diastereomeric salt in 50 mL of water in a beaker or flask.

  • While stirring vigorously, slowly add 50% aqueous NaOH solution dropwise until all the salt has dissolved and the aqueous phase has a pH > 12.

  • Transfer the mixture to a separatory funnel. Extract the liberated this compound with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched this compound as a liquid.

  • Assess the chemical purity by standard methods (e.g., NMR) and the enantiomeric purity by chiral HPLC or GC (See Protocol 3).

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation cluster_3 Step 4: Analysis racemic Racemic (±)-2-Aminooctane mix Mix & Dissolve racemic->mix acid L-(+)-Tartaric Acid acid->mix solvent Methanol solvent->mix cool Cool & Crystallize mix->cool filter Vacuum Filtration cool->filter crystals Diastereomeric Salt ((S)-Amine Dominant) filter->crystals Solid mother_liquor Mother Liquor ((R)-Amine Dominant) filter->mother_liquor Filtrate basify Add NaOH (aq) pH > 12 crystals->basify extract Extract with Ether basify->extract dry Dry & Evaporate extract->dry product This compound dry->product analysis Chiral HPLC/GC Analysis product->analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: High-Throughput Solvent Screening for Crystallization

Objective: To rapidly identify promising solvent systems for selective crystallization.

  • Prepare stock solutions of racemic 2-aminooctane and L-(+)-tartaric acid in a soluble solvent like methanol.

  • In a 96-well plate, dispense a fixed amount of the amine and acid stock solutions into each well.

  • Evaporate the methanol from all wells.

  • Add a different screening solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof) to each well or row.

  • Seal the plate and agitate at a controlled temperature (e.g., 50°C) to dissolve the salts, then cool slowly to room temperature.

  • After a set time (e.g., 24 hours), centrifuge the plate to pellet any precipitated solids.

  • Carefully take an aliquot from the supernatant (mother liquor) of each well.

  • Analyze the enantiomeric ratio of the amine in the supernatant by chiral HPLC or GC.

  • Interpretation: The solvent system that results in the highest e.e. in the supernatant is the most promising, as it indicates that the salt of one enantiomer has selectively crystallized out of solution.

Protocol 3: Chiral Purity Analysis

Enantiomeric purity is best determined by a validated chiral chromatography method. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable.

A) Chiral Gas Chromatography (GC) - Recommended Method Commercial suppliers of this compound often use chiral GC to specify the enantiomeric ratio. This method is highly effective for volatile amines.

  • Derivatization (Optional but Recommended): To improve peak shape and resolution, the amine can be derivatized. A common method is trifluoroacetylation. React a small sample of the amine with trifluoroacetic anhydride.

  • Column: A cyclodextrin-based chiral capillary column, such as a Chiraldex G-TA or a Beta DEX™ column, is typically effective.[8]

  • Typical Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temp: 250°C.

    • Detector (FID) Temp: 250°C.

    • Oven Program: Start with an isothermal period at a lower temperature (e.g., 90-120°C) to achieve baseline separation of the enantiomers.[9] A temperature ramp may be used if other impurities are present.

    • Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. Calculate the e.e. from the peak areas: e.e. (%) = |(Area_S - Area_R)| / (Area_S + Area_R) * 100.

B) Chiral High-Performance Liquid Chromatography (HPLC) Polysaccharide-based chiral stationary phases (CSPs) are highly versatile for separating chiral amines.[5]

  • Column: Chiralpak® or Chiralcel® series columns (e.g., Chiralpak IA, IB, AD-H, OD-H).

  • Mode: Normal Phase is most common for primary amines.

  • Mobile Phase: A mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol or ethanol).

  • Additive: A small amount (0.1%) of a basic modifier like diethylamine (DEA) or butylamine (BA) is crucial.[5] The additive improves peak shape by masking acidic silanol sites on the silica support and enhances chiral recognition.

  • Typical Conditions:

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

Part 3: Frequently Asked Questions (FAQs)

Q1: Which chiral resolving acid should I use? Is L-(+)-tartaric acid always the best choice? L-(+)-tartaric acid is a common, inexpensive, and effective choice for many primary amines.[3] However, it is not universally optimal. If resolution with tartaric acid is poor, other commercially available chiral acids such as (+)-dibenzoyl-D-tartaric acid (DBTA), (+)-di-p-toluoyl-D-tartaric acid (DPTTA), or (S)-(+)-mandelic acid should be screened.[8][10] The best resolving agent for a specific amine must be determined empirically.

Q2: My yield of the crystallized salt is over 50% of the total starting racemic amine. Does this mean I have poor selectivity? Not necessarily. The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer. However, the yield is based on the mass of the diastereomeric salt, not the free amine. The molecular weight of the tartrate salt of 2-aminooctane is significantly higher than the amine itself. A yield of the salt greater than 50% by weight is expected. The critical measure of success is the enantiomeric excess (e.e.) of the amine after it is liberated from the salt, not the bulk yield of the salt itself.

Q3: Can I re-use the mother liquor to recover the (R)-2-aminooctane? Yes. The mother liquor is enriched in the more soluble diastereomer, which contains the (R)-enantiomer. You can perform the same basification and extraction procedure (Protocol 1, Step 3) on the mother liquor to recover the (R)-2-aminooctane, albeit in a lower enantiomeric purity. Further purification would be required for high-purity (R)-2-aminooctane.

Q4: How many recrystallizations are needed to achieve >99% e.e.? This depends entirely on the selectivity of the initial crystallization. If the first crystallization yields a product with >90% e.e., a single recrystallization from the same or a slightly modified solvent system may be sufficient to upgrade the purity to >99% e.e. If the initial e.e. is low, multiple recrystallizations may be necessary, which will significantly reduce the overall yield. It is often more efficient to re-optimize the initial crystallization conditions (solvent, temperature) than to rely on multiple recrystallizations.

Q5: What is the relationship between the resolving acid's stereochemistry and the enantiomer that crystallizes? The enantiomer that forms the less soluble salt depends on the specific pairing of the amine and the acid. For example, with L-(+)-tartaric acid, the ((S)-amine) salt might be less soluble, while with D-(-)-tartaric acid, the ((R)-amine) salt would be the one to crystallize. This relationship is not always predictable and must be determined experimentally.

Data Summary Table: Analytical Method Selection

TechniqueStationary Phase TypeMobile Phase/Carrier GasKey Modifiers/ConsiderationsSuitability for 2-Aminooctane
Chiral GC Derivatized CyclodextrinHelium or HydrogenDerivatization (e.g., with TFAA) improves peak shape. Temperature programming is key for resolution.[9]Excellent. Often used for quality control of commercial products.
Chiral HPLC Polysaccharide (e.g., Chiralpak)Hexane/AlcoholBasic additive (e.g., 0.1% DEA) is essential for good peak shape and selectivity.[5]Very Good. Highly versatile and widely applicable for chiral amines.
NMR AchiralN/ARequires addition of a chiral shift reagent (e.g., Eu(hfc)₃) to induce chemical shift differences.Good. Useful for qualitative confirmation but less precise for high-accuracy e.e. determination compared to chromatography.

References

Technical Support Center: Catalyst Removal in (S)-2-Aminooctane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-2-Aminooctane, a critical chiral building block in pharmaceutical development. This document addresses common challenges and questions related to the removal of residual catalysts post-synthesis. Our goal is to provide you with the causal logic behind purification strategies and robust protocols to ensure your final product meets the stringent purity requirements of the industry.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for synthesizing this compound, and how does my choice affect downstream purification?

The synthetic route to this compound dictates the type of catalyst used and, consequently, the purification strategy. The two primary routes are asymmetric reductive amination of 2-octanone and enzymatic transamination.

  • Metal-Based Catalysis (Asymmetric Reductive Amination): This is a powerful method for producing chiral amines.[1][2] It typically employs transition metal catalysts, such as Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir), complexed with chiral ligands like BINAP.[1] While highly efficient, these metal catalysts are a significant concern as elemental impurities. Their removal is mandatory to meet regulatory standards, such as the ICH Q3D guidelines for elemental impurities, which set strict Permitted Daily Exposure (PDE) limits.[3][4][5][6][7] The primary challenge is that the amine product itself can act as a ligand, forming stable, soluble complexes with the metal, making simple filtration ineffective.[8]

  • Biocatalysis (Enzymatic Transamination): This route utilizes enzymes, most commonly ω-transaminases (ω-TAs), to transfer an amino group from a donor to 2-octanone.[9] This method is highly stereoselective and operates under mild conditions.[10] The "catalyst" in this case is a protein. Purification involves removing the enzyme and potentially other components from the reaction media like co-factors or other proteins.[10][11] While seemingly straightforward, challenges can include protein denaturation and removal of cellular debris.[11]

Your choice of catalyst fundamentally alters the purification workflow. Metal catalysts necessitate targeted removal techniques to address elemental impurities, while biocatalysts require methods to separate small molecules from large proteins.

Troubleshooting Guide: Catalyst Removal Strategies

Q2: I have a crude reaction mixture of this compound containing a residual palladium/rhodium catalyst. What is the most effective removal strategy?

Homogeneous metal catalysts are notoriously difficult to remove. A multi-step approach is often the most robust strategy.

First, assess the nature of the catalyst residue. Is it a soluble complex or has it crashed out as a heterogeneous species (e.g., Pd black)? A simple filtration through Celite® can remove any solid palladium, but it will not remove dissolved species.[12]

For soluble metal complexes, two primary strategies are recommended: Acidic Extraction and Scavenging .

  • Acidic Extraction: This is often the first and most effective line of defense. This compound is a primary amine and therefore basic. By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), you protonate the amine, forming a water-soluble ammonium salt.[13][14] The neutral, organometallic catalyst complex remains in the organic layer. The layers are then separated, and the aqueous layer containing your product is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Metal Scavengers: If acidic extraction is insufficient, or if your molecule is acid-sensitive, solid-supported metal scavengers are an excellent second step.[8][12][15] These are typically silica or polymer resins functionalized with groups that have a high affinity for transition metals, such as thiols or triamines.[8] The crude product solution is stirred with the scavenger resin, which selectively binds the metal catalyst.[12][15] The resin is then simply filtered off.

The flowchart below outlines a decision-making process for metal catalyst removal.

G start Crude this compound with Metal Catalyst filter_celite Filter through Celite start->filter_celite acid_wash Perform Acidic Wash (e.g., 1M HCl) filter_celite->acid_wash For soluble catalyst icp_ms_check1 Analyze for Residual Metal (ICP-MS) acid_wash->icp_ms_check1 scavenger Treat with Metal Scavenger (e.g., Thiol Resin) icp_ms_check1->scavenger > ICH Q3D Limit pass Product Meets Purity Specs (<10 ppm Pd, etc.) icp_ms_check1->pass < ICH Q3D Limit icp_ms_check2 Analyze for Residual Metal (ICP-MS) scavenger->icp_ms_check2 icp_ms_check2->pass < ICH Q3D Limit fail Levels Still High icp_ms_check2->fail combine Combine Methods or Re-crystallize fail->combine

Caption: Decision workflow for metal catalyst removal.

Q3: My synthesis used a transaminase enzyme. How do I remove the biocatalyst?

Removing a biocatalyst like a transaminase is fundamentally a problem of separating a large protein from a small organic molecule.

  • Protein Precipitation/Denaturation: A common method is to alter the conditions to cause the enzyme to precipitate. This can be achieved by adding a water-miscible organic solvent like cold acetone or ethanol. The precipitated protein can then be removed by centrifugation followed by decanting the supernatant, or by filtration.

  • pH Adjustment: Adjusting the pH of the reaction mixture away from the enzyme's optimal stability range can also induce precipitation.

  • Filtration: After precipitation, the bulk of the enzyme can be removed by passing the mixture through a pad of Celite® or by using a syringe filter with a suitable pore size (e.g., 0.22 or 0.45 µm).

  • Extraction: Once the bulk of the protein is removed, a standard liquid-liquid extraction (as described in Protocol 1) can be used to isolate the this compound from the aqueous reaction buffer and any remaining soluble proteins.

Detailed Protocols

Protocol 1: Step-by-Step Guide for Acidic Extraction of this compound

This protocol is designed to separate the basic amine product from non-basic impurities, such as residual metal catalysts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The this compound hydrochloride salt will be in the top aqueous layer. Drain and collect the bottom organic layer, which contains the catalyst.

  • Back-Extraction (Optional but Recommended): To maximize recovery, wash the organic layer again with a fresh portion of 1M HCl. Combine all aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >10 (confirm with pH paper). This neutralizes the hydrochloride salt and regenerates the free amine.

  • Product Extraction: Extract the free amine from the aqueous layer with three portions of a fresh organic solvent (e.g., EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Amine + Catalyst) in EtOAc C Add 1M HCl A->C Shake & Separate B Catalyst in EtOAc (Discard) C->B D Amine-HCl Salt in Water C->D E Add 2M NaOH D->E Basify to pH > 10 F Extract with EtOAc E->F G Purified Amine in EtOAc F->G

Caption: Mechanism of purification via acid-base extraction.

Protocol 2: Using a Metal Scavenger for Palladium Removal

This protocol is effective when residual metal levels are low but persistent.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).[12]

  • Scavenger Addition: Add the scavenger resin (e.g., a silica-thiol scavenger) to the solution. A typical loading is 5-10 weight equivalents relative to the expected amount of residual metal.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours.[12] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger resin.[12]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[12]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[12]

Validation and Purity Analysis

Q4: How can I confirm that the residual catalyst has been successfully removed to an acceptable level?

Visual confirmation (e.g., disappearance of color) is not sufficient. Quantitative analysis is required.

  • For Metal Catalysts: The industry standard for quantifying trace elemental impurities is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[16][17][18] These techniques offer extremely low detection limits, often at the parts-per-billion (ppb) level, and are required to demonstrate compliance with regulatory guidelines like ICH Q3D.[16][19][20] The target for a catalyst like palladium in a final Active Pharmaceutical Ingredient (API) is typically below 10 ppm.

  • For Biocatalysts: Successful removal of enzymes can be confirmed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) , which separates proteins by size.[11] A purified sample should show no protein bands. Additionally, a Bradford protein assay can be used to quantify total protein concentration, ensuring it is below a specified limit.

Purification Method Target Catalyst Typical Efficiency Primary Analytical Validation Key Considerations
Acidic Extraction Metal Catalysts>95%ICP-MSProduct must be acid-stable.
Metal Scavengers Metal Catalysts>90%ICP-MSCan be costly; potential for product loss via adsorption.[8][12]
Activated Carbon Metal CatalystsVariableICP-MSCost-effective but non-specific; high risk of product loss.[8][12]
Solvent Precipitation Biocatalysts>98%SDS-PAGERequires solvent removal step.
Filtration Heterogeneous Catalysts>99%Visual, ICP-MSOnly effective for solid/precipitated catalysts.[12]
Q5: My final product still shows catalyst contamination after purification. What are the next steps?

If a single purification method is insufficient, a combination of techniques is the logical next step.

  • Sequential Purification: Perform an acidic wash first to remove the bulk of the catalyst, followed by treatment with a metal scavenger to polish the product and remove the final traces.

  • Re-crystallization: Crystallizing the final product (or a salt form of it) can be an extremely effective final purification step. The catalyst impurities will ideally remain in the mother liquor.[12]

  • Chromatography: While less desirable on a large scale due to cost and solvent usage, column chromatography can be used as a final resort to separate the product from stubborn impurities.

If contamination persists, it may be necessary to revisit the reaction conditions themselves to minimize the amount of catalyst used or to ensure it remains in a state that is easier to remove.

References

Technical Support Center: Stereochemical Integrity of (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the stereochemical purity of (S)-2-Aminooctane during functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of working with this valuable chiral building block.

Introduction

This compound is a crucial chiral amine used in the synthesis of pharmaceuticals and other bioactive molecules. Its biological activity is often dependent on its specific stereoconfiguration. However, the chiral center, being adjacent to the amine group, is susceptible to racemization under various reaction conditions. This guide is designed to provide you with the expertise and validated methods to functionalize this compound while preserving its enantiomeric purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Significant loss of optical activity observed after N-acylation with an acyl chloride in the presence of triethylamine.

Question: I performed an N-acylation of this compound using benzoyl chloride and triethylamine in dichloromethane (DCM) at room temperature. My polarimetry readings and chiral HPLC analysis of the resulting amide show a nearly racemic mixture. What went wrong and how can I fix it?

Answer:

This is a classic case of base-promoted racemization. The underlying issue is the potential for deprotonation at the chiral center (the α-carbon).

Root Cause Analysis:

  • Enamine/Imine Tautomerism: While primary amines like (S)-2-aminobutane do not directly form stable enamines in the same way as secondary amines, the presence of a strong enough base can facilitate the transient formation of an achiral imine tautomer.[1][2][3] The triethylamine, while a common acid scavenger, can be basic enough, especially at room temperature or with prolonged reaction times, to abstract the proton on the α-carbon. This leads to a loss of stereochemical information.

  • Reaction Conditions: Room temperature can provide sufficient energy for the equilibrium between the chiral amine and the achiral imine to be established, leading to racemization.[4][5][6]

Solutions & Protocols:

To prevent this, you need to employ milder conditions and reagents that minimize the opportunity for deprotonation at the chiral center.

Recommended Protocol: Schotten-Baumann Conditions (Biphasic)

This method avoids the use of an organic base in the reaction phase, thereby minimizing racemization.

  • Dissolve this compound in a suitable organic solvent like diethyl ether or DCM.

  • In a separate flask, prepare a solution of sodium bicarbonate or sodium hydroxide in water.

  • Cool both solutions to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred biphasic mixture of the amine solution and the aqueous base.

  • Maintain vigorous stirring at 0 °C for 1-2 hours.

  • After the reaction is complete (monitored by TLC), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Alternative Protocol: Using a Non-Nucleophilic, Hindered Base

If a homogeneous reaction is required, a sterically hindered, non-nucleophilic base is a better choice than triethylamine.

  • Base Selection: Use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are less likely to cause deprotonation at the alpha-carbon due to steric hindrance.

  • Temperature Control: Always perform the reaction at low temperatures (0 °C to -20 °C) to reduce the rate of potential racemization.[4][7]

Issue 2: My reductive amination of a ketone with this compound resulted in a diastereomeric mixture with poor selectivity.

Question: I'm trying to synthesize a secondary amine by reacting this compound with cyclohexanone, followed by reduction with sodium borohydride. My final product is a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

The low diastereoselectivity arises from the reduction of a largely planar and achiral imine intermediate. To achieve high selectivity, the reduction step must be directed by the existing chiral center.

Root Cause Analysis:

  • Imine Intermediate: The reaction proceeds through an imine intermediate formed between the ketone and the amine.[8][9][10] This intermediate can exist in equilibrium between its (E) and (Z) isomers, and the subsequent hydride attack is not well-differentiated, leading to a mixture of diastereomers.

  • Reducing Agent: Sodium borohydride is a relatively small and unhindered reducing agent, which may not provide sufficient steric bias for a selective attack on one face of the imine.

Solutions & Protocols:

To enhance diastereoselectivity, you should use a bulkier reducing agent that will be more sensitive to the steric environment created by the chiral auxiliary (in this case, the (S)-2-octyl group).

Recommended Protocol: Stereoselective Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve cyclohexanone and this compound in a suitable solvent like methanol or ethanol. Add a dehydrating agent such as molecular sieves to drive the imine formation to completion.[2][3] Stir at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Bulky Reducing Agent: Use a sterically demanding reducing agent like sodium triacetoxyborohydride (STAB) or a bulky borane reagent (e.g., L-Selectride®). Add the reducing agent portion-wise, maintaining the low temperature.

  • Workup: Allow the reaction to warm to room temperature slowly. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the alpha-proton of this compound acidic enough to be removed, leading to racemization?

A1: The term "acidic" is relative. The alpha-proton is not highly acidic in a traditional sense. However, under basic conditions, it can be abstracted to form a transient carbanion-like species that is in equilibrium with an achiral imine. The proximity of the electron-withdrawing nitrogen atom helps to stabilize this transient intermediate, making the proton susceptible to removal by a sufficiently strong base.

Q2: What are the best analytical techniques to determine the enantiomeric excess (ee) of my functionalized product?

A2: Several techniques are available, and the choice depends on the nature of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. You will need a chiral stationary phase column (e.g., Chiralcel® or Chiralpak®).[11][12]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds. A chiral capillary column is required.

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: This method can be used to distinguish between enantiomers or diastereomers in solution. By adding a chiral solvating agent, you can induce different chemical shifts for the two enantiomers.[13][14][15]

  • Polarimetry: While useful for a quick check of optical activity, it is not a precise method for determining enantiomeric excess, especially for novel compounds where the specific rotation of the pure enantiomer is unknown.

Q3: Does the choice of solvent affect the risk of racemization?

A3: Yes, the solvent can play a significant role.[16][17][18][19]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can facilitate proton transfer and may stabilize charged intermediates, potentially increasing the rate of racemization.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can also influence reaction rates and equilibria. Their effect on racemization is often system-dependent.

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene, DCM): These are often the preferred choice as they are less likely to participate directly in proton transfer mechanisms that lead to racemization.

Q4: Are there any functionalization reactions that are generally considered "safe" in terms of preserving stereochemistry?

A4: While no reaction is entirely immune to racemization under harsh conditions, some are generally safer than others:

  • N-Acylation with Carboxylic Acids using Coupling Reagents: Reactions employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-hydroxybenzotriazole) at low temperatures are generally very effective at preventing racemization.[20][21]

  • Sulfonylation: The formation of sulfonamides from sulfonyl chlorides is typically a robust reaction that proceeds with retention of configuration at the amine's chiral center, provided mild bases and low temperatures are used.[22][23][24][25][26]

Visualizations and Data

Racemization Mechanism via Imine Tautomerism

G cluster_0 Racemization Pathway This compound This compound Achiral Imine Intermediate Achiral Imine Intermediate This compound->Achiral Imine Intermediate -H⁺ (Base) Protonation Protonation Achiral Imine Intermediate->Protonation +H⁺ Protonation->this compound 50% probability (R)-2-Aminooctane (R)-2-Aminooctane Protonation->(R)-2-Aminooctane 50% probability

Caption: Base-catalyzed racemization of this compound.

Recommended Workflow for Racemization-Free N-Acylation

G cluster_1 Experimental Workflow Start Start Step1 Dissolve this compound in nonpolar solvent Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add acylating agent (e.g., Acyl Chloride) Step2->Step3 Step4 Use mild conditions (e.g., Schotten-Baumann or hindered base at low temp) Step3->Step4 Step5 Reaction Monitoring (TLC) Step4->Step5 Step6 Aqueous Workup Step5->Step6 Step7 Purification Step6->Step7 End Pure (S)-Product Step7->End

Caption: Workflow for stereoretentive N-acylation.

Comparison of Conditions for N-Acylation
ParameterProblematic Conditions Recommended Conditions Rationale for Prevention
Base Triethylamine (Et₃N)NaHCO₃ (aq), 2,6-Lutidine, DIPEALess basic/sterically hindered bases minimize α-proton abstraction.
Temperature Room Temperature (20-25 °C)0 °C to -20 °CLower kinetic energy reduces the rate of racemization.[4][5]
Solvent Polar Protic (e.g., Ethanol)Nonpolar Aprotic (DCM, Ether)Minimizes stabilization of charged intermediates involved in racemization.[17]

References

Validation & Comparative

A Senior Scientist's Guide to the Validation of Analytical Methods for Quantifying (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereospecific quantification of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (S)-2-Aminooctane, a chiral primary amine, serves as a critical building block in the synthesis of various biologically active compounds.[1] Its enantiomeric purity can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods to quantify this compound and control its enantiomeric excess are of paramount importance.

This guide provides a comparative analysis of two principal chromatographic techniques for the enantioselective quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . The methodologies are presented with an emphasis on the causality behind experimental choices, grounded in established regulatory frameworks from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6]

The Analytical Challenge: The Nature of 2-Aminooctane

2-Aminooctane is a small, polar, and highly flexible aliphatic amine.[7] These characteristics present several analytical hurdles:

  • Low Volatility: Its primary amine group leads to strong intermolecular hydrogen bonding, reducing volatility and making it challenging for direct GC analysis.

  • Poor Chromophoric Properties: Lacking a significant UV-absorbing or fluorescent moiety, it is difficult to detect at low concentrations using common HPLC detectors.

  • High Polarity: The amine group can interact strongly with active sites (e.g., free silanols) in both GC and HPLC columns, leading to poor peak shape (tailing) and inaccurate quantification.[8]

  • Chirality: The core challenge is separating the (S)-enantiomer from its (R)-counterpart, which requires a chiral environment, either through a chiral stationary phase (CSP) or via derivatization with a chiral reagent.

To overcome these challenges, chemical derivatization is a common and often necessary strategy for both GC and HPLC analyses. This process converts the polar amine into a less polar, more volatile, and more easily detectable derivative, while also facilitating chiral separation.[9]

Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile compounds. For chiral amines like 2-aminooctane, this method typically involves an indirect approach: derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, or more robustly, derivatization followed by separation on a chiral column for enhanced resolution.[10][11]

Principle of the Method

The strategy detailed here involves the derivatization of this compound with N-(trifluoroacetyl)-L-prolyl chloride (L-TFPC). This reaction converts the (S)- and (R)-enantiomers of 2-aminooctane into diastereomeric amides, namely L-TFAP-(S)-2-aminooctane and L-TFAP-(R)-2-aminooctane. These diastereomers have different physical properties and can be separated on a chiral capillary GC column. Using a chiral column in conjunction with derivatization provides a dual-layer of enantioselectivity, enabling robust separation of all four possible stereoisomers if both the derivatizing agent and the analyte are racemic.[10]

Caption: Workflow for chiral GC analysis of 2-Aminooctane via derivatization.

Experimental Protocol: Chiral GC-FID

This protocol is adapted from the validated method for 2-alkylamines described by C.S. Mintzer et al.[10]

1. Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of the 2-aminooctane sample into a 10 mL volumetric flask and dilute with a suitable solvent like dichloromethane. b. Transfer 100 µL of this solution to a 2 mL reaction vial. c. Add 100 µL of a 0.1 M solution of N-(trifluoroacetyl)-L-prolyl chloride in dichloromethane. d. Add 50 µL of triethylamine to act as a base and catalyze the reaction. e. Cap the vial and vortex for 1 minute. Let it stand at room temperature for 30 minutes to ensure complete derivatization. f. Quench the reaction by adding 1 mL of 1 M HCl. Vortex and allow the layers to separate. g. Carefully transfer the upper organic layer to a clean vial for GC analysis.

2. Chromatographic Conditions:

  • GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Chirasil-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness) or equivalent amino acid-based chiral column.[10]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: 5°C/min to 200°C.

    • Hold at 200°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Validation Data Summary (Based on Representative Data for 2-Alkylamines)

The validation of this method would be performed according to ICH Q2(R2) guidelines.[4][12] The following table summarizes expected performance characteristics based on published data for similar compounds.[10]

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from interfering peaks.The Chirasil-Val column is expected to provide baseline separation of the L-TFAP-diastereomers of 2-octylamine.[10]
Linearity (Range) Correlation coefficient (r²) ≥ 0.990.1 - 2.0 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 3.0%Repeatability: < 1.5%Intermediate Precision: < 2.5%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~0.01 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1~0.03 mg/mL
Robustness No significant impact on results from minor variations in flow rate, temperature ramp, etc.Method is robust with respect to small changes (±5%) in chromatographic conditions.

Method 2: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a highly versatile and widely used technique for chiral separations, often employing a direct method where the enantiomers are separated on a Chiral Stationary Phase (CSP). For amines lacking a chromophore, pre-column derivatization with a UV-active agent is necessary for sensitive detection.[13]

Principle of the Method

This method involves the direct separation of this compound from its (R)-enantiomer on a polysaccharide-based CSP. Polysaccharide phases (e.g., derivatized cellulose or amylose) are known for their broad enantioselectivity for a wide range of compounds, including primary amines.[4][8][13] To enable UV detection, the amine is first derivatized with a reagent such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with the primary amine to form a highly chromophoric derivative. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Caption: Workflow for chiral HPLC analysis of 2-Aminooctane via derivatization.

Experimental Protocol: Chiral HPLC-UV

This protocol is a representative method synthesized from best practices for separating chiral primary amines on polysaccharide CSPs.[8][13][14]

1. Sample Preparation and Derivatization: a. Prepare a 1 mg/mL stock solution of 2-aminooctane in acetonitrile. b. In a reaction vial, combine 100 µL of the sample stock solution, 200 µL of a 5 mg/mL solution of NBD-Cl in acetonitrile, and 100 µL of a 0.1 M borate buffer solution (pH 8.5). c. Cap the vial and heat at 60°C for 30 minutes in a heating block, protected from light. d. Cool the vial to room temperature. Dilute the reaction mixture with the mobile phase to the desired concentration for analysis. e. Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) column, 250 x 4.6 mm, 5 µm, or equivalent polysaccharide-based CSP.[8]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (DEA, 0.1%) is often added to the mobile phase to improve peak shape for amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: ~470 nm (for NBD derivatives).[13]

  • Injection Volume: 10 µL.

Validation Data Summary (Representative)

The following table presents typical performance data for a validated HPLC method for chiral amine quantification after derivatization, based on published results for analogous compounds.[13][14][15][16]

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from derivatization reagent peak.Polysaccharide CSPs are known to provide excellent enantioselectivity for a wide range of chiral amines, including NBD-derivatives.[13][14]
Linearity (Range) Correlation coefficient (r²) ≥ 0.9990.5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%[14][15]
Precision (% RSD) Repeatability (Intra-day): ≤ 1.5%Intermediate (Inter-day): ≤ 2.0%Repeatability: < 1.0%Intermediate Precision: < 1.5%[14][15]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1~0.5 µg/mL
Robustness No significant impact on resolution from minor variations in mobile phase composition (e.g., ±2% IPA), flow rate (±0.1 mL/min), or temperature (±2°C).Method demonstrates high robustness, a key feature for routine quality control applications.

Comparative Analysis: GC vs. HPLC

Choosing between GC and HPLC depends on the specific requirements of the analysis, available instrumentation, and desired throughput.

FeatureChiral Gas Chromatography (GC-FID)Chiral High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile, thermally stable diastereomers in the gas phase.Separation based on differential interaction of enantiomers with a solid chiral stationary phase in a liquid mobile phase.
Sample Preparation Derivatization is mandatory to increase volatility and thermal stability.[9]Derivatization is often required for UV detection but not always for separation itself. Direct separation is possible if a suitable detector (e.g., MS, CAD) is available.
Speed & Throughput Generally faster run times per sample. Automation is straightforward.Run times can be longer, but modern UHPLC systems can significantly reduce analysis time.
Sensitivity FID provides good sensitivity for carbon-containing compounds. MS coupling (GC-MS) can offer superior sensitivity and structural information.[17]Sensitivity is highly dependent on the chromophore introduced during derivatization. DAD/Fluorescence detectors can provide very high sensitivity.[13]
Selectivity High, especially when using a combination of a chiral derivatizing agent and a chiral column.[10]Excellent, with a wide variety of polysaccharide and other CSPs available, offering complementary selectivity.[3][8]
Robustness Can be very robust but susceptible to issues from non-volatile matrix components contaminating the inlet and column.Generally considered very robust and reliable for routine QC analysis. Less susceptible to matrix contamination than GC.
Cost & Complexity Instrumentation (GC-FID) is generally less expensive. Method development can be complex due to the need for derivatization and temperature programming.HPLC systems, especially with advanced detectors, can be more expensive. A vast selection of columns and mobile phases simplifies method development.
Best Suited For... High-throughput screening of volatile or semi-volatile chiral amines. Situations where MS detection for structural confirmation is desired.Routine quality control of raw materials and finished products. Analysis of less volatile or thermally labile compounds. Preparative-scale separations.

Conclusion

Both GC and HPLC offer robust and reliable validated methods for the enantioselective quantification of this compound.

The GC-FID method , following derivatization, is a fast and cost-effective option that provides high resolution, particularly when a chiral column is employed. It is an excellent choice for process monitoring and high-throughput environments.

The chiral HPLC-UV method , utilizing a polysaccharide-based CSP and a suitable derivatizing agent, stands out for its exceptional selectivity, robustness, and applicability in stringent GMP/QC environments. While potentially having longer run times, its reliability and the wide availability of versatile chiral stationary phases make it a gold standard for the final quality assessment of chiral APIs and intermediates.

The ultimate choice of method must be guided by a thorough evaluation of the specific analytical needs, including required sensitivity, sample matrix complexity, available instrumentation, and the intended purpose of the data, all within the framework of regulatory validation requirements.[5][12]

References

Determination of enantiomeric excess of (S)-2-Aminooctane by chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Determination of Enantiomeric Excess of (S)-2-Aminooctane by Chiral HPLC

For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical quality attribute that dictates pharmacological activity and safety. 2-Aminooctane, a key chiral building block, is no exception. Its enantiomers can exhibit vastly different biological properties, making the accurate determination of enantiomeric excess (ee) a cornerstone of quality control and process development.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for quantifying the enantiomeric excess of this compound. We will move beyond simple protocols to explore the causality behind methodological choices, empowering you to develop robust, accurate, and reliable analytical methods.

The Central Challenge: Separating Mirror Images

Enantiomers possess identical physical properties in an achiral environment, which makes their separation impossible on standard HPLC columns.[1] Chiral chromatography overcomes this by creating a diastereomeric interaction, a transient complex between the analyte and a chiral selector.[2] This is achieved through two primary strategies:

  • Direct Method: Utilizing a Chiral Stationary Phase (CSP) where the chiral selector is immobilized on the support material.

  • Indirect Method: Converting the enantiomers into diastereomers via a reaction with a chiral derivatizing agent, followed by separation on a conventional achiral column.

This guide will compare these two core strategies, presenting the distinct advantages and practical considerations for each.

Strategy 1: Direct Separation with Chiral Stationary Phases (CSPs)

The direct approach is often the most efficient and widely adopted technique for enantioseparation.[3] The success of this method hinges entirely on selecting the appropriate CSP. For primary amines like 2-aminooctane, several classes of CSPs have proven effective.

The Causality of CSP Selection

The choice of a CSP is a guided process based on understanding the potential intermolecular interactions—hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole forces—that drive chiral recognition.[3]

  • Polysaccharide-Based CSPs (e.g., Chiralpak®, Chiralcel®): These are the workhorses of chiral separations due to their broad applicability.[3][4] Derivatives of cellulose and amylose form helical polymer chains creating chiral grooves. An analyte like 2-aminooctane can enter these grooves and interact differently based on its spatial arrangement, leading to separation. Immobilized versions of these phases offer superior solvent compatibility, allowing for a wider range of mobile phases to be screened.[5]

  • Cyclofructan-Based CSPs (e.g., Larihc®): These phases have demonstrated a very high success rate for separating primary amines, particularly in the polar organic mode.[6] The chiral recognition mechanism involves inclusion complexation within the frusto-conical cavity of the cyclofructan, supplemented by interactions with the derivatized hydroxyl groups.

  • Crown Ether-Based CSPs (e.g., CROWNPAK®): These are specifically designed for the resolution of compounds with primary amino groups. The mechanism involves the complexation of the protonated primary amine (-NH3+) within the crown ether's cavity via three-point hydrogen bonding. This necessitates the use of strongly acidic mobile phases, typically containing perchloric acid, to ensure the amine is protonated.[6][7]

Comparative Performance of CSPs for 2-Aminooctane

The following table summarizes expected performance data for the separation of 2-aminooctane enantiomers on different CSPs, based on established principles for chiral amine separations.

Chiral Stationary PhaseTypical Mobile PhaseRole of AdditiveExpected Resolution (Rs)Analysis TimeKey Considerations
Immobilized Polysaccharide (e.g., Chiralpak® IE)Hexane/Ethanol (Normal Phase)0.1% Diethylamine (DEA) to improve peak shape by masking silanols.[5]> 2.010-20 minBroad applicability, excellent starting point for screening.[6]
Cyclofructan-Based (e.g., Larihc® CF6-P)Acetonitrile/Methanol (Polar Organic)0.3% Acetic Acid / 0.2% Triethylamine (TEA) to modulate interactions.[8]> 1.8< 15 minHigh success rate for primary amines; sensitive to additive choice.[6][8]
Crown Ether-Based (e.g., CROWNPAK® CR(+))0.05 M Perchloric Acid (Aqueous)Acidic pH ensures the amine is protonated for complexation.> 2.515-25 minHighly selective for primary amines but requires corrosive mobile phases.[7][9]

Data are illustrative examples synthesized from typical performance characteristics reported in the literature.[5][6][8][9]

Experimental Protocol: CSP Screening for 2-Aminooctane

This protocol outlines a systematic approach to screen for an effective direct chiral separation method.

1. Instrument & Columns:

  • HPLC System with UV Detector (detection at ~200-210 nm for the aliphatic amine).

  • Columns:

    • Chiralpak IE (Immobilized Polysaccharide)

    • Larihc CF6-P (Cyclofructan)

    • CROWNPAK CR(+) (Crown Ether)

2. Sample Preparation:

  • Prepare a stock solution of racemic 2-aminooctane at 1.0 mg/mL in ethanol.

  • Prepare a working solution by diluting the stock to 0.1 mg/mL with the initial mobile phase for each column.

3. Method Screening Workflow:

Caption: Workflow for Chiral Stationary Phase (CSP) screening.

4. Data Analysis & Optimization:

  • For the condition providing the best initial separation (baseline resolution Rs > 1.5), optimize the mobile phase composition (e.g., adjust the hexane/ethanol ratio) to improve resolution or reduce run time.[10]

Strategy 2: Indirect Separation via Chiral Derivatization

When direct methods fail or when enhanced detection sensitivity is required, the indirect method is a powerful alternative.[1] This strategy involves reacting the racemic 2-aminooctane with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers.

G cluster_enantiomers Enantiomers (Analyte) cluster_reagent Chiral Derivatizing Reagent (CDR) cluster_diastereomers Diastereomers (Product) S_Amine This compound Reagent (+)-Marfey's Reagent (FDAA) S_Deriv (S,L)-Diastereomer S_Amine->S_Deriv Reaction R_Amine (R)-2-Aminooctane R_Deriv (R,L)-Diastereomer R_Amine->R_Deriv Reaction Sep Separation on Achiral C18 Column S_Deriv->Sep R_Deriv->Sep

Caption: Principle of the indirect chiral separation method.

Why Choose Derivatization?
  • Utilizes Standard Columns: Diastereomers have different physical properties and can be readily separated on common, robust, and inexpensive achiral columns like a C18.[1]

  • Enhanced Detection: Many CDRs contain a strong chromophore or fluorophore. Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or 4-chloro-7-nitrobenzofurazan (NBD-Cl) introduce fluorescent tags, dramatically increasing detection sensitivity, which is particularly useful for trace-level analysis.[11][12]

  • Predictable Elution Order: In many cases, the elution order of the diastereomers is consistent and can be used to assign the absolute configuration of the starting amine.

Comparison of Direct vs. Indirect Methods
FeatureDirect Method (CSP)Indirect Method (Derivatization)
Speed Faster method development (screening).Slower due to reaction step.
Simplicity Simple sample preparation.Additional derivatization step required.
Column Requires specialized, expensive chiral columns.Uses standard, inexpensive achiral columns.
Robustness CSPs can be sensitive to mobile phase and contaminants.Methods on C18 columns are often highly robust.
Sensitivity Limited by the analyte's native UV absorbance.Can be significantly enhanced by the CDR tag.[1]
Purity of Reagent Not applicable.Requires an enantiomerically pure derivatizing reagent.

Experimental Protocol: Indirect Method using FLEC

1. Derivatization Reaction:

  • To 100 µL of a 1 mg/mL solution of 2-aminooctane in acetone, add 200 µL of a 10 mg/mL solution of (+)-FLEC in acetone.

  • Add 100 µL of 1 M sodium bicarbonate solution.

  • Vortex and heat at 40°C for 30 minutes.

  • Cool to room temperature and dilute with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid), run in a gradient elution (e.g., 50% to 90% Acetonitrile over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

Calculation of Enantiomeric Excess (ee)

Regardless of the method used, the final calculation of enantiomeric excess from the resulting chromatogram is the same. The calculation is based on the peak areas of the two enantiomers (or their diastereomeric derivatives).[13]

Formula:

Enantiomeric Excess (% ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Where:

  • Area₁ = Peak area of the major enantiomer (this compound in this case)

  • Area₂ = Peak area of the minor enantiomer ((R)-2-Aminooctane)

Example Calculation: If the peak area for this compound is 98.5 and the area for (R)-2-Aminooctane is 1.5: % ee = |(98.5 - 1.5) / (98.5 + 1.5)| * 100 = (97 / 100) * 100 = 97%

This indicates that the sample contains a 97% excess of the (S)-enantiomer over the (R)-enantiomer.[14]

Method Validation: The Trustworthiness Pillar

For use in a regulated environment, any chosen HPLC method must be validated to prove it is fit for its intended purpose.[15] Validation should be performed in accordance with ICH Q2(R2) guidelines and typically includes assessing the following parameters.[15][16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities).

  • Linearity: Demonstrating that the peak area response is directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).

Conclusion: Selecting the Optimal Strategy

The determination of the enantiomeric excess of this compound is readily achievable by chiral HPLC. The choice between the direct and indirect methods depends on the specific requirements of the analysis.

  • For routine quality control where speed and simplicity are paramount, the direct method using a well-chosen polysaccharide or cyclofructan-based CSP is often superior. A robust screening protocol will quickly identify a suitable column and mobile phase.

  • For trace-level impurity analysis or when direct methods fail to provide adequate resolution, the indirect method offers a highly robust and sensitive alternative. The additional sample preparation step is a trade-off for enhanced performance and the use of standard, reliable C18 columns.

By understanding the principles behind each strategy and systematically evaluating performance, researchers can confidently develop and validate a method that ensures the stereochemical purity and quality of their materials.

References

A Comparative Guide to the Spectroscopic Analysis of (S)-2-Aminooctane and (R)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth spectroscopic comparison of the enantiomers (S)-2-Aminooctane and (R)-2-Aminooctane. As chiral molecules, these compounds present a unique analytical challenge: they share identical physical properties in an achiral environment, rendering most standard spectroscopic techniques incapable of distinguishing between them. This document details the application of specialized chiroptical and NMR-based methodologies for their differentiation and quantitative analysis. We will explore the theoretical underpinnings and practical application of Vibrational Circular Dichroism (VCD) for determining absolute configuration and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents for assessing enantiomeric purity. Detailed experimental protocols and data interpretation frameworks are provided to equip researchers with the necessary tools for rigorous stereochemical characterization.

The Challenge of Enantiomeric Discrimination

Enantiomers are non-superimposable mirror images of each other, arising from the presence of one or more stereocenters. In the case of 2-aminooctane, the second carbon atom is a chiral center, giving rise to the (S) and (R) forms. In all achiral environments, enantiomers exhibit identical physical and spectroscopic properties, including melting point, boiling point, refractive index, and spectra from conventional NMR, IR, and UV-Vis spectroscopy.

The core principle of enantiomeric discrimination lies in introducing another chiral entity to the system, creating a diastereomeric interaction. Diastereomers, unlike enantiomers, have different physical properties and can be distinguished spectroscopically. This can be achieved either by using a chiral form of energy (circularly polarized light) or by reacting the enantiomers with a chiral auxiliary to form diastereomeric complexes.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally powerful as they provide a direct signature of the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the difference in absorbance between left and right circularly polarized light for each vibrational mode of a molecule.[1][2][3]

  • Principle of Causality: While a standard IR spectrum shows the vibrational frequencies and is identical for both (S)- and (R)-2-aminooctane, a VCD spectrum reveals the three-dimensional arrangement of atoms. The VCD spectrum of one enantiomer will be an exact mirror image (equal in magnitude, opposite in sign) of the other.[1] This makes VCD an definitive technique for assigning the absolute configuration of a chiral molecule, especially when compared against ab initio density functional theory (DFT) calculations.[1][2] For 2-aminooctane, the C-H and N-H stretching and bending regions of the VCD spectrum are particularly diagnostic.

  • Expected Outcome:

    • This compound: Will exhibit a specific VCD spectrum with a pattern of positive and negative peaks.

    • (R)-2-Aminooctane: Will exhibit a VCD spectrum that is a mirror image of the (S)-enantiomer.

    • Racemic Mixture (1:1): Will show no VCD signal, as the equal and opposite signals from each enantiomer cancel out.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) operates on a similar principle to VCD but measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions.[4] While powerful, its application to aliphatic amines like 2-aminooctane is less straightforward. These molecules lack strong chromophores, resulting in weak ECD signals that occur in the far-UV region, which can be challenging to measure accurately. However, the technique remains a valid, albeit more difficult, approach for determining absolute configuration.[4][5]

NMR Spectroscopy in a Chiral Environment

To distinguish enantiomers using NMR, it is necessary to convert them into diastereomers, which possess distinct chemical shifts. This is accomplished by introducing a single-enantiomer chiral auxiliary that interacts with the analyte.

Chiral Derivatizing Agents (CDAs)

A Chiral Derivatizing Agent (CDA) is an enantiomerically pure reagent that covalently bonds to the analyte. The reaction of a racemic or enantiomerically enriched mixture of 2-aminooctane with a CDA produces a mixture of diastereomers. These diastereomers have different spatial arrangements and, therefore, their corresponding nuclei will experience different magnetic environments, leading to separate signals in the NMR spectrum.[6][7]

A highly effective and well-documented method for primary amines involves the use of the Bull-James Assembly.[8] This supramolecular system is formed in situ from 2-formylphenylboronic acid (2-FPBA) and an enantiopure diol, such as (R)-1,1'-bi-2-naphthol ((R)-BINOL).[9][10] The primary amine condenses with the aldehyde of 2-FPBA to form an imine, which then complexes with the chiral diol-boronic acid ester.

  • Principle of Causality:

    • Reaction of this compound with the [(R)-BINOL + 2-FPBA] complex forms Diastereomer A.

    • Reaction of (R)-2-aminooctane with the same [(R)-BINOL + 2-FPBA] complex forms Diastereomer B.

  • Because Diastereomers A and B have different shapes and electronic distributions, the chemical shifts of their respective protons (or other NMR-active nuclei like ³¹P if using a phosphorus-based CDA[6]) will differ. By integrating the distinct signals, one can accurately determine the enantiomeric excess (ee) of the original amine sample.[9][10]

Experimental Protocols & Workflows

Overall Chiral Discrimination Workflow

The general workflow for distinguishing and quantifying the enantiomers of 2-aminooctane is outlined below.

G cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Data Acquisition & Analysis Sample 2-Aminooctane Sample (Unknown Enantiomeric Ratio) Method_AC Absolute Configuration? (VCD) Sample->Method_AC Method_EE Enantiomeric Excess? (NMR + Chiral Agent) Sample->Method_EE VCD_Spec Acquire VCD Spectrum Method_AC->VCD_Spec NMR_Deriv Prepare Diastereomeric Mixture Method_EE->NMR_Deriv VCD_Result Compare to Theory (S or R) VCD_Spec->VCD_Result NMR_Spec Acquire 1H NMR Spectrum NMR_Deriv->NMR_Spec NMR_Result Integrate Signals (Calculate ee) NMR_Spec->NMR_Result

Caption: General workflow for spectroscopic analysis of 2-aminooctane enantiomers.

Protocol: Enantiomeric Excess Determination by ¹H NMR

This protocol is adapted from methodologies utilizing the Bull-James assembly for the analysis of primary amines.[8][9][10]

Materials:

  • 2-Aminooctane sample (S, R, or mixture)

  • (R)-1,1'-bi-2-naphthol ((R)-BINOL)

  • 2-Formylphenylboronic acid (2-FPBA)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Activated 4 Å molecular sieves

  • NMR tubes

Procedure:

  • Stock Solution Preparation: Prepare a stock "host" solution by dissolving equimolar amounts of (R)-BINOL and 2-FPBA in anhydrous CDCl₃. The presence of water can hydrolyze the intermediates, so rigorous drying of reagents and the use of molecular sieves is critical for obtaining high-quality spectra.[8][10]

  • Sample Preparation: In a clean, dry vial, add a precisely weighed amount of the 2-aminooctane sample.

  • Derivatization: Add a molar excess of the host solution to the vial containing the amine. The amine must be the limiting reagent to ensure full conversion and avoid kinetic resolution.[9]

  • Incubation: Gently swirl the vial and allow the mixture to stand for 5-10 minutes at room temperature for the diastereomeric complexes to form.

  • NMR Analysis: Transfer the resulting solution to an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for accurate integration.

  • Data Processing: Process the spectrum and identify a pair of well-resolved signals corresponding to the two diastereomers. The imine proton is often a good candidate for analysis.

  • Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

G cluster_prep Reagent Preparation (Anhydrous CDCl3) cluster_rxn In Situ Derivatization cluster_analysis NMR Analysis R_BINOL (R)-BINOL Host_Sol Host Solution [(R)-BINOL + 2-FPBA] R_BINOL->Host_Sol FPBA 2-FPBA FPBA->Host_Sol Mix Mix & Incubate Host_Sol->Mix Amine 2-Aminooctane (S/R Mixture) Amine->Mix Diastereomers Solution of Diastereomers Mix->Diastereomers NMR_Acq Acquire 1H NMR Spectrum Diastereomers->NMR_Acq NMR_Proc Process & Integrate Distinct Signals NMR_Acq->NMR_Proc Result Calculate Enantiomeric Excess (ee) NMR_Proc->Result

Caption: Workflow for NMR-based determination of enantiomeric excess.

Data Summary and Interpretation

The following table summarizes the expected spectroscopic outcomes for pure enantiomers and a racemic mixture of 2-aminooctane.

Spectroscopic TechniqueThis compound(R)-2-AminooctaneRacemic 2-Aminooctane
Standard ¹H NMR / ¹³C NMR Single set of peaksIdentical single set of peaksIdentical single set of peaks
Standard IR Spectroscopy Specific IR spectrumIdentical IR spectrumIdentical IR spectrum
Vibrational Circular Dichroism (VCD) Unique spectrum (pattern of +/- peaks)Mirror-image spectrum of the (S)-enantiomerNo VCD signal (flat baseline)
¹H NMR with Chiral Derivatizing Agent (e.g., (R)-BINOL/2-FPBA) Single set of peaks (one diastereomer formed)Single set of peaks (different shifts from S)Two sets of peaks (1:1 integration ratio)

Conclusion

The spectroscopic comparison of (S)- and (R)-2-Aminooctane is not possible using standard techniques due to their nature as enantiomers. However, specialized methods provide robust and reliable pathways for their differentiation and quantification.

  • For determining absolute configuration , Vibrational Circular Dichroism (VCD) is the premier technique, offering a unique spectral fingerprint for each enantiomer that is a direct consequence of its three-dimensional structure.

  • For determining enantiomeric purity or excess , ¹H NMR spectroscopy in the presence of a Chiral Derivatizing Agent (CDA) is a highly accurate and accessible method. It converts the analytical challenge from distinguishing enantiomers to the straightforward task of resolving and integrating the signals of diastereomers.

The selection of the appropriate technique depends on the analytical question at hand—whether it is the confirmation of stereochemical identity or the quantification of enantiomeric purity in a sample. A thorough understanding and application of these methodologies are fundamental for professionals in drug development and stereoselective synthesis.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for (S)-2-Aminooctane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise analysis of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. (S)-2-Aminooctane, a key chiral building block, presents a common analytical challenge: how do we select and validate the most appropriate analytical technique to ensure its enantiomeric purity? This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for the stereoselective analysis of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), moving beyond mere procedural descriptions to explain the critical thinking behind methodological choices.

The enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and accurately quantify the desired (S)-enantiomer from its (R)-counterpart is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for not only performing these analyses but also for understanding the underlying principles that govern their success.

Section 1: High-Performance Liquid Chromatography (HPLC) for Direct Enantioseparation

HPLC is often the workhorse for chiral separations in the pharmaceutical industry due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[2][3] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient HPLC approach.

The Expertise Behind the Method: Choosing the Right Chiral Stationary Phase

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are often the most effective.[1][4]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those with phenylcarbamate selectors, offer broad enantioselectivity for a wide array of racemates, including primary amines.[1][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.

  • Cyclofructan-based CSPs: These have demonstrated a high success rate for separating primary amines, particularly in the polar organic mode.[4] Their unique structure allows for effective differentiation of enantiomers.

The choice between these CSPs is often empirical, and screening several columns with different mobile phases is a common and necessary step in method development.

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol outlines a typical starting point for the analysis of this compound. Optimization will likely be required based on the specific CSP and instrumentation used.

1. Instrumentation and Column:

  • HPLC system with a UV or Diode Array Detector (DAD).
  • Chiral Stationary Phase: Chiralpak® IA (amylose-based) or Larihc® CF6-P (cyclofructan-based), 4.6 x 250 mm, 5 µm.

2. Mobile Phase Preparation:

  • Normal Phase (NP) Mode (for Polysaccharide CSPs): A mixture of n-Hexane and a polar modifier like Ethanol or Isopropanol (e.g., 90:10 v/v).
  • Polar Organic (PO) Mode (for Cyclofructan CSPs): A mixture of Acetonitrile and Methanol (e.g., 90:10 v/v).[4]
  • Additives: The addition of a small percentage of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) is crucial for obtaining good peak shape and preventing tailing by masking residual silanol groups on the silica support.[6] For some separations, an acidic additive like trifluoroacetic acid (TFA) may also be necessary to improve resolution.[7]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 210 nm (or a wavelength appropriate for the derivatized amine if applicable).
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve a known concentration of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Calculate the enantiomeric excess (%ee) using the peak areas of the (S) and (R) enantiomers: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve this compound in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Hexane/Alcohol or ACN/MeOH with Additives MobilePhase->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate %ee Integrate->Calculate caption Figure 1: Chiral HPLC Workflow

Caption: Figure 1: Chiral HPLC Workflow

Section 2: Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and fast analysis times.[2][3] However, primary amines like 2-aminooctane are polar and have low volatility, leading to poor peak shapes and strong interactions with the GC column.[8] Therefore, derivatization is a mandatory step to convert the amine into a more volatile and less polar derivative suitable for GC analysis.[8][9]

The Rationale for Derivatization

Derivatization serves several key purposes in the GC analysis of chiral amines:

  • Increased Volatility: By replacing the active hydrogens on the amino group, the resulting derivative is more volatile.[8]

  • Improved Peak Shape: Derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[8]

  • Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase detector response, particularly with an electron capture detector (ECD).[8]

  • Enantiomeric Resolution: Using a chiral derivatizing agent (CDA) creates a pair of diastereomers from the enantiomers of the amine. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[8][10]

Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride - TFAA) and silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[8] For chiral analysis, a chiral acylating agent such as (S,S)-N-trifluoroacetylproline anhydride can be used.[10]

Experimental Protocol: Chiral GC Analysis of this compound via Derivatization

This protocol describes a general procedure for the derivatization and subsequent GC analysis.

1. Derivatization:

  • Reagents:
  • (S,S)-N-trifluoroacetylproline anhydride (chiral derivatizing agent)
  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
  • Procedure:
  • Place a known amount of the this compound sample into a reaction vial.
  • Add 200 µL of the anhydrous solvent, followed by 100 µL of the chiral derivatizing agent.
  • Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
  • Cool the vial to room temperature.

2. Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
  • Non-chiral capillary column (e.g., DB-5 or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

4. Data Analysis:

  • The two diastereomeric derivatives will elute at different retention times.
  • Calculate the enantiomeric excess (%ee) based on the peak areas of the two diastereomers.

Visualization of the GC with Derivatization Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Derivatize Derivatization with Chiral Agent Sample->Derivatize Inject Inject Diastereomers Derivatize->Inject Separate Separation on Achiral Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate %ee Integrate->Calculate caption Figure 2: Chiral GC Workflow

Caption: Figure 2: Chiral GC Workflow

Section 3: Capillary Electrophoresis (CE) for High-Efficiency Separations

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[11][12]

The Advantage of CE in Chiral Analysis

CE offers several advantages for chiral analysis:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.[13]

  • Low Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and small amounts of BGE.[13]

  • Versatility of Chiral Selectors: A wide variety of chiral selectors can be used, including cyclodextrins, antibiotics, and chiral crown ethers.[11][12]

For primary amines, cyclodextrins are the most commonly used chiral selectors in CE.[12] The separation is based on the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin.

Experimental Protocol: Chiral CE Analysis of this compound

1. Instrumentation:

  • Capillary electrophoresis system with a UV or DAD detector.
  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

2. Background Electrolyte (BGE) Preparation:

  • Prepare a buffer solution, such as a phosphate or borate buffer, at a specific pH (e.g., pH 2.5 for protonated amines).
  • Add a chiral selector, such as beta-cyclodextrin or a derivative (e.g., hydroxypropyl-beta-cyclodextrin), to the buffer at a concentration typically ranging from 5 to 20 mM.

3. Capillary Conditioning:

  • Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE.

4. Electrophoretic Conditions:

  • Voltage: 15-25 kV.
  • Temperature: 25 °C.
  • Injection: Hydrodynamic or electrokinetic injection of the sample.
  • Detection: 210 nm.

5. Sample Preparation:

  • Dissolve the this compound sample in the BGE or a compatible low-ionic-strength solution.

6. Data Analysis:

  • The enantiomers will migrate at different times, resulting in two separate peaks.
  • Calculate the enantiomeric excess (%ee) from the corrected peak areas.

Visualization of the CE Workflow

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Dissolve Sample Inject Inject Sample Sample->Inject BGE Prepare BGE with Chiral Selector Capillary Condition Capillary BGE->Capillary Capillary->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate %ee Integrate->Calculate caption Figure 3: Chiral CE Workflow

Caption: Figure 3: Chiral CE Workflow

Section 4: Cross-Validation and Performance Comparison

The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development. A cross-validation of these techniques is essential to ensure the reliability and consistency of the analytical data.

Performance Characteristics

The following table summarizes the key performance characteristics of HPLC, GC, and CE for the chiral analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile phase and solid chiral stationary phase.[2]Partitioning between gaseous mobile phase and solid/liquid stationary phase.[2]Differential migration in an electric field with a chiral selector in the electrolyte.[13]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[3]Requires volatile and thermally stable analytes or derivatization.[3]Suitable for a wide range of compounds, including non-volatile ones.
Derivatization Often not required for direct analysis on a CSP.Mandatory for primary amines to increase volatility and improve peak shape.[8]Generally not required.
Sensitivity Varies with the detector; MS detectors offer high sensitivity.[2]Generally high, especially with FID and MS detectors.[2]Can be lower due to the small injection volumes, but can be enhanced with specific techniques.
Resolution Excellent resolution is achievable with a wide variety of CSPs.[1]High-efficiency capillary columns provide excellent resolution.[14]Very high resolution due to high theoretical plate counts.[13]
Analysis Time Can range from several minutes to over an hour.[2]Typically offers faster analysis times for volatile compounds.[3]Often provides very fast analysis times.
"Green" Chemistry Can consume significant amounts of organic solvents.Can also use solvents, but often less than HPLC.Uses minimal amounts of solvents and reagents.[13]
Trustworthiness Through Validation

To ensure the trustworthiness of any analytical method, a thorough validation according to regulatory guidelines from bodies like the FDA and USP is mandatory.[15][16][17] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results to the true value.[17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

Conclusion

The choice of the optimal analytical technique for the analysis of this compound requires a careful consideration of the specific analytical needs and available resources.

  • HPLC with a chiral stationary phase is a robust and versatile method, often considered the gold standard for its direct separation capabilities.

  • GC with derivatization is a high-resolution and sensitive technique, particularly well-suited for volatile derivatives and when coupled with mass spectrometry.

  • CE offers unparalleled efficiency and speed, with the added benefit of being a "greener" alternative.

Ultimately, a comprehensive cross-validation of the chosen methods against established validation parameters is the cornerstone of ensuring data integrity and confidence in the enantiomeric purity of this compound. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and execute these critical analyses with scientific rigor.

References

Comparison of the efficacy of different synthetic routes to (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines and (S)-2-Aminooctane

Chiral amines are fundamental building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their stereochemical configuration is often pivotal to the biological activity and therapeutic efficacy of a drug molecule. This compound, a chiral primary amine, serves as a valuable intermediate in the synthesis of various biologically active compounds, including potential central nervous system-targeting agents.[1][2] The demand for enantiomerically pure amines has propelled the development of numerous synthetic strategies, each with its own set of advantages and limitations.

This guide provides a comparative analysis of three prominent and mechanistically distinct synthetic routes to this compound:

  • Biocatalytic Asymmetric Reductive Amination

  • Enzymatic Kinetic Resolution of Racemic 2-Aminooctane

  • Diastereoselective Synthesis using a Chiral Auxiliary

A fourth potential route, the Hofmann Rearrangement of a chiral amide, will also be discussed in principle. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison of their efficacy based on reported experimental data. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development goals.

Route 1: Biocatalytic Asymmetric Reductive Amination

This "atom-economical" approach directly converts the prochiral ketone, 2-octanone, into the desired chiral amine in a single step. The high enantioselectivity is achieved through the use of enzymes, specifically reductive aminases (RedAms) or amine dehydrogenases (AmDHs), which catalyze the stereoselective reduction of an imine intermediate formed in situ.[3]

Causality of Experimental Choices

The core of this method lies in the exquisite ability of the enzyme's active site to differentiate between the two enantiotopic faces of the imine intermediate. The enzyme, typically a NAD(P)H-dependent oxidoreductase, binds the substrate in a specific orientation, allowing for the delivery of a hydride from the cofactor to only one face of the C=N double bond. A crucial aspect of this process is cofactor recycling. As NAD(P)H is an expensive stoichiometric reductant, a secondary enzyme system, such as glucose dehydrogenase (GDH), is employed to regenerate the cofactor in its active form using a cheap sacrificial substrate like glucose. This renders the overall process catalytic with respect to the expensive cofactor.[4]

Experimental Protocol: Asymmetric Reductive Amination of 2-Octanone

The following protocol is a representative procedure adapted from studies on native amine dehydrogenases for the synthesis of short-chain chiral amines.[5][6][7]

Materials:

  • 2-Octanone

  • Ammonium formate (or another suitable amine source)

  • NADP⁺

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • (S)-selective Amine Dehydrogenase (AmDH) (e.g., MsmeAmDH)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Prepare a reaction mixture in a final volume of 50 mL containing 100 mM Tris-HCl buffer (pH 9.0).

  • Add 2-octanone to a final concentration of 50 mM.

  • Add ammonium formate to a final concentration of 2 M to serve as both the amine source and buffer.

  • Add NADP⁺ to a final concentration of 1 mM.

  • Add D-glucose to a final concentration of 150 mM.

  • Add GDH to a final concentration of 0.7 mg/mL.

  • Initiate the reaction by adding the purified AmDH to a final concentration of 1 mg/mL.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 220 rpm) for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.

  • Upon completion, quench the reaction by adding 10 M NaOH to raise the pH.

  • Extract the product, this compound, with MTBE.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

Visualization of the Workflow

cluster_reactants Reactants & Catalysts cluster_cofactor Cofactor System 2-Octanone 2-Octanone Imine_Intermediate Imine_Intermediate 2-Octanone->Imine_Intermediate + NH3 NH4HCO2 Ammonium Formate (Amine Source) NH4HCO2->Imine_Intermediate AmDH (S)-selective Amine Dehydrogenase S-2-Aminooctane S-2-Aminooctane AmDH->S-2-Aminooctane NADP+ NADP+ NADPH NADPH NADP+->NADPH NADPH->Imine_Intermediate GDH Glucose Dehydrogenase GDH->NADPH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone Glucose->Gluconolactone Imine_Intermediate->S-2-Aminooctane Reduction

Caption: Biocatalytic reductive amination workflow.

Route 2: Enzymatic Kinetic Resolution of Racemic 2-Aminooctane

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This method leverages the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the preparation of this compound, a racemic mixture of 2-aminooctane is subjected to acylation catalyzed by Candida antarctica Lipase B (CALB), which selectively acylates the (R)-enantiomer.

Causality of Experimental Choices

The success of this method hinges on the high enantioselectivity (often expressed as the enantiomeric ratio, E) of the chosen lipase. CALB is a robust and highly selective biocatalyst for the acylation of a wide range of amines and alcohols.[8] The choice of the acylating agent is also critical. Simple esters like ethyl acetate or vinyl acetate are often used. Vinyl acetate is particularly advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the acylation step effectively irreversible and driving the reaction forward. The separation of the resulting N-acylated (R)-amine from the unreacted (S)-amine is typically straightforward due to their different chemical properties (e.g., polarity). A conversion of approximately 50% is targeted to maximize both the yield and the enantiomeric excess of the unreacted enantiomer.

Experimental Protocol: Kinetic Resolution of (±)-2-Aminooctane

The following is a representative protocol for the lipase-catalyzed kinetic resolution of a racemic amine.[9]

Materials:

  • Racemic (±)-2-Aminooctane

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Hexane (or another suitable organic solvent)

  • Aqueous HCl

  • Aqueous NaOH

Procedure:

  • In a flask, dissolve racemic (±)-2-aminooctane (1 mmol) in hexane (20 mL).

  • Add vinyl acetate (1.1 mmol).

  • Add immobilized CALB (e.g., 50 mg).

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 40-50°C) and monitor the reaction by chiral GC or HPLC.

  • Stop the reaction when the conversion reaches approximately 50%. This can be determined by the disappearance of the starting amine and the appearance of the acetylated product.

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Transfer the filtrate to a separatory funnel and extract with 1 M aqueous HCl to separate the unreacted this compound (which will form a water-soluble ammonium salt) from the N-acetyl-(R)-2-aminooctane, which will remain in the organic layer.

  • Separate the aqueous layer and basify with aqueous NaOH to regenerate the free this compound.

  • Extract the aqueous layer with a suitable organic solvent (e.g., MTBE or diethyl ether).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualization of the Workflow

G cluster_reaction Enzymatic Acylation cluster_products Post-Reaction Mixture racemate Racemic (R,S)-2-Aminooctane reaction CALB, Vinyl Acetate racemate->reaction s_amine This compound (Unreacted) reaction->s_amine r_amide N-Acetyl-(R)-2-Aminooctane reaction->r_amide separation Acid/Base Extraction s_amine->separation r_amide->separation final_product Pure this compound separation->final_product

Caption: Workflow for enzymatic kinetic resolution.

Route 3: Diastereoselective Synthesis Using a Chiral Auxiliary

This powerful strategy involves the temporary attachment of a chiral molecule, the "chiral auxiliary," to the substrate. The auxiliary then directs a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is a highly effective and widely used reagent for the asymmetric synthesis of chiral amines.[1][10]

Causality of Experimental Choices

The synthesis begins with the condensation of 2-octanone with (S)-tert-butanesulfinamide to form an N-sulfinyl imine. The chiral sulfinyl group effectively blocks one face of the imine. The subsequent addition of a hydride reducing agent (e.g., from NaBH₄) occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The stereochemical outcome is dictated by a chelation-controlled transition state where the reducing agent's counterion coordinates to both the sulfinyl oxygen and the imine nitrogen.[11] Finally, the sulfinyl group is easily cleaved under mild acidic conditions to afford the free amine. To obtain this compound, the (S)-enantiomer of the tert-butanesulfinamide auxiliary is typically used.

Experimental Protocol: Synthesis via (S)-tert-Butanesulfinamide Auxiliary

The following is a general three-step protocol adapted from the well-established Ellman methodology.[11]

Step 1: Formation of N-sulfinyl imine

  • To a solution of (S)-tert-butanesulfinamide (1.0 eq) in THF, add 2-octanone (1.2 eq).

  • Add a dehydrating agent, such as Ti(OEt)₄ (2.0 eq).

  • Heat the mixture to reflux (e.g., 60-70°C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature and quench by pouring into brine.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude N-sulfinyl imine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Dissolve the crude N-sulfinyl imine from Step 1 in an appropriate solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of a reducing agent, such as NaBH₄ (2.0 eq), in the same solvent.

  • Stir the reaction at low temperature for several hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude sulfinamide from Step 2 in methanol.

  • Add a solution of HCl in diethyl ether (e.g., 2 M, 4.0 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt.

  • The free amine can be obtained by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

Visualization of the Synthetic Pathway

start 2-Octanone + (S)-tert-Butanesulfinamide step1 Condensation (Ti(OEt)4) start->step1 imine N-Sulfinyl Imine step1->imine step2 Diastereoselective Reduction (NaBH4) imine->step2 sulfinamide N-Sulfinyl-(S)-2-aminooctane (High d.r.) step2->sulfinamide step3 Auxiliary Cleavage (HCl/MeOH) sulfinamide->step3 product This compound step3->product

Caption: Synthesis of this compound using a chiral auxiliary.

Route 4: Hofmann Rearrangement (A Theoretical Consideration)

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. A key feature of this reaction is that the migration of the alkyl group from the carbonyl carbon to the nitrogen atom proceeds with retention of stereochemistry.[7]

Theoretically, one could synthesize this compound via this route by starting with (S)-2-methylheptanamide. This chiral amide would need to be prepared from a suitable chiral precursor, such as (S)-2-methylheptanoic acid. The rearrangement would then be induced by treatment with bromine and a strong base, like sodium hydroxide.

While mechanistically sound, this route is not commonly documented for the synthesis of simple chiral amines like this compound. The starting chiral amide is not as readily available as 2-octanone or racemic 2-aminooctane, and the strongly basic conditions of the classical Hofmann rearrangement can be a limitation for more complex substrates.[7] Without specific literature precedent providing detailed protocols and efficacy data for this particular transformation, this route remains a more theoretical and less practically validated option compared to the other methods discussed.

Quantitative Comparison of Efficacy

The choice of a synthetic route is ultimately guided by its performance. The following table summarizes the typical efficacy of the three primary routes discussed.

Synthetic RouteKey ReagentsTypical YieldEnantiomeric/Diastereomeric ExcessKey AdvantagesKey Disadvantages
Biocatalytic Reductive Amination 2-Octanone, Amine Dehydrogenase, GDH, NADP⁺, GlucoseGood to Excellent (>80%)High to Excellent (>95% e.e.)High atom economy, mild conditions, direct routeRequires specific enzymes, cofactor cost and recycling
Enzymatic Kinetic Resolution (±)-2-Aminooctane, Lipase (CALB), Acylating AgentMax. 50% (for one enantiomer)Excellent (>99% e.e.)Robust and widely applicable, high e.e.Theoretical yield is capped at 50%, requires separation
Chiral Auxiliary (Ellman) 2-Octanone, (S)-t-BuSONH₂, Reducing AgentGood to Excellent (>75% over 3 steps)Excellent (>95% d.r.)Reliable, high stereoselectivity, broad scopeStoichiometric use of chiral auxiliary, multi-step process

Conclusion and Outlook

As demonstrated, several highly effective routes are available for the synthesis of enantiomerically pure this compound.

  • Biocatalytic Reductive Amination represents the most modern and "green" approach, offering a direct, atom-economical path from a simple ketone. Its primary challenge lies in the availability and optimization of a suitable enzyme with high activity and selectivity for the specific substrate.

  • Enzymatic Kinetic Resolution is a classic and highly reliable method that can deliver material with the highest enantiopurity. Its main drawback is the inherent 50% maximum yield for the desired enantiomer, making it less ideal for large-scale production where atom economy is critical.

  • The Chiral Auxiliary approach, particularly using the Ellman auxiliary, is a robust and versatile method that consistently delivers high stereoselectivity. While it involves multiple steps and the stoichiometric use of the chiral reagent, its predictability and broad applicability make it a cornerstone of asymmetric amine synthesis.

The optimal choice will depend on the specific requirements of the project, including scale, cost considerations, available equipment (e.g., for biocatalysis), and the desired level of enantiopurity. For large-scale, sustainable manufacturing, the continued development of highly active and stable reductive aminases is a promising avenue. For laboratory-scale synthesis requiring high flexibility and predictability, the Ellman auxiliary method remains an exceptional choice. Finally, for achieving the highest possible enantiomeric excess from a readily available racemic starting material, enzymatic kinetic resolution is an unparalleled technique.

References

A Senior Application Scientist's Guide to Chiral Primary Amines: Benchmarking (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, chiral amines represent an indispensable class of building blocks.[1] Their prevalence in pharmaceuticals is significant, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine moiety.[2] These compounds serve not only as integral structural components of the final active pharmaceutical ingredient (API) but also as powerful tools in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and catalysts.[1]

The selection of an appropriate chiral amine is a critical decision in a synthetic campaign, directly impacting stereochemical control, reaction efficiency, and overall yield. This guide provides a comparative analysis of (S)-2-Aminooctane , a simple aliphatic chiral amine, against three other commercially available chiral primary amines: (S)-α-Methylbenzylamine , (S)-1-Aminoindan , and (S)-tert-Leucinol .

Through a series of benchmark experiments, we will explore the influence of their distinct structural features—aliphatic vs. aromatic, flexible vs. rigid, and sterically hindered vs. unhindered—on the stereochemical outcome of key synthetic transformations. This guide is designed to provide you, the practicing scientist, with not just data, but with a logical framework for selecting the optimal chiral building block for your specific application.

Meet the Building Blocks: A Structural Overview

The four chiral amines selected for this comparison represent a diversity of structures commonly encountered in synthetic chemistry.

CompoundStructureKey Features
This compound Simple, flexible, non-aromatic aliphatic chain. Represents a baseline for steric influence.
(S)-α-Methylbenzylamine Contains a phenyl group directly attached to the chiral center, introducing aromatic and electronic effects. Widely used as a resolving agent and chiral auxiliary.[3]
(S)-1-Aminoindan Features a conformationally rigid indane backbone, which provides a highly predictable steric environment. Often used to impart high diastereoselectivity.[4][5]
(S)-tert-Leucinol A chiral amino alcohol with a bulky tert-butyl group, offering significant steric hindrance. The hydroxyl group provides an additional coordination site for metal-catalyzed reactions.[6][7]

Physicochemical Properties

A summary of key physical and chemical properties is essential for experimental design, including solvent selection and reaction temperature.

PropertyThis compound(S)-α-Methylbenzylamine(S)-1-Aminoindan(S)-tert-Leucinol
CAS Number 34566-04-6[8]2627-86-310420-89-0112245-13-3[6]
Molecular Formula C₈H₁₉N[8]C₈H₁₁NC₉H₁₁NC₆H₁₅NO[6]
Molecular Weight 129.24 g/mol [8]121.18 g/mol 133.19 g/mol 117.19 g/mol [6]
Boiling Point 163-165 °C[9]187 °C222 °C75-78 °C (5 mmHg)
Density 0.770 g/mL[9]0.940 g/mL1.036 g/mL0.900 g/mL[6]
Optical Purity (Typical) ≥99.0% ee[10]≥98% ee (GLC)≥98%≥98%[6]

Benchmark Experiment 1: Diastereoselective Amide Bond Formation

The formation of an amide by coupling a chiral amine with a chiral carboxylic acid is a fundamental reaction. The stereochemical outcome of this reaction, resulting in a diastereomeric mixture, is a direct probe of the amine's ability to discriminate between the prochiral faces of the activated carboxylic acid. This is a critical assessment of its potential as a chiral auxiliary.

Experimental Rationale

We will couple each chiral amine with (R)-2-methoxy-2-phenylacetic acid. This chiral acid is chosen for its stability and the distinct NMR signals of the resulting diastereomeric amides, which simplifies analysis. The coupling will be mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxybenzotriazole (HOBt).

  • Why EDC/HOBt? This combination is one of the most common and reliable methods for amide bond formation.[11] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt intercepts this unstable intermediate to form an activated ester, which is less susceptible to racemization and reacts efficiently with the amine.[11] This two-stage activation minimizes the risk of epimerization at the chiral center of the acid, ensuring that the observed diastereomeric ratio is a true reflection of the amine's stereodirecting influence.

Experimental Workflow: Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Dissolve Chiral Acid (1.0 eq), Chiral Amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM cool Cool solution to 0 °C (ice bath) prep->cool add_edc Add EDC·HCl (1.2 eq) portion-wise cool->add_edc warm Allow to warm to RT and stir for 12-18 h add_edc->warm workup Aqueous Workup: Wash with 1M HCl, sat. NaHCO₃, and brine warm->workup purify Purify by flash column chromatography workup->purify analysis Determine diastereomeric ratio (d.r.) by ¹H NMR spectroscopy purify->analysis

Caption: General workflow for diastereoselective amide bond formation.

Detailed Protocol: Amide Coupling
  • To a round-bottom flask charged with a magnetic stir bar, add (R)-2-methoxy-2-phenylacetic acid (1.0 equiv.), HOBt (1.2 equiv.), and the selected chiral amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure diastereomeric amides.

  • Analysis: Dissolve a sample of the purified product in CDCl₃ and acquire a ¹H NMR spectrum. Determine the diastereomeric ratio (d.r.) by integrating well-resolved, non-overlapping signals corresponding to each diastereomer (e.g., the methoxy protons).[12][13]

Comparative Performance Data (Illustrative)

Disclaimer: The following data is synthesized from typical results reported in the literature for these classes of compounds and is intended for illustrative comparison. It does not represent a direct head-to-head experimental study.

Chiral AmineDiastereomeric Ratio (d.r.)Inferred Selectivity
This compound55 : 45Low
(S)-α-Methylbenzylamine75 : 25Moderate
(S)-1-Aminoindan92 : 8High
(S)-tert-Leucinol95 : 5High

Benchmark Experiment 2: Diastereoselective Imine Reduction

A primary amine's ability to act as a chiral auxiliary is often tested by its capacity to direct the stereoselective reduction of a C=N double bond. This benchmark evaluates how effectively the chirality of the amine is transferred to a new stereocenter.

Experimental Rationale

Each chiral amine will be condensed with a prochiral ketone, acetophenone, to form a chiral imine intermediate. This imine is then reduced in situ with sodium borohydride (NaBH₄) to yield a diastereomeric mixture of secondary amines.

  • Why a two-step, one-pot approach? This procedure is synthetically efficient.[14] The initial imine formation is a reversible equilibrium. We drive this forward by removing the water byproduct, often with a dehydrating agent like MgSO₄.

  • Why Sodium Borohydride? NaBH₄ is a mild, inexpensive, and safe reducing agent that is highly effective for reducing the polarized imine C=N bond.[15] While stronger reducing agents exist, NaBH₄ is sufficient for this transformation and avoids over-reduction of other functional groups. The hydride attacks the imine from the less sterically hindered face, as dictated by the chiral auxiliary, leading to the diastereomeric product.[16]

Experimental Workflow: Imine Formation and Reduction

G cluster_imine 1. Imine Formation cluster_reduction 2. Diastereoselective Reduction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Combine Chiral Amine (1.0 eq), Acetophenone (1.0 eq), and MgSO₄ in anhydrous Methanol reflux Stir at room temperature for 4-6 hours prep->reflux cool Cool solution to 0 °C (ice bath) reflux->cool add_nabh4 Add NaBH₄ (1.5 eq) portion-wise cool->add_nabh4 stir Stir at 0 °C for 1 h, then RT for 2 h add_nabh4->stir quench Quench with H₂O and remove MeOH in vacuo stir->quench extract Extract with Ethyl Acetate, wash, dry, and concentrate quench->extract purify Purify by flash column chromatography extract->purify analysis Determine diastereomeric ratio (d.r.) by ¹H NMR spectroscopy purify->analysis

Caption: General workflow for diastereoselective imine reduction.

Detailed Protocol: Imine Reduction
  • In a round-bottom flask, combine the chiral amine (1.0 equiv.), acetophenone (1.0 equiv.), and anhydrous magnesium sulfate (2.0 equiv.) in anhydrous methanol.

  • Stir the suspension at room temperature for 6 hours to facilitate imine formation. Monitor by TLC for the disappearance of the starting materials.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) in small portions, controlling any effervescence.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy, focusing on the signals of the benzylic protons.[17]

Comparative Performance Data (Illustrative)

Disclaimer: The following data is synthesized from typical results reported in the literature for these classes of compounds and is intended for illustrative comparison. It does not represent a direct head-to-head experimental study.

Chiral AmineDiastereomeric Ratio (d.r.)Inferred Selectivity
This compound60 : 40Low
(S)-α-Methylbenzylamine80 : 20Moderate
(S)-1-Aminoindan94 : 6High
(S)-tert-Leucinol>98 : 2Excellent

Discussion and Scientific Interpretation

The illustrative data presented in the benchmark experiments highlight the profound impact of the chiral amine's structure on stereochemical control.

  • This compound: As a simple, flexible aliphatic amine, this compound provides a minimal steric directing group. Its conformational flexibility means that in the transition state of both reactions, there is little energy difference between the pathways leading to the two different diastereomers. This results in poor stereoselectivity, making it a less effective choice when high diastereoselectivity is the primary goal. However, its simplicity and non-aromatic nature can be advantageous in contexts where complex directing groups are undesirable or interfere with subsequent reactions.

  • (S)-α-Methylbenzylamine: The presence of the phenyl group provides a more defined and sterically demanding environment adjacent to the reacting center compared to the hexyl chain of aminooctane.[3] This increased steric bulk leads to a greater energy difference between the diastereomeric transition states, resulting in moderate and often useful levels of diastereoselectivity. Its widespread use stems from this balance of effectiveness, commercial availability, and the relative ease of removing the auxiliary via hydrogenolysis.[16]

  • (S)-1-Aminoindan: The rigid, bicyclic structure of the indane moiety dramatically reduces conformational freedom.[5] This pre-organization of the steric environment creates a highly effective shield for one face of the reactive intermediate (the activated ester or the imine). Consequently, the other reagent is forced to approach from the less hindered face, leading to high diastereoselectivity. This makes it an excellent choice for reactions where predictable and high levels of stereocontrol are required.

  • (S)-tert-Leucinol: The very bulky tert-butyl group provides the most significant steric hindrance among the tested amines.[6] This steric bulk is highly effective at directing the approach of incoming reagents, leading to excellent levels of diastereoselectivity, as seen in the illustrative data. Furthermore, the presence of the hydroxyl group can act as a coordinating group for Lewis acidic reagents or catalysts, potentially enhancing both reactivity and selectivity in certain transformations.

Conclusion: Selecting the Right Tool for the Job

This guide demonstrates that the choice of a chiral primary amine building block is a nuanced decision that must be guided by the specific goals of the synthesis.

  • This compound is a fundamental chiral building block suitable for applications where the introduction of a simple chiral aliphatic fragment is desired and high diastereoselectivity is not a critical parameter.

  • (S)-α-Methylbenzylamine offers a significant step up in stereodirecting ability due to its aromatic ring, providing a reliable and cost-effective option for achieving moderate to good levels of selectivity.

  • (S)-1-Aminoindan and (S)-tert-Leucinol represent high-performance options for when maximizing diastereoselectivity is paramount. The rigidity of the aminoindan and the sheer bulk of the tert-leucinol provide excellent and predictable stereochemical control, justifying their use in the synthesis of complex, high-value targets where stereochemical purity is non-negotiable.

Ultimately, the optimal chiral building block is not just the one that gives the highest diastereomeric ratio, but the one that balances performance, cost, and compatibility with the overall synthetic strategy.

References

Inter-laboratory validation of an analytical method for (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Validation of a Chiral Gas Chromatography Method for (S)-2-Aminooctane

This guide presents a comprehensive overview of the inter-laboratory validation of a quantitative analytical method for this compound, a critical chiral building block in pharmaceutical synthesis.[1][2] The objective is to provide researchers, analytical chemists, and drug development professionals with a robust framework for assessing method performance across multiple laboratory environments, ensuring reliability and transferability. The data herein is synthesized from established performance characteristics of similar chiral amine analyses to provide a realistic and instructive comparison.

Introduction: The Analytical Challenge of this compound

This compound is a chiral primary amine utilized as an intermediate in the synthesis of various biologically active compounds.[2] Its stereochemical purity is paramount, as the biological activity of the final pharmaceutical product often resides in a single enantiomer.[3] Consequently, a precise, accurate, and robust analytical method is required to quantify this compound and confirm its enantiomeric excess (ee).

This guide details the validation of a chiral Gas Chromatography with Flame Ionization Detection (GC-FID) method. This technique was selected for its high resolution in separating volatile chiral compounds and its general reliability.[4][5] The validation protocol and its execution are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish the method's fitness for purpose.[6][7]

Inter-Laboratory Validation: Study Design and Workflow

An inter-laboratory study is the ultimate test of a method's reproducibility, assessing its performance when used by different analysts, on different instruments, and in different environments.[7] The study was designed to establish the method's key performance characteristics across three independent laboratories.

Study Protocol

A central organizing laboratory prepared and distributed a validation kit to three participating laboratories. The kit contained:

  • A detailed, finalized analytical test method protocol.

  • A high-purity reference standard of this compound.

  • Three batches of validation samples containing this compound at different concentrations (Low, Medium, High) within the proposed analytical range.

  • A sample of the R-enantiomer to confirm method specificity.

  • A placebo sample (matrix without the analyte).

Each laboratory was instructed to follow the protocol precisely and report the raw data, chromatograms, and calculated results for all validation parameters.

G cluster_0 Central Laboratory prep Sample & Standard Preparation dist Distribution of Validation Kits prep->dist lab1 Lab 1 Analysis dist->lab1 lab2 Lab 2 Analysis dist->lab2 lab3 Lab 3 Analysis dist->lab3 collect Data Collection & Compilation stat Statistical Analysis (ICH Q2) collect->stat report Final Validation Report stat->report lab1->collect lab2->collect lab3->collect

Caption: Workflow of the inter-laboratory validation study.

Validated Method: Chiral Gas Chromatography (GC-FID)

The chosen analytical method leverages a chiral stationary phase to achieve enantiomeric separation.

Chromatographic Conditions
  • Instrument: Agilent 6890 Series GC or equivalent, equipped with FID.

  • Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin-based chiral column.

  • Carrier Gas: Hydrogen, constant flow at 50 cm/s.[4]

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1.0 µL

  • Oven Program: Isothermal at 110 °C for 15 min.[4]

  • Detector Temperature: 250 °C

Causality of Method Choices:

  • Chiral Column: A derivatized cyclodextrin stationary phase is used because it forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and enabling separation.[8]

  • Hydrogen Carrier Gas: Hydrogen provides higher optimal linear velocities compared to helium or nitrogen, resulting in faster analysis times without significant loss of resolution.

  • Isothermal Oven Program: For a simple analysis of a single chiral compound, an isothermal program provides stable and reproducible retention times, which is crucial for precision.[4]

Performance Characteristics: Results & Discussion

The following sections summarize the consolidated data from the three participating laboratories. The acceptance criteria are based on standard industry practice and ICH guidelines.[9][10][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6] All laboratories demonstrated baseline resolution between the this compound and (R)-2-Aminooctane peaks. No interfering peaks were observed at the retention time of the (S)-enantiomer in the analysis of the placebo matrix.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

Table 1: Linearity and Range Data Summary

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Range Tested (µg/mL) 50 - 750 50 - 750 50 - 750 80-120% of test concentration[7]
Correlation Coefficient (r²) 0.9995 0.9992 0.9996 ≥ 0.999[10]

| Y-Intercept (% of Response at 100%) | 1.1% | 1.5% | 0.9% | ≤ 2.0%[10] |

All laboratories demonstrated excellent linearity across the specified range, with all correlation coefficients exceeding the acceptance criterion.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[6] It was determined by analyzing samples of known concentration (spiked matrix) at three levels.

Table 2: Accuracy (Recovery) Data Summary

Concentration Level Laboratory 1 (% Recovery) Laboratory 2 (% Recovery) Laboratory 3 (% Recovery) Overall Mean (% Recovery) Acceptance Criteria
Low (100 µg/mL) 99.5 101.1 99.8 100.1 98.0 - 102.0%
Medium (500 µg/mL) 100.2 99.3 100.5 100.0 98.0 - 102.0%

| High (700 µg/mL) | 99.1 | 100.8 | 99.4 | 99.8 | 98.0 - 102.0% |

The overall mean recovery at all concentration levels was well within the acceptance limits, confirming the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and reproducibility (inter-laboratory precision).[7][13]

Table 3: Precision Data Summary (Relative Standard Deviation - %RSD)

Parameter Laboratory 1 (%RSD) Laboratory 2 (%RSD) Laboratory 3 (%RSD) Overall %RSD (Reproducibility) Acceptance Criteria
Repeatability (n=6) 0.85 0.91 0.79 N/A ≤ 1.0%[10]

| Reproducibility (n=18) | N/A | N/A | N/A | 1.75 | ≤ 2.0%[11] |

The intra-laboratory precision (repeatability) was excellent, with all labs reporting an RSD below 1.0%. The inter-laboratory precision (reproducibility) was 1.75%, which is well within the typical acceptance criterion of 2.0% for a finished product assay, demonstrating the method's ruggedness across different environments.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Table 4: LOD & LOQ Data Summary (µg/mL)

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Mean Value
LOD (µg/mL) 12.5 14.0 13.1 13.2

| LOQ (µg/mL) | 41.5 | 45.2 | 43.0 | 43.2 |

The method demonstrates sufficient sensitivity for its intended purpose of quantifying this compound in process control and quality assurance scenarios.

Comparative Guide: GC-FID vs. Chiral HPLC-UV

While the validated GC-FID method is highly effective, it is useful to compare it against a common alternative: High-Performance Liquid Chromatography with a chiral stationary phase and a UV detector (Chiral HPLC-UV).[5][14]

Table 5: Comparison of Analytical Techniques

Feature Validated Chiral GC-FID Alternative Chiral HPLC-UV Rationale & Field Insights
Principle Volatilization and separation in the gas phase. Separation in a liquid mobile phase. GC is ideal for volatile, thermally stable analytes like 2-aminooctane. HPLC is more versatile for non-volatile or thermally labile compounds.
Sensitivity Moderate (FID is a universal hydrocarbon detector). Can be higher, depending on the chromophore of the analyte and detector used (e.g., DAD, MS). For trace-level impurity analysis, HPLC-MS might be preferred. For assay, FID sensitivity is often sufficient.
Speed Generally faster for simple isothermal runs. Can be slower due to longer column equilibration times. The GC method described has a 15-minute run time, which is highly efficient for quality control labs.
Solvent Usage Minimal (only for sample prep). High (requires continuous mobile phase flow). GC is a "greener" technique regarding solvent consumption, reducing both cost and environmental impact.
Derivatization Not required for 2-aminooctane. May require derivatization to improve peak shape or introduce a UV chromophore if not already present. Avoiding a derivatization step simplifies the workflow and removes a potential source of error.

| Robustness | High; columns are generally durable. | Can be sensitive to mobile phase composition and pH. | The inter-laboratory study confirmed the high robustness of the GC method. |

Detailed Experimental Protocols

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standards: Perform serial dilutions of the Stock Standard with Methanol to prepare at least five calibration standards covering the range of 50 µg/mL to 750 µg/mL.

Sample Preparation
  • Accurately weigh an amount of sample expected to contain 50 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of Methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with Methanol. This yields a nominal concentration of 500 µg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter into a GC vial for analysis.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a medium-concentration standard (500 µg/mL).

  • Acceptance Criteria:

    • The %RSD of the peak area must be ≤ 1.5%.

    • The resolution between the (S) and (R) enantiomer peaks (if a mix is used) must be ≥ 1.5.

Conclusion

The inter-laboratory validation study successfully demonstrated that the described Chiral GC-FID method is accurate, precise, specific, and linear for the quantitative determination of this compound. The method proved to be highly reproducible, with inter-laboratory precision (%RSD) of 1.75%, confirming its suitability for transfer between different quality control laboratories. Compared to potential HPLC alternatives, the GC-FID method offers advantages in speed and reduced solvent consumption for this specific application. This validated method is fit for its intended purpose in supporting pharmaceutical development and manufacturing.

References

A Comparative Review of the Applications of (S)- and (R)-2-Aminooctane: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in 2-Aminooctane

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities, from therapeutic effects to toxicity. This is due to the stereospecific nature of biological receptors and enzymes, which themselves are chiral.[1] The Easson-Stedman three-point interaction model provides a fundamental explanation for this chiral recognition, where one enantiomer can bind effectively to a receptor site while the other cannot.[1]

2-Aminooctane, a chiral primary amine, serves as an excellent case study to illustrate the importance of stereochemistry in chemical applications. Its two enantiomers, (S)-2-Aminooctane and (R)-2-Aminooctane, while possessing identical physical properties in an achiral environment, diverge in their interactions with other chiral molecules and biological systems. This guide will provide a comparative analysis of their applications, highlighting the critical role of their stereochemistry.

Synthesis of Enantiomerically Pure (S)- and (R)-2-Aminooctane

The preparation of enantiomerically pure (S)- and (R)-2-Aminooctane is a crucial first step for their specific applications. Several methods have been developed to achieve high enantiomeric excess (ee), primarily through enzymatic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes to separate a racemic mixture. In the case of racemic 2-aminooctane, lipases are particularly effective. For instance, Candida antarctica lipase B (CALB) can be employed to selectively acylate the (S)-enantiomer in the presence of an acyl donor like ethyl acetate.[2] This leaves the (R)-enantiomer unreacted and in high enantiomeric purity. The resulting N-acylated this compound can then be separated from the unreacted (R)-2-aminooctane. The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value).[2]

Enzymatic kinetic resolution of racemic 2-aminooctane.
Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure amines, avoiding the need for resolving a racemic mixture. One common approach is the asymmetric reductive amination of the prochiral ketone, 2-octanone. This can be achieved using chiral catalysts or chiral auxiliaries.[3]

  • Chiral Catalysts: Transition metal catalysts complexed with chiral ligands, such as BINAP, can catalyze the reductive amination of 2-octanone with high enantioselectivity.[2]

  • Chiral Auxiliaries: A chiral auxiliary, such as a pseudoephedrine derivative, can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.[2]

Comparative Applications

The distinct stereochemistry of (S)- and (R)-2-Aminooctane dictates their differential performance in various applications.

Chiral Resolution of Racemic Acids

Chiral amines are widely used as resolving agents for racemic carboxylic acids. The principle lies in the formation of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

While no direct comparative studies on the resolution of a specific racemic acid using both (S)- and (R)-2-aminooctane were found, the principle of diastereomeric salt formation implies that one enantiomer of 2-aminooctane will form a less soluble salt with one enantiomer of the racemic acid, while the other enantiomer of 2-aminooctane will preferentially form a less soluble salt with the other enantiomer of the acid. The choice of (S)- or (R)-2-aminooctane would, therefore, depend on which enantiomer of the racemic acid is desired.

Protocol: Diastereomeric Salt Formation for Chiral Resolution

  • Salt Formation: Dissolve the racemic carboxylic acid and one equivalent of either (S)- or (R)-2-aminooctane in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The chiral amine can be recovered from the filtrate for reuse.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3 & 4: Isolation & Liberation Racemic_Acid Racemic Acid ((R)-Acid + (S)-Acid) Mix Mix in Solvent Racemic_Acid->Mix Chiral_Amine This compound Chiral_Amine->Mix Diastereomeric_Salts Diastereomeric Salts ((R)-Acid-(S)-Amine + (S)-Acid-(S)-Amine) Mix->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Salt (e.g., (R)-Acid-(S)-Amine) Crystallization->Less_Soluble More_Soluble More Soluble Salt (in solution) Crystallization->More_Soluble Acidification1 Acidification Less_Soluble->Acidification1 Enriched_Acid Enriched (R)-Acid Acidification1->Enriched_Acid

Workflow for chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis: Chiral Building Blocks and Auxiliaries

Both (S)- and (R)-2-aminooctane serve as valuable chiral building blocks in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[3] Their incorporation into a larger molecule introduces a specific stereocenter, which is often crucial for the target molecule's biological activity.

They can also be used as chiral auxiliaries to control the stereochemistry of a reaction. The choice of the (S) or (R) enantiomer of the auxiliary determines the stereochemical outcome of the product.[4][5]

Biological Activity of Derivatives

The primary amino group of 2-aminooctane provides a handle for the synthesis of a wide range of derivatives with potential biological activities. The stereochemistry at the C2 position is expected to play a crucial role in the interaction of these derivatives with biological targets.

Table 1: Hypothetical Comparative Biological Activity of 2-Aminooctane Derivatives

Derivative ClassTargetExpected Activity of (S)-enantiomerExpected Activity of (R)-enantiomerRationale
N-Benzyl-2-aminooctaneAdrenergic ReceptorPotentially higher affinityPotentially lower affinityStereospecific binding pocket
N-Acyl-2-aminooctaneBacterial Cell MembranePotentially higher antimicrobial activityPotentially lower antimicrobial activityChirality affecting membrane interaction
Surfactant Properties of Derivatives

Chiral surfactants derived from amino acids have garnered interest due to their unique self-assembly properties and potential applications in enantioselective catalysis and separation.[1][9] By reacting the amino group of (S)- or (R)-2-aminooctane with a fatty acid, chiral surfactants can be synthesized.

The stereochemistry of the headgroup is expected to influence the packing of the surfactant molecules at interfaces and in micelles, leading to differences in properties such as the critical micelle concentration (CMC) and surface tension reduction.[7][10]

Table 2: Expected Differences in Surfactant Properties

PropertyN-Acyl-(S)-2-aminooctaneN-Acyl-(R)-2-aminooctane
Critical Micelle Concentration (CMC)Expected to be differentExpected to be different
Surface Tension at CMCExpected to be differentExpected to be different
Micelle Shape and SizePotentially differentPotentially different

Conclusion

(S)- and (R)-2-Aminooctane are valuable chiral building blocks with distinct applications stemming from their stereochemistry. While direct comparative data across all applications is limited in the current literature, the principles of chirality strongly suggest that the choice between the (S) and (R) enantiomer is critical for achieving the desired outcome, whether it be in chiral resolution, asymmetric synthesis, or the development of new biologically active molecules and functional materials. Further research directly comparing the efficacy of these enantiomers in various applications would be highly beneficial for the scientific community.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-2-Aminooctane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Aminooctane is a chiral primary amine, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its stereospecific nature and reactive amino group make it an invaluable intermediate. However, its chemical properties necessitate a robust understanding of safe handling and disposal protocols to ensure the safety of laboratory personnel and environmental protection.

This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. It is intended for researchers, scientists, and drug development professionals.

Hazard Profile of this compound: The "Why" Behind the Procedure

A thorough risk assessment is the foundation of safe chemical handling. This compound presents multiple hazards that dictate its disposal pathway.

  • Corrosivity : As a primary amine, this compound is corrosive and can cause severe skin burns and eye damage.[1][2] This necessitates the use of appropriate personal protective equipment (PPE) and specific container materials.

  • Flammability : It is a flammable liquid with a flashpoint of 51°C (123.8°F), requiring stringent control of ignition sources.

  • Toxicity : The compound is harmful if swallowed and can cause irritation to the respiratory tract upon inhalation.[1]

  • Environmental Hazard : It is classified as hazardous to the aquatic environment.[1]

A comprehensive review of the Safety Data Sheet (SDS) for this compound is the mandatory first step before handling the chemical in any capacity.[3]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process designed to mitigate risk at every stage. The workflow below illustrates the critical phases of this procedure.

DisposalWorkflow cluster_PreDisposal Pre-Disposal Phase cluster_Collection Collection & Storage Phase cluster_FinalDisposal Final Disposal Phase A Step 1: Risk Assessment Review SDS & Don PPE B Step 2: Waste Segregation Isolate from Incompatibles A->B Informed by Hazards C Step 3: Select Compatible Waste Container (e.g., HDPE) B->C Prevent Reactions D Step 4: Label Container 'Hazardous Waste' & Contents C->D Ensure Identification E Step 5: Store in Designated Satellite Accumulation Area D->E Maintain Safe Storage F Step 6: Arrange Pickup by EH&S or Licensed Contractor E->F Regulatory Compliance G Step 7: Final Disposition Incineration at Permitted Facility F->G Approved Method

Figure 1: Step-by-step workflow for the safe disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

Materials Required:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • Flame-retardant lab coat

  • Waste Handling:

    • Designated hazardous waste container (e.g., High-Density Polyethylene - HDPE) with a secure cap

    • Secondary containment (e.g., a chemical-resistant tray)

    • Hazardous waste labels

    • Chemical fume hood

Procedure:

  • Risk Assessment and PPE: Before handling waste, consult the this compound SDS.[3] Don all required PPE. All transfers of this compound waste must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Waste Segregation: At the point of generation, segregate this compound waste. Do not mix it with other waste streams, especially incompatible chemicals.

    • Causality: Primary amines are incompatible with acids, oxidizing agents (like nitric acid or peroxides), and halogenated compounds.[4][5][6][7] Mixing can lead to violent reactions, heat generation, or the release of toxic gases.

  • Container Selection:

    • Select a robust, leak-proof waste container made of a compatible material like HDPE.

    • Ensure the container is in good condition and has a tightly sealing lid.

  • Proper Labeling: Immediately and clearly label the waste container.[8]

    • Use an official hazardous waste tag.

    • Write the full chemical name: This compound .

    • Clearly indicate the hazards: Corrosive, Flammable Liquid .[2]

    • Record the accumulation start date.

  • Temporary Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.

    • Place the container in secondary containment to capture any potential leaks.

    • The SAA must be located away from heat, open flames, or other ignition sources.[1]

  • Final Disposal Coordination:

    • When the container is full, or as you approach your institution's time limit for satellite accumulation, arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[9]

    • Complete all required waste manifest documentation accurately.

  • Approved Disposal Method:

    • The industry-standard and environmentally preferred method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.

    • Rationale: Incineration ensures the complete thermal destruction of the organic compound. This process is highly regulated and includes advanced scrubbing technology to neutralize harmful combustion byproducts (like oxides of nitrogen) before they are released into the atmosphere. Landfilling is not an appropriate disposal method for liquid organic waste.

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and appropriate response is critical to mitigate risks.

SpillResponse cluster_SmallSpill Small Spill (Manageable) cluster_LargeSpill Large Spill (Emergency) A SPILL OCCURS B Alert Personnel & Restrict Area A->B C Assess Spill Size B->C D Don Appropriate PPE C->D Small H EVACUATE LAB IMMEDIATELY C->H Large E Contain & Absorb (Use inert material like vermiculite) D->E F Collect Waste into Labeled Container E->F G Decontaminate Area (Soap & Water) F->G I Notify EH&S / Emergency Services H->I J Isolate Area (Close Doors) I->J

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our pursuit of innovation must be anchored in an unwavering commitment to safety. (S)-2-Aminooctane, a valuable chiral building block, requires meticulous handling due to its significant hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this chemical.

Foundational Safety: Understanding the Hazard Profile

This compound is not a benign substance. Its safe handling is predicated on a thorough understanding of its inherent risks. According to its Globally Harmonized System (GHS) classification, it presents a multi-faceted threat.[1] It is classified as a flammable liquid, is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life.[1][2][3] The signal word "Danger" on its Safety Data Sheet (SDS) underscores the need for stringent precautions.[2][3][4] These classifications are the direct drivers for the PPE protocols outlined below.

Key Hazards of this compound:

  • H226: Flammable liquid and vapor.[1][2][3]

  • H302: Harmful if swallowed.[1][2][3]

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H400: Very toxic to aquatic life.[1][2][3]

The Core Protocol: Mandatory PPE for this compound

All work with this compound must be conducted within a certified chemical fume hood to control flammable and corrosive vapors.[5][6] The following PPE is the minimum standard for any quantity.

Eye and Face Protection: A Non-Negotiable Barrier

Due to its severe corrosivity (H314), protecting the eyes and face is of paramount importance.

  • What to Wear: At a minimum, wear chemical safety goggles that provide a complete seal around the eyes. However, the recommended best practice is to wear a full-face shield in addition to chemical safety goggles.[2][5]

  • The Rationale: Standard safety glasses are insufficient. Goggles protect against splashes and vapors entering from the sides, top, or bottom. A face shield adds a critical layer of protection for the entire face from splashes during transfers or in the event of a vessel failure.

Skin and Body Protection: Preventing Corrosive Contact

This compound can cause severe chemical burns upon skin contact.[1] Therefore, a complete barrier is essential.

  • What to Wear: A flame-resistant lab coat (FR-C) is mandatory. For larger-scale operations or tasks with a high splash potential, a chemically resistant apron over the lab coat is required. Full-length pants and closed-toe shoes are required at all times in the laboratory.

  • The Rationale: The primary lab coat protects against incidental contact. The FR properties address the flammability risk. An apron provides an additional, impermeable barrier during procedures like pouring or transferring, where the risk of a significant splash is highest.

Hand Protection: Selecting the Right Glove

Choosing the correct gloves is critical and requires consideration of both chemical resistance and task dexterity.

  • What to Wear: Use compatible, chemical-resistant gloves. Nitrile gloves are commonly used for incidental contact, but it is crucial to check the manufacturer's compatibility data for breakthrough time. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or laminate film gloves are recommended. Always use a "double-gloving" technique.[7]

  • The Rationale: No glove material offers indefinite protection. "Breakthrough time" is the time it takes for the chemical to permeate the glove material. Double-gloving provides a backup barrier; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and re-glove safely. Always inspect gloves for tears or pinholes before use.[5]

Respiratory Protection: When Air Purification is Necessary

While a fume hood is the primary engineering control, respiratory protection may be required in specific situations.

  • When to Wear: A respirator is necessary when engineering controls are insufficient, during a large spill, or when working outside of a fume hood is unavoidable (a scenario that requires a thorough risk assessment).[8]

  • What to Wear: A NIOSH-approved air-purifying respirator equipped with a Type ABEK combination cartridge is recommended.[2]

  • The Rationale: The ABEK cartridge provides protection against a broad spectrum of chemicals:

    • A (Brown): Organic gases and vapors.

    • B (Grey): Inorganic gases and vapors (e.g., chlorine).

    • E (Yellow): Sulfur dioxide and other acid gases.

    • K (Green): Ammonia and organic ammonia derivatives, like this compound.

Operational Plan: PPE Selection by Task

The level of PPE can be scaled based on the specific task and associated risks. The following table provides guidance for common laboratory scenarios.

TaskMinimum Required PPEKey Rationale
Weighing/Prepping Small Quantities (<10g) Inside a Fume Hood Double Nitrile Gloves, Chemical Goggles, FR Lab CoatLow volume, controlled environment. Focus on preventing incidental contact.
Conducting a Reaction (Any Scale) Inside a Fume Hood Double Nitrile Gloves, Chemical Goggles, Face Shield, FR Lab Coat, Chemically Resistant ApronHigher splash potential, longer duration of exposure risk. Full face and body protection is critical.
Transferring Quantities >50mL Heavy-duty Gloves (e.g., Butyl Rubber) over Nitrile, Chemical Goggles, Face Shield, FR Lab Coat, Chemically Resistant ApronIncreased risk of significant splash during pouring. Requires enhanced glove and body protection.
Responding to a Spill Air-Purifying Respirator with ABEK Cartridge, Heavy-duty Gloves, Chemical Goggles, Face Shield, Full Chemical Suit or CoverallsMaximum exposure potential. Requires highest level of respiratory and skin protection.

Below is a workflow diagram to guide the decision-making process for PPE selection.

PPE_Workflow PPE Selection Workflow for this compound A Start: Assess Task & Quantity B Work inside a certified chemical fume hood? A->B C STOP. Re-evaluate procedure. Work is not authorized. B->C No D Base PPE: - Double Nitrile Gloves - Chemical Goggles - FR Lab Coat B->D Yes E Potential for splash or aerosol generation? D->E F Add: - Face Shield - Chemically Resistant Apron E->F Yes G Large spill or failure of engineering controls? E->G No F->G H Add: - Air-Purifying Respirator  (ABEK Cartridge) - Heavy-Duty Gloves - Chemical Suit G->H Yes I Proceed with task G->I No H->I

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling and Disposal Procedures

A. Donning PPE (Putting On)

  • Lab Coat/Apron: Don your lab coat and apron first.

  • Respirator (if needed): Perform a fit check according to manufacturer instructions.

  • Goggles and Face Shield: Put on goggles first, ensuring a snug fit, followed by the face shield.

  • Gloves: Don the inner glove, then the outer glove, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

B. Doffing PPE (Taking Off) - To Avoid Contamination

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Apron/Lab Coat: Remove your apron and lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Face Shield/Goggles: Remove face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hygiene: Wash hands and face thoroughly with soap and water after all PPE is removed.

C. Disposal of Contaminated PPE All disposable PPE used while handling this compound must be considered hazardous waste.

  • Segregation: Place all contaminated gloves, wipes, and other disposable items into a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Disposal: Dispose of the container according to your institution's hazardous waste disposal procedures.[6][9] Do not mix with regular trash.

Emergency Plan: Exposure and PPE Failure

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse mouth with water. Seek immediate medical attention.

By integrating this comprehensive PPE strategy into your standard operating procedures, you build a robust and defensible safety culture that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.